3-Amino-2-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYAJZPDFSJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507253 | |
| Record name | 3-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-95-0 | |
| Record name | 3-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-phenylpropanoic acid, a β-amino acid analog of phenylalanine, is a compound of growing interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, and its derivatives have shown potential as antimicrobial and anti-inflammatory agents. This guide provides a comprehensive overview of the available physicochemical data for this compound, details on experimental protocols for their determination, and a visualization of a relevant synthetic pathway.
While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, this guide compiles predicted values and data for its close structural analog, the α-amino acid L-phenylalanine, for comparative purposes. It is crucial to note that these values for L-phenylalanine are provided as a reference and may not be representative of this compound.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. The following tables summarize the available data for this compound and L-phenylalanine.
Table 1: General Physicochemical Properties
| Property | This compound | L-Phenylalanine (for comparison) |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline solid |
Table 2: Experimentally Predicted and Determined Physicochemical Data
| Property | This compound (Predicted) | L-Phenylalanine (Experimental) |
| Melting Point (°C) | 223-226 | ~283 (decomposes) |
| Boiling Point (°C) | 306.2 ± 30.0 | - |
| pKa₁ (α-carboxyl) | 3.18 ± 0.16 | 1.83 - 2.20 |
| pKa₂ (α-amino) | - | 9.13 - 9.24 |
| logP | 1.51 | -1.38 |
| Aqueous Solubility | Sparingly soluble in water | 29.6 g/L at 25°C |
Note: Predicted values for this compound are sourced from chemical databases and may differ from experimental values.
Experimental Protocols
Accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, pKa values are determined for the carboxylic acid and amino groups.
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal (the midpoint of the buffering region on the titration curve).
Methodology:
-
Preparation of Solutions: Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the amino acid solution in a beaker with a magnetic stirrer.
-
Titration: Add the strong base in small, precise increments. After each addition, allow the solution to stabilize and record the pH.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value for the carboxylic acid group (pKa₁) will be the pH at the midpoint of the first buffer region. The pKa for the amino group (pKa₂) will be the pH at the midpoint of the second buffer region.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The logP is the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium.
Methodology:
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight.
-
Partitioning: Prepare a stock solution of this compound in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the amino acid in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug delivery and bioavailability.
Principle: An excess amount of the solid compound is equilibrated with water at a specific temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.
Methodology:
-
Equilibration: Add an excess amount of this compound to a vial containing a known volume of deionized water.
-
Shaking: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Concentration Measurement: Determine the concentration of the dissolved amino acid in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
Visualizations
Enzymatic Synthesis of β-Phenylalanine
The enzymatic synthesis of β-amino acids is a key area of research, offering a green and stereoselective alternative to chemical synthesis. The following diagram illustrates a general workflow for the enzymatic synthesis of β-phenylalanine from cinnamic acid.
Enzymatic synthesis of β-Phenylalanine.
Potential Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for various biological activities. This diagram illustrates the potential therapeutic applications based on these preliminary findings.
Potential biological activities of derivatives.
Conclusion
This compound presents an interesting scaffold for the development of novel therapeutics. While a comprehensive experimental dataset for its physicochemical properties is not yet widely available, the predicted values and data from its α-isomer provide a useful starting point for research and development. The experimental protocols outlined in this guide offer a robust framework for the in-house determination of these critical parameters. Further investigation into the biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.
Navigating the Synthesis of Enantiomerically Pure β-Phenylalanine: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure β-phenylalanine and its derivatives (β-PADs) is a critical step in the development of novel therapeutics. These compounds serve as vital building blocks for peptidomimetics, pharmaceuticals, and other bioactive molecules, offering enhanced stability and unique conformational properties compared to their α-amino acid counterparts.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies for synthesizing enantiomerically pure β-phenylalanine, with a focus on enzymatic, asymmetric, and chiral resolution techniques. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate practical application in a research and development setting.
Core Synthesis Strategies: A Comparative Overview
The synthesis of enantiomerically pure β-phenylalanine can be broadly categorized into three main approaches: enzymatic synthesis, asymmetric synthesis, and the resolution of racemic mixtures. Each method presents distinct advantages and challenges in terms of enantioselectivity, yield, cost, and scalability.
Enzymatic Synthesis: Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral compounds.[2] Enzymes such as lipases, aminomutases, and hydantoinases are employed for their high enantioselectivity and mild reaction conditions.[2] Lipases are particularly prominent in industrial-scale production through the kinetic resolution of racemic β-phenylalanine esters.[2][4] Phenylalanine aminomutase (PAM) has also shown significant promise by catalyzing the direct conversion of α-phenylalanine to β-phenylalanine or the amination of cinnamic acid derivatives.[5][6][7]
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from a prochiral starting material. Metal-catalyzed methods, employing catalysts based on rhodium, copper, and palladium, have been developed with great efficiency.[2] Organocatalysis and metal-free syntheses are also gaining traction as sustainable alternatives.[1][2] The Mannich reaction is a notable example of a powerful tool for the asymmetric synthesis of β-amino acids.[8]
Chiral Resolution: This classic method involves the separation of a racemic mixture of β-phenylalanine into its individual enantiomers. This can be achieved through various techniques, including the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or through chromatographic methods using chiral stationary phases.[9][10][11] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.
The following table summarizes quantitative data from various reported methods for the synthesis of enantiomerically pure β-phenylalanine, offering a clear comparison of their efficiencies.
| Synthesis Method | Starting Material | Key Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Lipase-mediated Resolution | Racemic β-phenylalanine propyl ester | Lipase | (S)-β-phenylalanine | 20 (global) | >99.5 | [2] |
| Combined Chemical & Biocatalytic | Benzaldehyde | Organozinc / Hydrolase | (R)-β-phenylalanine | 22 (global) | Not specified | [2] |
| Combined Chemical & Biocatalytic | Benzaldehyde | Organozinc / Hydrolase | (S)-β-phenylalanine | 11 (global) | Not specified | [2] |
| Phenylalanine Aminomutase (PAM) Isomerization | α-phenylalanine derivatives | Phenylalanine Aminomutase | (S)-β-phenylalanine | 72 | >99 | [2] |
| Lipase-mediated Kinetic Resolution | Racemic β-lactam | Candida antarctica Lipase B (CAL-B) | (R)-β-phenylalanine | 50 | >99 | [2] |
| Hydantoinase-mediated Hydrolysis | Dihydrouracils | Hydantoinase from Vigna angularis | Aryl-substituted β-amino acids | 7-79 | High (E >100) | [2] |
| Asymmetric Synthesis via Isoxazolidinone | α,β-Unsaturated aldehyde | Chiral Catalyst III | (S)-β-phenylalanine | 67 | Not specified | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of enantiomerically pure β-phenylalanine.
Lipase-Mediated Kinetic Resolution of Racemic β-Phenylalanine Methyl Ester
This protocol describes a widely used method for obtaining enantiomerically pure β-phenylalanine through enzymatic resolution.[4]
Reaction Setup:
-
Dissolve racemic β-phenylalanine methyl ester (10 mmol) in tert-butyl methyl ether.
-
Add a lipase, such as Candida antarctica lipase B (Novozym 435), and an acyl donor, for example, vinyl acetate, to the solution.
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature, for instance, 40°C, with gentle shaking.
-
Monitor the progress of the reaction using chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.
Separation:
-
Remove the enzyme by filtration.
-
The resulting mixture contains the acylated (R)-β-phenylalanine methyl ester and the unreacted (S)-β-phenylalanine methyl ester.
-
Separate these two compounds by column chromatography.
-
The acylated enantiomer can then be deacylated to yield the free amino acid.
Asymmetric Synthesis using a Ni(II) Schiff Base Complex
This protocol outlines an asymmetric synthesis approach to produce a phenylalanine analogue.[4]
Complex Formation:
-
React the chiral ligand (S)-2-N-(N'-benzylprolyl)aminobenzophenone with glycine and Ni(NO₃)₂·6H₂O in the presence of a base like sodium methoxide in methanol to form the chiral Ni(II) complex of the glycine Schiff base.
Alkylation:
-
Dissolve the Ni(II) complex (1 mmol) in a suitable organic solvent such as dimethylformamide (DMF).
-
Add a substituted benzyl bromide (1.1 mmol) and a base, for example, powdered NaOH.
-
Stir the mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
Hydrolysis and Auxiliary Removal:
-
Quench the reaction mixture with water and extract with an organic solvent.
-
Concentrate the organic layer and hydrolyze the residue with 6N HCl at reflux for several hours.
-
After cooling, recover the chiral auxiliary by extraction.
-
Purify the aqueous layer containing the amino acid by ion-exchange chromatography.
Visualizing the Synthesis Pathways
To better illustrate the logical flow of the synthesis methods, the following diagrams have been generated using the DOT language.
Conclusion and Future Perspectives
The synthesis of enantiomerically pure β-phenylalanine remains a dynamic field of research, driven by the increasing demand for these valuable building blocks in drug discovery and development.[1][2] While traditional methods like chiral resolution are still employed, there is a clear trend towards the development of more efficient and sustainable processes.[2] Biocatalytic methods, in particular, offer significant advantages in terms of enantioselectivity and environmental impact.[1][2] Future research will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and enhanced activities, as well as the development of new metal-free and organocatalytic asymmetric methods.[1][2] The integration of continuous flow technologies and multi-enzymatic cascade reactions also holds great promise for the industrial-scale production of enantiomerically pure β-phenylalanine and its derivatives.[2][12][13] These advancements will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and other high-value chemical products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
A Technical Guide to the Biological Activities of 3-Amino-2-phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 3-amino-2-phenylpropanoic acid derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document collates and presents key data on their anticancer, antimicrobial, and anti-inflammatory properties, offering a valuable resource for researchers and professionals in drug discovery and development. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows.
Introduction
This compound, also known as β-phenylalanine, and its derivatives are synthetic compounds that have garnered considerable interest in medicinal chemistry. Their structural similarity to natural amino acids allows for potential interactions with biological targets, while modifications to the core structure have led to a diverse range of pharmacological activities. This guide focuses on the key biological effects of these derivatives, providing a foundation for further research and development.
Anticancer Activity
Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of enzymes crucial for tumor growth and metastasis, such as aminopeptidase N (APN/CD13).
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of selected this compound derivatives, primarily presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative | ES-2 (human ovary clear cell carcinoma) | 30.19 ± 1.02 | [1] |
| Bestatin (control) | - | ES-2 (human ovary clear cell carcinoma) | 60.61 ± 0.1 | [1] |
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative | A549 (human lung adenocarcinoma) | 5.42 | [2] |
| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative | A549 (human lung adenocarcinoma) | 2.47 | [2] |
| 25 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid carbohydrazide derivative | HEK293 (non-cancerous) | 10.69 | [2] |
| 26 | 3-[(4-acetylphenyl)(4-phenylthiaz-2-yl)amino]propanoic acid carbohydrazide derivative | HEK293 (non-cancerous) | 13.75 | [2] |
| Cisplatin (control) | - | A549 (human lung adenocarcinoma) | >10 | [2] |
| 3d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (breast cancer) | 43.4 | [3] |
| 4d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (breast cancer) | 39.0 | [3] |
| 3d | Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (breast cancer) | 35.9 | [3] |
| 4d | Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (breast cancer) | 35.1 | [3] |
| 20 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 2-furyl substituent | A549 (human lung adenocarcinoma) | Reduces viability to 17.2% at 100 µM | [4] |
| 22 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 5-nitro-2-thienyl substituent | A549 (human lung adenocarcinoma) | Reduces viability to 17.4% at 100 µM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: Aminopeptidase N Inhibition
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that is often overexpressed on the surface of tumor cells and is implicated in tumor invasion, metastasis, and angiogenesis.[1] Certain this compound derivatives act as inhibitors of APN.
Antimicrobial Activity
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a common measure of the in vitro antimicrobial activity of a compound. The following table presents MIC values for selected derivatives.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivative with naphthoquinone ring | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative | Staphylococcus aureus | 250 | [5] |
| Thiazole derivative with furan substituent | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative | Staphylococcus aureus | 250 | [5] |
| Thiazole derivative with bromothiophene substituent | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative | Staphylococcus aureus | 250 | [5] |
| Compound 14 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivative | Candida auris | 0.5 - 64 | [6] |
| Compound 15 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivative | Candida auris | 0.5 - 64 | [6] |
| Compound 16 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivative | Candida auris | 0.5 - 64 | [6] |
| Schiff base derivative | 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | Klebsiella pneumoniae | 50 | [7] |
| Schiff base derivative | 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | Staphylococcus aureus | 50 | [7] |
| Schiff base derivative | 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | Candida albicans | 50 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance.
Anti-inflammatory and Other Activities
Some derivatives of this compound have also been investigated for their anti-inflammatory and other pharmacological effects.
Quantitative Anti-inflammatory Activity Data
| Compound ID | Derivative Type | Assay | Activity | Reference |
| NPAA-36 | S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Xylene-induced ear oedema in rats | 31.1% inhibition at 10 mg/kg | [1] |
| NPAA-36 | S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Tail-flick test in rats | 36.78% increase in latency at 10 mg/kg | [1] |
Experimental Protocol: Xylene-Induced Ear Edema in Rats
This in vivo model is used to assess the anti-inflammatory potential of a compound.
Materials:
-
Wistar rats
-
Xylene
-
Test compound (e.g., NPAA-36)
-
Vehicle (e.g., saline)
-
Micrometer or caliper
Procedure:
-
Animal Grouping: Divide the rats into a control group and a treatment group.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally) to the treatment group and the vehicle to the control group.
-
Induction of Edema: After a set period (e.g., 30 minutes), apply a fixed volume of xylene to the inner surface of one ear of each rat.
-
Measurement of Edema: After a specific time (e.g., 15-30 minutes), measure the thickness of both ears using a micrometer. The difference in thickness between the xylene-treated and untreated ears indicates the extent of edema.
-
Data Analysis: Calculate the percentage inhibition of edema in the treated group compared to the control group.
Conclusion
The derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully explore their therapeutic utility. This guide serves as a foundational resource to aid researchers and drug development professionals in this endeavor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Discovery and History of Phenylalanine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine, an essential α-amino acid, is a fundamental constituent of proteins and a precursor to several critical biomolecules, including neurotransmitters and hormones. Its discovery and the subsequent elucidation of the distinct roles of its stereoisomers have been pivotal in advancing our understanding of biochemistry, metabolism, and the molecular basis of genetic disorders. This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of phenylalanine and its isomers, with a focus on the experimental methodologies and quantitative data that have shaped our knowledge.
Discovery and Early History
The journey of phenylalanine began in the late 19th century with its initial identification and subsequent chemical synthesis.
First Description and Isolation
In 1879, the German chemist Ernst Schulze and his colleague J. Barbieri first described a novel compound with the empirical formula C₉H₁₁NO₂ which they isolated from yellow lupine (Lupinus luteus) seedlings. This marked the initial discovery of phenylalanine in a natural source.
First Chemical Synthesis
The first successful chemical synthesis of phenylalanine was achieved in 1882 by German chemists Emil Erlenmeyer and A. Lipp.[1] They synthesized phenylalanine from phenylacetaldehyde, hydrogen cyanide, and ammonia, a reaction that laid the groundwork for later amino acid synthesis methodologies.[1]
Elucidation of its Role in Genetics
A significant milestone in understanding the biological importance of phenylalanine came in 1961 when J. Heinrich Matthaei and Marshall W. Nirenberg discovered the genetic codon for this amino acid.[2][3] Their groundbreaking experiment demonstrated that a messenger RNA (mRNA) sequence consisting of repeating uracil bases (poly-U) directed the synthesis of a polypeptide chain composed solely of phenylalanine residues in a cell-free E. coli system. This discovery was instrumental in deciphering the genetic code.
Phenylalanine Isomers: L- and D-Phenylalanine
Phenylalanine exists as two stereoisomers, or enantiomers: L-phenylalanine and D-phenylalanine. These isomers have identical chemical formulas but differ in the spatial arrangement of their atoms, leading to distinct biological activities.
L-Phenylalanine: The Proteinogenic Isomer
L-phenylalanine is the naturally occurring isomer found in proteins and is encoded by the codons UUU and UUC in messenger RNA.[2] As an essential amino acid for humans, it cannot be synthesized de novo and must be obtained from the diet.[2] L-phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[2][4]
D-Phenylalanine: The Non-proteinogenic Isomer
D-phenylalanine is not incorporated into proteins during biosynthesis but can be produced through organic synthesis.[2] While its biological functions are less understood, D-phenylalanine has shown pharmacological activity, including potential analgesic and antidepressant effects.[5] It is thought to inhibit the enzymatic breakdown of enkephalins, which are naturally occurring pain-relieving molecules in the body.[2]
Physicochemical Properties of Phenylalanine Isomers
The distinct stereochemistry of L- and D-phenylalanine results in differences in their physical properties, most notably their interaction with plane-polarized light.
| Property | L-Phenylalanine | D-Phenylalanine | DL-Phenylalanine (Racemic Mixture) |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molar Mass | 165.19 g/mol [6] | 165.19 g/mol [7] | 165.19 g/mol [6] |
| Melting Point | 283 °C (decomposes) | 283-285 °C (decomposes) | 266-267 °C (decomposes)[8] |
| Specific Rotation [α]D20 | -34.5° (c=1, H₂O) | +34.5° (c=1, H₂O) | 0° |
| Solubility in Water | 29.6 g/L at 25 °C | 29.6 g/L at 25 °C | 14.11 g/L at 25 °C[8] |
| pKa (Carboxyl) | 1.83[2] | 1.83 | 1.83 |
| pKa (Amino) | 9.13[2] | 9.13 | 9.13 |
Experimental Protocols
The synthesis and resolution of phenylalanine have been central to its study. The following sections detail the methodologies for key experiments.
Erlenmeyer-Plöchl Synthesis of Phenylalanine
This classic method for α-amino acid synthesis involves the condensation of an N-acylglycine with an aldehyde.
Protocol:
-
Formation of the Azlactone: Hippuric acid (N-benzoylglycine) is heated with benzaldehyde and acetic anhydride in the presence of sodium acetate. The hippuric acid is first converted to an oxazolone intermediate.
-
Condensation: The oxazolone intermediate, which has acidic protons, reacts with benzaldehyde in a Perkin-like condensation to form an azlactone.[9][10]
-
Reduction and Hydrolysis: The resulting azlactone is then reduced, and subsequent hydrolysis of the amide and the ester functionalities yields racemic phenylalanine.[9]
Strecker Synthesis of Phenylalanine
The Strecker synthesis is another fundamental method for preparing α-amino acids.[11]
Protocol:
-
Formation of α-aminonitrile: Phenylacetaldehyde is reacted with ammonia and hydrogen cyanide (or a cyanide salt like potassium cyanide). The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.[12][13]
-
Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield racemic phenylalanine.[12][13]
Enzymatic Resolution of DL-Phenylalanine
Enzymatic resolution is a highly efficient method for separating the enantiomers of a racemic mixture. Acylase enzymes are commonly used for this purpose.[4][14]
Protocol:
-
N-acetylation: The racemic mixture of DL-phenylalanine is first N-acetylated to produce N-acetyl-DL-phenylalanine.
-
Enzymatic Hydrolysis: The N-acetyl-DL-phenylalanine is then treated with an acylase enzyme (e.g., from Aspergillus oryzae). The enzyme selectively hydrolyzes the N-acetyl group from L-phenylalanine, leaving the N-acetyl-D-phenylalanine unreacted.[15]
-
Separation: The resulting mixture contains L-phenylalanine and N-acetyl-D-phenylalanine, which can be separated based on their different physical and chemical properties.
-
Hydrolysis of D-isomer: The separated N-acetyl-D-phenylalanine can then be hydrolyzed by chemical means to obtain D-phenylalanine.
Signaling and Metabolic Pathways
Phenylalanine is a central molecule in several metabolic pathways, both for its biosynthesis and its catabolism into other essential compounds.
Biosynthesis of Phenylalanine
In microorganisms and plants, phenylalanine is synthesized via the shikimate pathway.
Catabolism of L-Phenylalanine
In humans, the primary catabolic pathway for L-phenylalanine involves its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.[16][17]
Phenylketonuria: A Historical Perspective on Inborn Errors of Metabolism
The discovery of phenylketonuria (PKU) is a landmark in the history of medical genetics and biochemistry.
In 1934, the Norwegian physician Ivar Asbjørn Følling identified an excess of phenylpyruvic acid in the urine of two intellectually disabled siblings.[18] This condition, which he termed "imbecillitas phenylpyruvica," was later renamed phenylketonuria. Følling's work established a direct link between a metabolic abnormality and a clinical disorder.
Subsequent research revealed that PKU is an autosomal recessive genetic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[18] This enzymatic block leads to the accumulation of phenylalanine in the blood and its conversion into phenylpyruvic acid and other metabolites, which are toxic to the developing brain. The discovery of PKU paved the way for newborn screening programs and the development of dietary therapies low in phenylalanine, which can prevent the severe neurological damage associated with the disease.[18]
Conclusion
From its initial isolation from lupine seedlings to its central role in deciphering the genetic code and understanding inborn errors of metabolism, the story of phenylalanine is a testament to the progress of biochemical and medical science. The distinct properties and biological roles of its L- and D-isomers continue to be an area of active research, with implications for drug development and therapeutics. The experimental protocols developed for its synthesis and resolution have become foundational techniques in organic chemistry. A thorough understanding of the discovery and history of phenylalanine provides a valuable context for researchers and scientists working in diverse fields, from molecular biology to clinical medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DL-Phenylalanine | 150-30-1 [chemicalbook.com]
- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 17. snscourseware.org [snscourseware.org]
- 18. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-2-phenylpropanoic acid CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2-phenylpropanoic acid, a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis and analysis protocols, and explores its potential therapeutic applications.
Core Compound Identity
Molecular Formula: C₉H₁₁NO₂
This compound exists as a racemic mixture and as individual enantiomers. The specific CAS numbers are crucial for identifying the correct stereoisomer.
| Compound Name | CAS Number |
| This compound | 4370-95-0[1] |
| (S)-3-Amino-2-phenylpropanoic acid | 1076-51-3 |
| (R)-3-Amino-2-phenylpropanoic acid | 1008-63-5[2] |
Physicochemical and Quantitative Data
A summary of key quantitative data for the enantiomers of this compound is presented below. This information is critical for experimental design, including solvent selection, purification, and analytical method development.
| Property | (S)-Enantiomer | (R)-Enantiomer |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol [2] |
| Melting Point | 223-226 °C | Not available |
| Boiling Point (Predicted) | 306.2 ± 30.0 °C | Not available |
| Density (Predicted) | 1.198 ± 0.06 g/cm³ | Not available |
| pKa (Predicted) | 3.18 ± 0.16 | Not available |
| Optical Activity | Not available | [α]/D -8.5±1.0°, c = 1 in 0.1 M HCl[2] |
| Assay | Not available | ≥98% (HPLC)[2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound and its derivatives are essential for reproducibility and further research.
Enantioselective Synthesis of (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic Acid
This protocol describes a diastereoselective approach to synthesizing a protected form of (R)-3-amino-2-phenylpropanoic acid, which can be subsequently deprotected.[3]
Materials:
-
(4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (1.6 M in hexane)
-
3-Phenylpropanoyl chloride
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
tert-Butyl methyl ether (TBME)
-
Hexane
-
Hydrogen peroxide (30%)
-
Lithium hydroxide (LiOH)
-
0.52 M aqueous citric acid solution
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) in anhydrous THF and cool to -40 °C.
-
Add n-butyllithium dropwise and allow the mixture to warm to -15 °C before cooling to -70 °C.
-
Add a solution of 3-phenylpropanoyl chloride in THF while maintaining the temperature between -70 and -60 °C.
-
Stir for 30 minutes, then warm to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc, dry the organic phase over MgSO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of TBME and hexane to yield (4S)-4-Isopropyl-5,5-diphenyl-3-(3-phenylpropionyl)oxazolidin-2-one.
-
-
Diastereoselective Aminomethylation:
-
The acylated auxiliary is then subjected to a Mannich-type reaction for the introduction of the aminomethyl group. [Specific reagents and conditions for this step were not detailed in the provided search results but would typically involve a source of formaldehyde and a protected amine].
-
-
Cleavage of the Chiral Auxiliary and Protection of the Amino Group:
-
The resulting product from the aminomethylation step is dissolved in a mixture of THF and water.
-
Hydrogen peroxide is added, followed by lithium hydroxide to facilitate the cleavage of the auxiliary.
-
The reaction mixture is stirred, and the chiral auxiliary is recovered by extraction.
-
The aqueous phase is acidified with citric acid solution and extracted with TBME.
-
The combined organic phases are dried and concentrated to yield (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid.
-
Purification by Recrystallization
Purification of the final product and intermediates can be achieved by recrystallization.[3]
Procedure:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., TBME/hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or at -20 °C to induce crystallization.[4]
-
Collect the crystals by suction filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Chiral HPLC Analysis
The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For underivatized amino acids, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin as the chiral selector, is recommended.[5]
-
Mobile Phase: A common mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of water, methanol, and an acidic modifier like formic acid. The exact ratio should be optimized for the specific compound.[5][6]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm for the peptide bond) or an Evaporative Light Scattering Detector (ELSD) can be used.[6]
-
Flow Rate: A typical flow rate is 1 mL/min.[7]
-
Temperature: The separation is usually performed at room temperature.[7]
Biological Significance and Therapeutic Potential
While this compound itself is a non-proteinogenic amino acid, its derivatives have shown promise in various therapeutic areas.
GABA Receptor Modulation
Derivatives of 3-amino-3-phenylpropanoic acid, which are structurally related to the user's topic of interest, have been synthesized and evaluated as potential antagonists for the GABA-B receptor. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid demonstrated weak but specific antagonism at the GABA-B receptor.[8][9] This suggests that the 3-aminophenylpropanoic acid scaffold could be a starting point for the development of novel modulators of GABAergic signaling.
Anticancer and Antioxidant Properties
Recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer and antioxidant agents. These compounds have shown structure-dependent anticancer activity against non-small cell lung cancer cells (A549).[10] The inclusion of a phenolic group also suggests inherent antioxidant properties. This line of research indicates that the 3-aminopropanoic acid backbone can be functionalized to create compounds with dual therapeutic benefits.
Role in Peptide-Based Drug Development
The Fmoc-protected derivatives of substituted 3-aminopropanoic acids are valuable building blocks in solid-phase peptide synthesis.[11] The incorporation of these unnatural amino acids into peptides can lead to novel structures with enhanced stability and specific biological activities. They can be used to design molecules that target specific disease-related receptors or enzymes, potentially leading to more effective treatments with fewer side effects.[11]
Signaling Pathways
As an amino acid, this compound is expected to participate in cellular amino acid sensing pathways.
mTOR Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is modulated by amino acid availability. Amino acids signal to mTORC1 primarily through the Rag GTPases, which recruit mTORC1 to the lysosomal surface for activation.[12][13][14][15] While specific studies on this compound are not detailed, it is plausible that as an aromatic amino acid, it could influence mTORC1 signaling. Aromatic amino acids have been shown to be among the most potent in promoting the redistribution of lysosomes toward the cell periphery, a process linked to enhanced mTOR activation in the presence of other activators like arginine.[16]
Caption: General overview of the mTORC1 signaling pathway activated by amino acids.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and analysis of a chiral this compound derivative.
Caption: A typical workflow for the synthesis and analysis of chiral compounds.
References
- 1. This compound | C9H11NO2 | CID 12697488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-2-phenylpropionic acid = 98 HPLC 1008-63-5 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Role of Amino Acids in Enhancing mTOR Activation Through Lysosome Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (S)-3-Amino-2-phenylpropanoic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in sourcing and utilizing (S)-3-Amino-2-phenylpropanoic acid. This non-proteinogenic amino acid is a valuable chiral building block in the synthesis of peptidomimetics, pharmaceutical intermediates, and other complex organic molecules. This guide provides a detailed overview of commercial suppliers, key physicochemical properties, and relevant experimental protocols.
Commercial Suppliers of (S)-3-Amino-2-phenylpropanoic Acid and Related Compounds
The availability of high-purity (S)-3-Amino-2-phenylpropanoic acid is crucial for research and development. The following table summarizes key commercial suppliers. It is important to note that the isomeric compound, (S)-3-Amino-3-phenylpropanoic acid (also known as (S)-β-Phenylalanine), is more commonly listed by suppliers and is also included for reference due to its structural similarity and frequent use in similar applications. Researchers should verify the specific isomer when ordering.
| Supplier | Product Name | Purity | Available Quantities |
| Matrix Scientific | (S)-3-Amino-2-phenyl-propionicacid | >97% | 1g |
| American Custom Chemicals Corporation | (S)-3-AMINO-2-PHENYLPROPANOIC ACID | 95.00% | 5mg, 1g |
| Ambeed | (S)-3-Amino-2-phenylpropanoicacid | 95+% | 250mg, 1g |
| Chemenu | (S)-3-Amino-2-phenylpropanoicacid | 95% | 1g |
| Alichem | (S)-3-amino-2-phenylpropanoicacid | Not Specified | 250mg, 500mg, 1g |
| AK Scientific | (S)-3-Amino-2-phenylpropanoicacid | Not Specified | 500mg |
| Sigma-Aldrich | (S)-3-Amino-2-phenylpropanoic acid hydrochloride | 97% | Inquire |
| TCI Chemicals | (S)-3-Amino-3-phenylpropanoic Acid | >98.0%(HPLC) | 1G |
| Aladdin Scientific | (S)-3-Amino-3-phenylpropanoic acid | min 98% | 100g |
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-3-Amino-2-phenylpropanoic acid is essential for its handling, storage, and application in experimental work.
| Property | Value |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol [1] |
| CAS Number | 1076-51-3 |
| Melting Point | 223-226 °C |
| Boiling Point | 306.2±30.0 °C (Predicted) |
| Density | 1.198±0.06 g/cm3 (Predicted) |
| pKa | 3.18±0.16 (Predicted) |
| Appearance | White to off-white crystalline powder |
| Solubility | Slightly soluble in water, soluble in DMSO and methanol |
| Storage Temperature | 2-8°C[2] |
Applications in Research and Drug Development
(S)-3-Amino-2-phenylpropanoic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery.
-
Peptidomimetics and Drug Design: As a non-proteinogenic amino acid, it is used to design peptides with modified structures. These peptidomimetics can exhibit enhanced stability against enzymatic degradation, improved bioavailability, and novel biological activities. Derivatives have been investigated for their anti-inflammatory and antinociceptive properties.[3]
-
Chiral Building Block: The defined stereochemistry of the molecule makes it a valuable starting material in the asymmetric synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[4] It serves as an intermediate in the synthesis of neurological drugs and enzyme inhibitors.
-
Pharmacological Research: The parent amino acid, phenylalanine, is a precursor to several key neurotransmitters.[2][5][6][7] The study of its derivatives can provide insights into neurological pathways and the development of novel therapeutics. For instance, derivatives of 2-amino-3-phenylpropanoic acid have been explored as NMDA receptor glycine site agonists.[8]
Key Experimental Protocols
Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating (S)-3-Amino-2-phenylpropanoic acid into a growing peptide chain on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected (S)-3-Amino-2-phenylpropanoic acid
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether, cold
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or rocker
Methodology:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[9] Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-(S)-3-Amino-2-phenylpropanoic acid and a near-equimolar amount of the coupling reagent (e.g., HBTU) in a minimal amount of DMF. Add 6-10 equivalents of DIPEA to the mixture. Allow the activation to proceed for a few minutes.[9]
-
Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel. Agitate the mixture for 1-2 hours at room temperature.[11] To ensure the reaction goes to completion, a small sample of the resin can be taken for a Kaiser test. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under a stream of nitrogen. Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups. This step should be performed in a well-ventilated fume hood. Allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Phenylalanine Metabolic Pathway
The metabolic fate of phenylalanine, the parent amino acid of the title compound, is crucial for understanding the biological context of its derivatives. Phenylalanine is a precursor to tyrosine and a cascade of important neurotransmitters.
Caption: Metabolic pathway of L-Phenylalanine to key neurotransmitters and melanin.
Experimental Workflow for Peptide Synthesis
The following diagram illustrates a typical workflow for the incorporation of (S)-3-Amino-2-phenylpropanoic acid into a peptide using solid-phase peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mun.ca [mun.ca]
- 3. researchgate.net [researchgate.net]
- 4. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 5. PHENYLALANINE METABOLISM | PPTX [slideshare.net]
- 6. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. ejbiotechnology.info [ejbiotechnology.info]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Characterization of 3-Amino-2-phenylpropanoic Acid: A Spectroscopic Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectral data and analytical methodologies for the characterization of 3-Amino-2-phenylpropanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive resource for the identification and characterization of this compound.
Summary of Spectral Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound and its closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~175 |
| Aromatic C (quaternary) | ~138 |
| Aromatic CH | ~129, ~128, ~127 |
| Methine (CH) | ~55 |
| Methylene (CH₂) | ~40 |
Note: Approximate chemical shifts are based on typical values for similar structures and publicly available data for related compounds.
Mass Spectrometry (MS)
The mass spectrum of the constitutional isomer Phenylalanine (2-Amino-3-phenylpropanoic acid) provides insight into the expected fragmentation pattern.
Illustrative Mass Spectrometry Data for Phenylalanine
| m/z | Interpretation |
| 165 | Molecular Ion [M]⁺ |
| 120 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 74 | [CH(NH₂)COOH]⁺ |
Source: NIST WebBook[1]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-3-phenylpropionic acid, a constitutional isomer, provides characteristic absorption bands.
Infrared (IR) Spectroscopy Data for 3-Amino-3-phenylpropionic acid
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-2800 | O-H (Carboxylic Acid) | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1490, ~1450 | Aromatic C=C | Stretching |
| ~1550 | N-H | Bending |
Source: ChemicalBook[2]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A 10-20 mg sample of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Ionization: Electrospray ionization (ESI) is a common technique for amino acids. The sample solution is introduced into the mass spectrometer's ion source.
-
Mass Analysis: The instrument is operated in full scan mode to detect the molecular ion. For fragmentation analysis, tandem mass spectrometry (MS/MS) is employed, where the molecular ion is selected and subjected to collision-induced dissociation (CID).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then assigned to specific functional groups.
Visualizations
The following diagrams illustrate the workflow for the characterization of this compound and the relationship between the different spectroscopic techniques.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: A diagram showing the relationship between different spectroscopic techniques and the specific structural information they provide for a molecule.
References
The Stereochemistry of 2-Phenyl-β-Alanine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-β-alanine, a non-proteinogenic amino acid, possesses a chiral center at the second carbon atom, giving rise to two stereoisomers: (R)-2-amino-2-phenylpropanoic acid and (S)-2-amino-2-phenylpropanoic acid. The spatial arrangement of the functional groups around this stereocenter dictates the molecule's interaction with chiral biological systems, leading to potentially distinct pharmacological and metabolic profiles for each enantiomer. This technical guide provides a comprehensive overview of the stereochemistry of 2-phenyl-β-alanine, including its synthesis, analytical separation, and known biological activities, to support research and development in medicinal chemistry and pharmacology.
Physicochemical Properties of 2-Phenyl-β-Alanine Stereoisomers
The distinct three-dimensional structures of the (R) and (S) enantiomers of 2-phenyl-β-alanine result in differences in their physical properties, most notably their interaction with plane-polarized light. While many of the specific physicochemical properties of the individual enantiomers are not widely reported, the properties of the racemic mixture are documented.
| Property | (R)-2-amino-2-phenylpropanoic acid | (S)-2-amino-2-phenylpropanoic acid | Racemic 2-amino-2-phenylpropionic acid |
| IUPAC Name | (2R)-2-amino-2-phenylpropanoic acid | (2S)-2-amino-2-phenylpropanoic acid | 2-amino-2-phenylpropanoic acid |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |
| Melting Point | Not Reported | Not Reported | 295 °C[1] |
| Specific Rotation | Not Reported | Not Reported | 0° (by definition) |
Enantioselective Synthesis and Resolution
The synthesis of enantiomerically pure 2-phenyl-β-alanine is crucial for the evaluation of its stereospecific biological activities. Several strategies have been developed for the asymmetric synthesis and chiral resolution of β-amino acids.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. One common approach involves the use of chiral auxiliaries or catalysts. For instance, the alkylation of a chiral Ni(II) complex of a glycine Schiff base can be employed to introduce the phenyl and methyl groups at the α-carbon with high stereocontrol.
Conceptual Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of 2-phenyl-β-alanine enantiomers.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through various techniques, including:
-
Formation of Diastereomeric Salts: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) forms diastereomeric salts, which can be separated by crystallization due to their different solubilities.
-
Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.
Experimental Protocols
General Protocol for Enantioselective Synthesis via Chiral Auxiliary
This protocol is a generalized procedure based on established methods for the asymmetric synthesis of α-amino acids.
-
Complex Formation: A chiral auxiliary, such as (S)-2-[(N-benzylprolyl)amino]benzophenone, is reacted with glycine and a nickel (II) salt to form a chiral Ni(II)-glycine Schiff base complex.
-
Diastereoselective Alkylation: The complex is deprotonated with a strong base (e.g., sodium hydroxide) and then sequentially alkylated with benzyl bromide and methyl iodide in a suitable solvent (e.g., dichloromethane) under phase-transfer catalysis conditions. The bulky chiral auxiliary directs the incoming alkyl groups to a specific face of the molecule, leading to the preferential formation of one diastereomer.
-
Purification of Diastereomers: The resulting mixture of diastereomeric complexes is separated using column chromatography on silica gel.
-
Hydrolysis and Liberation of the Amino Acid: The purified diastereomeric complex is hydrolyzed with aqueous hydrochloric acid to cleave the Schiff base and release the enantiomerically enriched 2-phenyl-β-alanine.
-
Isolation: The free amino acid is isolated by ion-exchange chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general framework for the analytical separation of 2-phenyl-β-alanine enantiomers.
-
Column: A chiral stationary phase (CSP) column is essential. Common choices for amino acid enantiomers include macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin-based) or Pirkle-type columns.
-
Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase for a teicoplanin-based column in reversed-phase mode would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The pH and concentration of the buffer, as well as the proportion of the organic modifier, need to be optimized.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-260 nm) is commonly used.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is typical for analytical separations.
-
Temperature: The column temperature can influence the separation and is often maintained at a constant value (e.g., 25 °C).
Workflow for Chiral HPLC Method Development:
Caption: Chiral HPLC analysis workflow for 2-phenyl-β-alanine.
Biological Activity and Stereochemistry
While specific data on the differential biological activities of the (R) and (S) enantiomers of 2-phenyl-β-alanine are limited, studies on closely related analogs provide valuable insights. For example, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a methylated analog, has demonstrated anti-inflammatory and antinociceptive properties.[2] This activity is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
It is a well-established principle in pharmacology that enantiomers can exhibit different potencies and even different pharmacological effects. This stereoselectivity arises from the specific three-point interactions required for a ligand to bind to its biological target, such as an enzyme active site or a receptor binding pocket.
Potential Signaling Pathway: COX Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Given the activity of its analog, it is plausible that one or both enantiomers of 2-phenyl-β-alanine could interact with this pathway.
Caption: Potential mechanism of action via COX inhibition.
Conclusion
The stereochemistry of 2-phenyl-β-alanine is a critical determinant of its potential biological activity. While comprehensive data on the individual enantiomers are still emerging, established methods for their asymmetric synthesis and chiral separation provide the necessary tools for further investigation. Future research should focus on elucidating the specific pharmacological profiles of (R)- and (S)-2-amino-2-phenylpropanoic acid to unlock their full therapeutic potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this intriguing chiral molecule.
References
The Ubiquitous Presence of β-Amino Acids in Nature: A Technical Guide for Researchers
An in-depth exploration of the natural sources, occurrence, and analysis of β-amino acids, offering valuable insights for their application in research and drug development.
Introduction
β-amino acids, structural isomers of the more common α-amino acids, are characterized by the attachment of the amino group to the β-carbon. While not as prevalent as their α-counterparts, β-amino acids are found in a diverse array of natural products and play significant biological roles.[1] Their inherent resistance to proteolytic degradation makes them attractive building blocks for the development of novel therapeutics with enhanced stability. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and analytical methodologies for β-amino acids, tailored for researchers, scientists, and drug development professionals.
Natural Sources and Occurrence of β-Amino Acids
β-amino acids are distributed across various biological kingdoms, from microorganisms to mammals. They exist both as free molecules and as constituents of larger, more complex structures.
Free β-Amino Acids
β-Alanine: The most well-known naturally occurring β-amino acid, β-alanine, is found in a variety of food sources, primarily animal products. It is a key component of the dipeptides carnosine and anserine, which are abundant in muscle tissue.[2][3][4] The liver can also synthesize β-alanine.[2][5]
β-Aminoisobutyric Acid (BAIBA): This non-proteinogenic β-amino acid is a catabolite of the pyrimidine base thymine and the amino acid valine.[6][7][8] BAIBA is generated in muscle tissue during exercise and is recognized as a myokine with roles in metabolic regulation.[6][8] It exists in two enantiomeric forms, R- and S-BAIBA, with the R-enantiomer being the predominant form in human plasma and urine.
β-Amino Acids in Complex Natural Products
A vast and structurally diverse array of β-amino acids are found as components of secondary metabolites produced by bacteria, fungi, plants, and marine organisms.[9][10][11] These complex molecules often exhibit potent biological activities.
-
Peptides and Depsipeptides: Many microbial and marine invertebrate peptides incorporate β-amino acids, contributing to their unique conformations and resistance to proteolysis.[1][12]
-
Alkaloids: Various alkaloids from plants and microorganisms contain β-amino acid moieties within their structures.[1]
-
Toxins: Certain toxins, such as microcystins produced by cyanobacteria, contain β-amino acid residues.
-
Macrolactam Polyketides: These compounds, often possessing antibiotic properties, frequently utilize a β-amino acid as a starter unit in their biosynthesis.[13]
Quantitative Data on β-Amino Acid Occurrence
The concentration of β-amino acids varies significantly depending on the source. The following tables summarize available quantitative data for some of the most studied β-amino acids.
Table 1: β-Alanine Content in Various Food Sources
| Food Source | β-Alanine Content ( g/100g ) |
| Beef (various cuts) | 0.1 - 0.2 |
| Chicken Breast | ~0.1 |
| Turkey Breast | ~0.1 |
| Pork | 0.1 - 0.2 |
| Fish (e.g., Tuna, Salmon) | 0.05 - 0.1 |
Note: Data is compiled and averaged from various sources and can vary based on the specific cut of meat and preparation method.
Table 2: Concentration of R- and S-β-Aminoisobutyric Acid (BAIBA) in Human Plasma and Urine
| Analyte | Matrix | Concentration |
| R-BAIBA | Plasma | 1734 ± 821 nM |
| S-BAIBA | Plasma | 29.3 ± 7.8 nM |
| R-BAIBA | Urine | 35160 ± 47026 µmol/mol creatinine |
| S-BAIBA | Urine | 90.4 ± 47.0 µmol/mol creatinine |
Data from a study on healthy, recreationally active subjects.
Experimental Protocols
Accurate identification and quantification of β-amino acids from complex biological matrices require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
Protocol 1: Extraction and HPLC Analysis of Free β-Amino Acids from Biological Fluids (e.g., Plasma)
1. Sample Preparation (Deproteinization):
- To 100 µL of plasma, add 400 µL of ice-cold methanol.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant.
2. Derivatization (Pre-column with o-Phthalaldehyde/9-fluorenylmethyloxycarbonyl chloride - OPA/FMOC):
- In an autosampler vial, mix 20 µL of the supernatant with 60 µL of borate buffer (pH 10.2).
- Add 20 µL of OPA/FMOC derivatizing reagent.
- Allow the reaction to proceed for 2 minutes at room temperature.
- Inject the derivatized sample into the HPLC system.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).
- Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
- Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the derivatized amino acids.
- Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives; Excitation: 266 nm, Emission: 305 nm for FMOC derivatives).
4. Quantification:
- Prepare a standard curve using known concentrations of β-amino acid standards subjected to the same derivatization procedure.
- Quantify the β-amino acids in the sample by comparing their peak areas to the standard curve.
Protocol 2: Extraction and GC-MS Analysis of β-Amino Acids from Microbial Culture
1. Sample Preparation:
- Centrifuge the microbial culture to pellet the cells.
- Collect the supernatant (for extracellular β-amino acids) or wash and lyse the cell pellet (for intracellular β-amino acids).
- Perform a protein precipitation step as described in Protocol 1.
- Dry the supernatant under a stream of nitrogen gas.
2. Derivatization (e.g., Silylation):
- To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Heat the mixture at 70°C for 30 minutes.
- Cool to room temperature before injection.
3. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A suitable temperature gradient to separate the derivatized amino acids (e.g., initial temperature of 80°C, ramp to 280°C).
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
4. Quantification:
- Identify β-amino acid derivatives based on their retention times and mass spectra compared to standards.
- For quantification in SIM mode, monitor characteristic ions of the derivatized β-amino acids and use a standard curve.
Signaling Pathways and Biosynthesis
β-Alanine Biosynthesis
In many microorganisms and plants, β-alanine is synthesized from L-aspartate via the action of aspartate-α-decarboxylase.
Caption: Biosynthesis of β-alanine from L-aspartate.
BAIBA Signaling Pathway
β-Aminoisobutyric acid (BAIBA) acts as a signaling molecule, particularly in response to exercise. It can induce the "browning" of white adipose tissue through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.
Caption: BAIBA-induced activation of the PPARα signaling pathway.
Incorporation of β-Amino Acids in Non-Ribosomal Peptide Synthesis (NRPS)
Non-ribosomal peptide synthetases (NRPS) are large, modular enzymes that synthesize a wide variety of peptides, including those containing β-amino acids. The incorporation of a β-amino acid follows a specific workflow within an NRPS module.[10][11]
Caption: Workflow for β-amino acid incorporation by an NRPS module.
Conclusion
The study of naturally occurring β-amino acids is a rapidly expanding field with significant implications for drug discovery and development. Their unique structural properties and biological activities make them valuable targets for further investigation. This technical guide provides a foundational understanding of their sources, quantitative analysis, and biosynthetic pathways, offering a valuable resource for researchers in the field. The continued exploration of the vast chemical space of β-amino acid-containing natural products holds great promise for the discovery of novel therapeutic agents.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Noncanonical Chemistry of Nonribosomal Peptide Biosynthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Stereochemical Assignment and Absolute Abundance of Nonproteinogenic Amino Acid Homoarginine in Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Tautomeric Landscape of 3-Amino-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-phenylpropanoic acid, a β-amino acid, is a molecule of significant interest in medicinal chemistry and drug development due to its structural resemblance to neurotransmitters and its potential as a building block for various bioactive compounds. Understanding the tautomeric forms of this molecule is crucial as different tautomers can exhibit distinct physicochemical properties, influencing their biological activity, solubility, and membrane permeability. This technical guide provides an in-depth analysis of the tautomeric equilibria of 3-amino-3-phenylpropanoic acid, focusing on the predominant zwitterionic and neutral forms. The guide details experimental protocols for characterization and presents quantitative data where available.
Tautomeric Forms of 3-Amino-3-phenylpropanoic Acid
Like other amino acids, 3-amino-3-phenylpropanoic acid primarily exists in a tautomeric equilibrium between a neutral form and a zwitterionic form. The position of this equilibrium is highly dependent on the surrounding environment, particularly the solvent polarity and pH.
-
Neutral Form: In the neutral form, the amino group (-NH₂) and the carboxylic acid group (-COOH) are both uncharged. This form is generally favored in the gas phase and in nonpolar solvents.
-
Zwitterionic Form: The zwitterionic form, also referred to as an inner salt, contains both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This dipolar form is significantly stabilized by polar solvents, especially water, through hydrogen bonding and dipole-dipole interactions. In aqueous solutions at physiological pH, the zwitterionic form is the predominant species[1][2]. PubChem entries for 3-amino-3-phenylpropanoic acid explicitly state that it is a tautomer of the corresponding 3-ammonio-3-phenylpropanoate, highlighting the importance of the zwitterionic form[3][4][5].
While keto-enol and amino-imino tautomerism are common in other organic molecules, for 3-amino-3-phenylpropanoic acid, the equilibrium between the neutral and zwitterionic forms is the most significant.
The tautomeric equilibrium can be represented as follows:
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, and the pKa values of the acidic and basic groups.
KT = [Zwitterion] / [Neutral Form]
In aqueous solution, the zwitterionic form is highly favored, leading to a large KT value[6]. The equilibrium is governed by the pKa values of the carboxylic acid and the ammonium groups.
| Parameter | Description | Estimated Value | Reference |
| pKₐ₁ (-COOH) | Acid dissociation constant of the carboxylic acid group. | ~3-4 | Inferred from typical β-amino acids |
| pKₐ₂ (-NH₃⁺) | Acid dissociation constant of the ammonium group. | ~9-10 | Inferred from typical β-amino acids |
| pI | Isoelectric point, the pH at which the molecule has no net charge. | ~6-7 | Calculated as (pKₐ₁ + pKₐ₂)/2 |
Experimental Protocols for Tautomer Characterization
The determination of the tautomeric equilibrium and the quantification of the relative abundance of each tautomer can be achieved through a combination of spectroscopic and electrometric techniques.
Potentiometric Titration for pKa Determination
Potentiometric titration is a standard method to determine the pKa values of the ionizable groups in an amino acid, which in turn provides insight into the zwitterionic equilibrium[7][8].
Methodology:
-
Preparation of the Analyte Solution: Prepare a standard solution of 3-amino-3-phenylpropanoic acid (e.g., 0.1 M) in deionized water.
-
Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the acid.
-
Titration with Base: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the base.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the plateaus in the curve)[9][10]. The isoelectric point (pI) can be calculated as the average of the two pKa values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution by observing the chemical shifts and coupling constants of specific nuclei[11][12].
Methodology:
-
Sample Preparation: Prepare solutions of 3-amino-3-phenylpropanoic acid in various solvents of differing polarity (e.g., D₂O, DMSO-d₆, CDCl₃) to observe the effect of the solvent on the tautomeric equilibrium.
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The chemical shifts of the protons attached to the α-carbon and the amino group will be sensitive to the tautomeric form. In the zwitterionic form, the -NH₃⁺ protons will appear as a broad singlet, while in the neutral form, the -NH₂ protons will have a different chemical shift and may show coupling to the adjacent C-H proton.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the carboxyl carbon is particularly indicative of the protonation state. The carboxylate carbon (-COO⁻) in the zwitterion will be shielded (appear at a lower ppm value) compared to the carboxylic acid carbon (-COOH) in the neutral form.
-
Quantitative Analysis: The relative concentrations of the tautomers can be determined by integrating the signals corresponding to each form in the NMR spectra[13].
Logical Workflow for Tautomer Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of the tautomers of 3-amino-3-phenylpropanoic acid.
Conclusion
The tautomerism of 3-amino-3-phenylpropanoic acid is dominated by the equilibrium between its neutral and zwitterionic forms. The zwitterion is the predominant species in aqueous solutions, a critical consideration for its behavior in biological systems. A thorough understanding and quantification of this tautomeric landscape, achieved through the experimental protocols outlined in this guide, are essential for the rational design and development of pharmaceuticals and other bioactive molecules based on this versatile β-amino acid scaffold. Further research, including computational studies, can provide deeper insights into the thermodynamics of the tautomerization process and its modulation by different environments.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scribd.com [scribd.com]
- 7. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. google.com [google.com]
An In-depth Technical Guide to 3-Amino-2-phenylpropanoic Acid: Synonyms, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2-phenylpropanoic acid, a molecule of significant interest in medicinal chemistry and neuroscience. This document details its various synonyms and alternative names, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and analysis. Furthermore, it visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of its applications.
Synonyms and Alternative Names
This compound is a chiral compound that exists as two enantiomers, (R) and (S), as well as a racemic mixture (DL). It is crucial to distinguish between these forms, as their biological activities can differ significantly. The compound is also known by several other names, largely dependent on the position of the amino and phenyl groups on the propanoic acid backbone.
Below is a table summarizing the common synonyms and identifiers for this compound and its related isomers.
| Systematic Name | Common Synonyms | Isomeric Form | CAS Number |
| This compound | 2-Phenyl-β-alanine | Racemic (DL) | 4370-95-0[1] |
| (R)-3-Amino-2-phenylpropanoic acid | (R)-2-Phenyl-beta-alanine | R-enantiomer | 1008-63-5[2] |
| (S)-3-Amino-2-phenylpropanoic acid | (S)-2-Phenyl-beta-alanine | S-enantiomer | 1076-51-3[3] |
| 3-Amino-3-phenylpropanoic acid | β-Phenyl-β-alanine, DL-beta-Phenylalanine | Racemic (DL) | 614-19-7[4] |
| (S)-3-Amino-3-phenylpropanoic acid | (S)-β-Phenylalanine | S-enantiomer | 40856-44-8[5] |
| 2-Amino-3-phenylpropanoic acid | Phenylalanine | Racemic (DL) | 150-30-1[6] |
| (S)-2-Amino-3-phenylpropanoic acid | L-Phenylalanine | S-enantiomer (L-form) | 63-91-2[7][8] |
| (R)-2-Amino-3-phenylpropanoic acid | D-Phenylalanine | R-enantiomer (D-form) | 673-06-3[8] |
Quantitative Data
The derivatives of this compound have been investigated for various biological activities, particularly as anticancer agents and modulators of GABA receptors. The following tables summarize some of the key quantitative data reported in the literature.
Table 2.1: Anticancer Activity of β-Phenylalanine Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide | A549 (Lung Adenocarcinoma) | MTT | >100 | [2] |
| (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | A549 (Lung Adenocarcinoma) | MTT | 35.2 | [2] |
| (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | H69 (Small Cell Lung Cancer) | MTT | 28.7 | [2] |
| (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | H69AR (Drug-Resistant SCLC) | MTT | 30.1 | [2] |
Table 2.2: GABA Receptor Antagonist Activity
| Compound | Receptor | Assay Type | pA2 | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Functional Assay | 3.5 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.
Enantioselective Synthesis of (S)-3-Amino-2-phenylpropanoic Acid
This protocol describes a chemoenzymatic method for the synthesis of enantiomerically pure (S)-β-phenylalanine.
Workflow for Enantioselective Synthesis
Caption: Chemoenzymatic synthesis of (S)-β-phenylalanine.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Propanol
-
Sulfuric acid (catalytic amount)
-
Lipase (e.g., from Candida antarctica)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hydrochloric acid (1M)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Rodionow-Johnson Reaction: In a round-bottom flask, combine benzaldehyde, malonic acid, and ammonium acetate in ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Esterification: Dissolve the crude racemic β-phenylalanine in propanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 3-4 hours. Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the racemic propyl ester.
-
Enzymatic Resolution: Dissolve the racemic ester in a suitable buffer (e.g., phosphate buffer, pH 7.0). Add the lipase and stir the mixture at room temperature. Monitor the reaction for the formation of the (S)-acid. The enzyme will selectively hydrolyze the (S)-ester.
-
Separation and Purification: Once approximately 50% conversion is reached, stop the reaction. Acidify the mixture with 1M HCl to pH 2-3. Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (R)-ester, and the aqueous layer will contain the (S)-acid. Separate the layers.
-
Isolation of (S)-3-Amino-2-phenylpropanoic acid: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the (S)-enantiomer. Filter the solid, wash with cold water, and dry under vacuum.
-
Isolation of (R)-ester: The organic layer containing the (R)-ester can be purified by column chromatography on silica gel.
Chiral HPLC Separation of this compound Enantiomers
This protocol outlines a method for the analytical separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Racemic this compound standard
-
(R)- and (S)-3-Amino-2-phenylpropanoic acid standards (for peak identification)
-
HPLC grade methanol, acetonitrile, and water
-
Triethylammonium acetate (TEAA) buffer
-
Chiral stationary phase (CSP) column (e.g., Ristocetin A-bonded or Teicoplanin-based)
Instrumentation:
-
HPLC system with a UV detector
-
Chiral HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratios of the organic solvent (e.g., acetonitrile or methanol) and the aqueous buffer (e.g., 0.1% TEAA in water). Degas the mobile phase before use. A typical mobile phase could be a gradient of acetonitrile in 0.1% TEAA buffer.
-
Sample Preparation: Dissolve the racemic sample and individual enantiomer standards in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Ristocetin A-bonded chiral column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution from 10% to 50% acetonitrile in 0.1% TEAA buffer over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the racemic mixture and the individual enantiomer standards. Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards. Calculate the resolution and enantiomeric excess of the sample.
Signaling Pathways and Workflows
GABAergic Synaptic Transmission and Antagonism
This compound and its derivatives have been shown to act as antagonists at GABA (γ-aminobutyric acid) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The following diagram illustrates a simplified GABAergic synapse and the mechanism of action of a competitive antagonist.
Caption: GABAergic synapse and antagonist action.
In the presynaptic terminal, glutamate is converted to GABA by the enzyme glutamic acid decarboxylase (GAD). GABA is then packaged into synaptic vesicles. Upon neuronal firing, these vesicles release GABA into the synaptic cleft. GABA binds to GABA-A receptors on the postsynaptic membrane, which are ligand-gated chloride ion channels. This binding opens the channel, allowing chloride ions to flow into the postsynaptic neuron, causing hyperpolarization and inhibiting the firing of an action potential. A competitive antagonist, such as certain derivatives of this compound, binds to the same site on the GABA-A receptor as GABA but does not activate the channel. By occupying the binding site, it prevents GABA from binding and thus inhibits the inhibitory signal.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
An In-depth Technical Guide on the Safety and Handling of 3-Amino-2-phenylpropanoic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety information for 3-Amino-2-phenylpropanoic acid, a compound utilized in various research and development applications.
Hazard Identification and Classification
Hazard Statements:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Precautionary Statements: A detailed list of precautionary statements is provided in the Safety Data Sheets (SDS). Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1][2][3][4][5]
It is important to note that the toxicological properties of this substance have not been fully investigated.[4][6]
First-Aid Measures
A summary of first-aid measures is presented in the table below. In all cases of exposure, it is crucial to seek medical attention.[1][4][6]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[1][6] |
Handling and Storage
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4][6]
-
Minimize dust generation and accumulation.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3][4][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][7]
Exposure Controls and Personal Protection
Engineering Controls:
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[6]
-
Use adequate ventilation to keep airborne concentrations low.[1][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][6][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][3][4][6][7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[8][9]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H11NO2[10][11] |
| Molecular Weight | 165.19 g/mol [10][11] |
| Appearance | Solid[7][11] |
| Melting Point | 223-226 °C[12] |
| Boiling Point | 306.2 ± 30.0 °C (Predicted)[12] |
| Density | 1.198 ± 0.06 g/cm3 (Predicted)[12] |
| Storage Temperature | Keep in a dark place, sealed in dry, under -20°C in a freezer.[12] |
Stability and Reactivity
-
Conditions to Avoid: Incompatible products.[7]
-
Hazardous Decomposition Products: Carbon oxides, Nitrogen oxides.[1][4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8][9]
-
Environmental Precautions: Do not let the product enter drains.[1][8][9]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[4][7] Avoid generating dusty conditions.[6]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][2][3][4]
Experimental Workflows and Logical Relationships
DOT Script for General Handling Workflow:
Caption: General laboratory workflow for safely handling this compound.
DOT Script for First Aid Response:
Caption: Logical flow of first aid responses to different routes of exposure.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. capotchem.com [capotchem.com]
- 10. 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
The Crucial Role of Phenylalanine as a Neurotransmitter Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for protein synthesis and, critically, as the initial substrate for the biosynthesis of a cascade of vital neurotransmitters. This technical guide provides an in-depth exploration of the biochemical pathways originating from phenylalanine, leading to the production of catecholamines (dopamine, norepinephrine, and epinephrine) and trace amines. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed enzymatic kinetics, experimental protocols, and visual representations of the involved signaling pathways. Understanding these pathways is paramount for elucidating the pathophysiology of numerous neurological and psychiatric disorders and for the rational design of novel therapeutic interventions.
The Catecholamine Biosynthetic Pathway
The primary route for the conversion of phenylalanine to catecholamines is a multi-step enzymatic process initiated by the hydroxylation of phenylalanine to tyrosine. This pathway is tightly regulated, with several enzymes serving as key control points.
Phenylalanine to Tyrosine
The conversion of L-phenylalanine to L-tyrosine is the first committed step in this pathway and is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) .[1] This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[1] Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine and severe neurological impairment if left untreated.[2]
Tyrosine to L-DOPA
The subsequent and rate-limiting step in catecholamine synthesis is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), catalyzed by Tyrosine Hydroxylase (TH) .[3] This enzyme also utilizes molecular oxygen and tetrahydrobiopterin as cofactors. The activity of TH is subject to complex regulation, including feedback inhibition by catecholamines and phosphorylation by various protein kinases.[4]
L-DOPA to Dopamine
L-DOPA is then decarboxylated to the neurotransmitter dopamine by Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase.[5] This reaction requires pyridoxal phosphate (vitamin B6) as a cofactor.[5] AADC is a relatively non-specific enzyme and can act on other aromatic L-amino acids.[6]
Dopamine to Norepinephrine
In noradrenergic neurons, dopamine is hydroxylated to norepinephrine by Dopamine Beta-Hydroxylase (DBH) .[7] This enzyme is a copper-containing monooxygenase that requires ascorbate (vitamin C) as a cofactor.[7]
Norepinephrine to Epinephrine
The final step in the synthesis of epinephrine occurs primarily in the adrenal medulla and in some central nervous system neurons. Phenylethanolamine N-methyltransferase (PNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine, forming epinephrine.[8]
Below is a diagram illustrating the catecholamine biosynthetic pathway.
The Trace Amine Biosynthetic Pathway
In addition to the well-characterized catecholamine pathway, phenylalanine can also serve as a precursor for the synthesis of trace amines, such as phenethylamine and tyramine. These molecules act as neuromodulators in the central nervous system.
Phenylalanine to Phenethylamine
Phenethylamine is formed through the direct decarboxylation of L-phenylalanine. This reaction is catalyzed by Aromatic L-amino acid Decarboxylase (AADC) , the same enzyme involved in dopamine synthesis.[8] The relative contribution of this pathway depends on the substrate availability and the specific tissue.
Tyrosine to Tyramine
Similarly, tyramine is produced by the decarboxylation of L-tyrosine, also catalyzed by Aromatic L-amino acid Decarboxylase (AADC) .[2]
The following diagram illustrates the formation of these trace amines.
Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters for the key human enzymes involved in the conversion of phenylalanine to neurotransmitters. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and the presence of allosteric modulators.
| Enzyme | Substrate | Cofactor | Km | Vmax | Reference(s) |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | Tetrahydrobiopterin (BH4) | 107 ± 6 µM (S0.5) | 4688 ± 120 nmol/min/mg | [9] |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | 6-Methyltetrahydropterin (6MPH4) | 3-300 µM | - | [3] |
| Aromatic L-amino acid Decarboxylase (AADC) | L-DOPA | Pyridoxal Phosphate (PLP) | 414 µM | 482 pmol/min/g wet weight | [10] |
| L-5-Hydroxytryptophan | Pyridoxal Phosphate (PLP) | 90 µM | 71 pmol/min/g wet weight | [10] | |
| L-Phenylalanine | Pyridoxal Phosphate (PLP) | 7.2 mM | 7.4 s⁻¹ (kcat) | [11][12] | |
| Dopamine Beta-Hydroxylase (DBH) | Dopamine | Ascorbate | 1.8 mM (for tyramine) | - | [13] |
| Phenylethanolamine N-methyltransferase (PNMT) | Norepinephrine | S-adenosyl-L-methionine (SAM) | - | - | [8][14] |
| Octopamine | S-adenosyl-L-methionine (SAM) | 23.5 ± 3.1 µM | - | [14] | |
| S-adenosyl-L-methionine (SAM) | - | 6.2 ± 0.4 µM | - | [14] |
Table 1: Kinetic Parameters of Key Enzymes in Neurotransmitter Synthesis from Phenylalanine.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of phenylalanine metabolism and neurotransmitter synthesis.
Protocol 1: Phenylalanine Hydroxylase (PAH) Activity Assay (Fluorometric)
This protocol describes a continuous, real-time fluorometric assay for measuring PAH activity.
Materials:
-
Recombinant human PAH
-
L-Phenylalanine (L-Phe)
-
Tetrahydrobiopterin (BH4)
-
Catalase
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, catalase, and ferrous ammonium sulfate.
-
Enzyme Preparation: Add the recombinant human PAH to the reaction mixture.
-
Substrate and Cofactor Addition: To initiate the reaction, add L-Phe and BH4 to the wells of the microplate.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the increase in tyrosine fluorescence over time (Excitation: ~275 nm, Emission: ~305 nm).
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. One unit of PAH activity is defined as the amount of enzyme that produces 1 nmol of tyrosine per minute.
Protocol 2: HPLC-ECD for Catecholamine Quantification
This protocol outlines the measurement of dopamine, norepinephrine, and epinephrine in biological samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium phosphate buffer with methanol and an ion-pairing agent)
-
Perchloric acid
-
Alumina
-
Tris buffer
-
Catecholamine standards (dopamine, norepinephrine, epinephrine)
-
Internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA)
Procedure:
-
Sample Preparation: Homogenize tissue samples in ice-cold perchloric acid. Centrifuge to precipitate proteins.
-
Alumina Extraction: Adjust the pH of the supernatant to ~8.6 with Tris buffer. Add activated alumina to adsorb the catecholamines.
-
Washing: Wash the alumina with water to remove interfering substances.
-
Elution: Elute the catecholamines from the alumina with a small volume of perchloric acid.
-
HPLC Analysis: Inject the eluate onto the HPLC system. The catecholamines are separated on the C18 column and detected by the electrochemical detector.
-
Quantification: Quantify the catecholamines by comparing their peak areas to those of the standards, normalized to the internal standard.
Protocol 3: In Vivo Microdialysis in Rodent Brain
This protocol provides a general framework for performing in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Guide Cannula Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula directed at the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using the microinfusion pump.
-
Equilibration: Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.
-
Analysis: Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique such as HPLC-ECD (as described in Protocol 2).
Conclusion
This technical guide has provided a comprehensive overview of the pivotal role of phenylalanine as a precursor to essential neurotransmitters. The detailed information on the biosynthetic pathways, enzyme kinetics, and experimental methodologies is intended to serve as a valuable resource for the scientific community. A thorough understanding of these fundamental processes is critical for advancing our knowledge of neurological function and for the development of targeted therapies for a range of debilitating disorders. Future research in this area will undoubtedly continue to uncover further complexities in the regulation of these pathways, opening new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine-β-Hydroxylase (DBH), Its Cofactors and Other Biochemical Parameters in the Serum of Neurological Patients in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 8. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. journals.physiology.org [journals.physiology.org]
The Genetic Codons for Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genetic codons for the essential amino acid phenylalanine. It covers the fundamental principles of codon usage, the experimental basis for their determination, and the metabolic pathways influenced by this critical amino acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and molecular biology.
Phenylalanine Codons and tRNA
Phenylalanine is encoded by two synonymous codons: UUU and UUC .[1] This degeneracy in the genetic code, where multiple codons specify the same amino acid, is a common feature for most amino acids. The corresponding transfer RNA (tRNA) molecules that recognize these codons and carry phenylalanine to the ribosome for protein synthesis have the anticodons AAA and GAA , respectively.
Codon Usage Bias
While both UUU and UUC code for phenylalanine, their frequency of use can vary significantly between different organisms and even between genes within the same organism. This phenomenon is known as codon usage bias. Understanding this bias is critical for optimizing the expression of recombinant proteins, as the availability of corresponding tRNA molecules can influence the rate and efficiency of translation.
The following table summarizes the codon usage frequency for phenylalanine in Homo sapiens and Escherichia coli, two organisms of significant interest in research and biotechnology.
| Organism | Codon | Frequency (per thousand) | Relative Frequency |
| Homo sapiens | UUU | 17.6 | 0.46 |
| UUC | 20.3 | 0.54 | |
| Escherichia coli | UUU | 22.1 | 0.58 |
| UUC | 16.0 | 0.42 |
Table 1: Codon usage frequency for Phenylalanine in Homo sapiens and Escherichia coli.
Experimental Determination of Genetic Codons
The elucidation of the genetic code was a landmark achievement in molecular biology. Two key experimental approaches were instrumental in deciphering the codons for phenylalanine and other amino acids: the Poly-U experiment and the ribosome-binding assay.
The Nirenberg and Matthaei Poly-U Experiment
This groundbreaking experiment, conducted by Marshall Nirenberg and Heinrich Matthaei in 1961, was the first to decipher a codon.[2][3] They utilized a cell-free system derived from E. coli that could synthesize proteins when provided with an mRNA template.
Experimental Protocol:
-
Preparation of Cell-Free Extract: E. coli cells were lysed to release the cytoplasm, containing ribosomes, tRNAs, amino acids, and other factors necessary for protein synthesis. This extract was treated with DNase to eliminate the cells' own genetic material.
-
Synthesis of Poly-Uracil (Poly-U) RNA: A synthetic mRNA molecule consisting solely of uracil nucleotides was created.
-
In Vitro Translation: The poly-U RNA was added to the cell-free extract in 20 different reaction tubes. Each tube contained all 20 amino acids, with one specific amino acid being radioactively labeled in each tube.
-
Protein Precipitation and Analysis: The proteins synthesized in each reaction were precipitated and tested for radioactivity.
-
Results: Significant radioactivity was only detected in the tube where phenylalanine was the labeled amino acid. This demonstrated that the UUU codon directs the incorporation of phenylalanine into a polypeptide chain.[2][3]
The Nirenberg and Leder Ribosome-Binding Assay
To determine the specific trinucleotide sequence of codons, Marshall Nirenberg and Philip Leder developed a ribosome-binding assay in 1964.[4][5] This technique allowed for the direct association of a specific trinucleotide codon with its corresponding aminoacyl-tRNA.
Experimental Protocol:
-
Synthesis of Trinucleotides: Short RNA molecules of specific three-nucleotide sequences were synthesized.
-
Preparation of Components: The assay mixture contained ribosomes, the synthetic trinucleotide, and a mixture of all 20 aminoacyl-tRNAs, with one being radioactively labeled.
-
Binding Reaction: The components were incubated together to allow the trinucleotide to bind to the ribosome and, in turn, recruit the specific tRNA carrying the corresponding amino acid.
-
Filtration: The mixture was passed through a nitrocellulose filter. Ribosomes, along with any bound trinucleotides and radioactively labeled aminoacyl-tRNAs, were retained by the filter, while unbound tRNAs passed through.[4]
-
Analysis: The radioactivity of the filter was measured. A radioactive signal indicated that the specific labeled aminoacyl-tRNA had bound to the ribosome-trinucleotide complex.
-
Results: For phenylalanine, it was found that both UUU and UUC trinucleotides could direct the binding of phenylalanyl-tRNA to the ribosome, confirming these as the codons for phenylalanine.[4]
Phenylalanine Metabolism and Signaling Pathways
Phenylalanine is not only a building block of proteins but also a precursor for several important biomolecules. Its metabolism is tightly regulated and integrated with other metabolic pathways.
Phenylalanine Hydroxylation Pathway
In humans, the primary metabolic fate of excess phenylalanine is its conversion to tyrosine. This reaction is catalyzed by the enzyme phenylalanine hydroxylase. This is a critical step in amino acid catabolism and the biosynthesis of neurotransmitters.
Ehrlich Pathway
In yeast and other microorganisms, phenylalanine can be catabolized via the Ehrlich pathway to produce fusel alcohols, such as 2-phenylethanol, which contribute to the aroma and flavor of fermented beverages.
Experimental Workflow for Codon Usage Analysis
Analyzing codon usage patterns is crucial for understanding gene expression, evolution, and for optimizing heterologous protein production. The following workflow outlines a general approach for comparative codon usage analysis.
References
- 1. pnas.org [pnas.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. The RNA code: Nature’s Rosetta Stone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nirenberg and Leder experiment - Wikipedia [en.wikipedia.org]
- 5. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3-Amino-2-phenylpropanoic Acid in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-phenylpropanoic acid, a β-amino acid analog of phenylalanine, is a valuable building block in modern peptide synthesis. Its incorporation into peptide sequences can impart unique structural and functional properties, such as enhanced proteolytic stability, altered conformational preferences, and novel biological activities. Peptides containing β-amino acids are of significant interest in drug discovery and development, particularly for creating peptidomimetics that can modulate protein-protein interactions (PPIs) or act as enzyme inhibitors.[1][2]
These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), covering key experimental protocols, data on synthesis efficiency, and applications in targeting specific biological pathways.
Data Presentation
The successful incorporation of this compound into a peptide sequence depends on optimized coupling conditions and results in peptides with high purity and yield. The following tables summarize representative quantitative data for the synthesis of peptides containing this modified amino acid.
| Parameter | Value | Reference |
| Purity (post-purification) | >95% | [3] |
| Overall Yield | 70-90% (sequence dependent) | [1] |
Table 1: Representative Purity and Yield for Peptides Containing this compound. Data is based on typical outcomes for solid-phase synthesis of β-amino acid-containing peptides.
| Coupling Reagent | Activation Time | Coupling Time | Typical Efficiency |
| HATU/DIPEA | 2-5 min | 2-4 hours | >95% |
| HBTU/DIPEA | 2-5 min | 2-4 hours | >90% |
| DIC/Oxyma | 5-10 min | 3-6 hours | >90% |
Table 2: Recommended Coupling Conditions and Expected Efficiencies for Fmoc-3-Amino-2-phenylpropanoic acid. Due to the steric bulk of β-amino acids, longer coupling times and more potent activating reagents like HATU are often recommended to achieve high coupling efficiencies.[4]
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase peptide synthesis involving this compound. These protocols are based on the widely used Fmoc/tBu strategy.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines the iterative steps of deprotection, washing, coupling, and capping for adding amino acids to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-Amino-2-phenylpropanoic acid)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Acetic anhydride (capping solution)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve Fmoc-3-Amino-2-phenylpropanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.[4]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the process of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Peptide Purification by HPLC
This protocol outlines the purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
HPLC grade water with 0.1% TFA (Solvent A)
-
HPLC grade acetonitrile with 0.1% TFA (Solvent B)
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Filter the peptide solution through a 0.22 µm filter.
-
Equilibrate the preparative C18 column with Solvent A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.[5][6]
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Application: Inhibition of the p53-MDM2 Protein-Protein Interaction
A significant application of peptides containing modified amino acids like this compound is the inhibition of protein-protein interactions (PPIs) that are implicated in disease.[7][8] One of the most studied PPIs in cancer is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[9][10] Inhibition of this interaction can lead to the reactivation of p53 and subsequent apoptosis in cancer cells.
Peptides derived from the p53 transactivation domain can act as competitive inhibitors of the p53-MDM2 interaction. Incorporating β-phenylalanine into these peptides can enhance their stability and binding affinity.[7]
Workflow for Screening β-Phenylalanine Peptides as p53-MDM2 Inhibitors
The following workflow outlines a typical process for identifying and characterizing novel peptide inhibitors of the p53-MDM2 interaction.
Conclusion
The use of this compound in peptide synthesis offers a powerful strategy for the development of novel peptides with enhanced therapeutic potential. The protocols and data presented here provide a solid foundation for researchers to successfully synthesize, purify, and characterize these modified peptides. The application of such peptides in targeting critical disease pathways, such as the p53-MDM2 interaction, highlights their importance in modern drug discovery and chemical biology.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. bachem.com [bachem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
- 10. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Amino-2-phenylpropanoic Acid in Medicinal Chemistry
Introduction
3-Amino-2-phenylpropanoic acid, a β-amino acid analog of phenylalanine, serves as a versatile building block in medicinal chemistry. Its incorporation into molecules can impart unique structural and pharmacological properties. As a β-amino acid, it contributes to the formation of peptidomimetics with enhanced stability against enzymatic degradation, a crucial attribute for drug development.[1] Derivatives of this compound have been explored for various therapeutic applications, including as enzyme inhibitors and antimicrobial agents.[2][3]
Key Applications
-
Enzyme Inhibition: The scaffold of this compound is utilized in the design of enzyme inhibitors. For instance, derivatives have been synthesized and evaluated as inhibitors of aminopeptidase N (APN/CD13), a zinc-dependent metalloproteinase involved in tumor invasion and metastasis.[2] The core structure can chelate the zinc ion in the active site of such enzymes, leading to inhibitory activity.[2]
-
Peptidomimetics and Foldamers: β-amino acids like this compound are fundamental in the construction of peptidomimetics.[1] These are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. By replacing α-amino acids with β-amino acids, the peptide backbone is altered, making it less susceptible to proteolytic enzymes.[1] This strategy is employed to design more robust therapeutic peptides.
-
Antimicrobial Agents: Novel derivatives of this compound have been synthesized and investigated for their antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[3] These compounds represent potential new scaffolds for the development of antimicrobial drugs to combat the growing threat of resistance.
-
Anti-inflammatory Agents: A derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has been evaluated for its anti-inflammatory, antinociceptive, and antiaggregant activities.[4] Studies have shown its potential to inhibit inflammation with potentially lower gastrointestinal toxicity compared to some existing non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Quantitative Data
The following table summarizes the inhibitory activity of novel (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives against Aminopeptidase N (APN).
| Compound | Target Enzyme | IC50 (µM) | Notes |
| 7e | APN (porcine kidney) | 1.26 ± 0.01 | More potent than the reference compound, bestatin.[2] |
| Bestatin (reference) | APN (porcine kidney) | 2.55 ± 0.11 | A known APN inhibitor.[2] |
| 7e | APN (on ES-2 cells) | 30.19 ± 1.02 | Exhibited inhibitory activity on human ovary clear cell carcinoma cells.[2] |
| Bestatin (reference) | APN (on ES-2 cells) | 60.61 ± 0.1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Containing Dipeptide
This protocol describes a general method for the synthesis of a dipeptide incorporating a this compound derivative, adapted from classical peptide coupling methods.[2]
Materials:
-
(2R, 3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid (Boc-protected intermediate 2)
-
Amino acid methyl ester (e.g., L-Leucine methyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: a. Dissolve Boc-protected intermediate 2 (1.0 eq) in DCM. b. Add the amino acid methyl ester hydrochloride (1.2 eq), HOBt (1.2 eq), and DIEA (2.5 eq). c. Cool the mixture to 0 °C in an ice bath. d. Add EDCI (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected dipeptide.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid
This protocol provides a general cycle for incorporating an unnatural amino acid, such as a protected this compound derivative, into a peptide sequence using Fmoc/tBu strategy on a solid support.[5][6]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Fmoc-protected amino acids (standard and the this compound derivative)
-
Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM).[7]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[5]
-
Fmoc Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group.[7] c. Drain the piperidine solution and wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (e.g., the this compound derivative) (10 eq) with HCTU (9.8 eq) and NMM (20 eq) in DMF.[7] b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-3 hours.[7] d. Drain the coupling solution and wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (step 2). b. Wash the peptide-resin with DMF, DCM, and MeOH, then dry under vacuum.[5] c. Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[5]
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5] c. Centrifuge to pellet the peptide, wash with cold diethyl ether, and then purify by reverse-phase HPLC.
Visualizations
Caption: Workflow for the design, synthesis, and evaluation of this compound derivatives.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of 3-Amino-2-phenylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-phenylpropanoic acid, also known as β-phenylalanine, is a non-proteinogenic β-amino acid. Its structural motif is found in various biologically active molecules and is of significant interest in pharmaceutical research and development as a building block for peptidomimetics and other novel therapeutic agents. The chirality of β-phenylalanine adds another layer of complexity and importance, as different enantiomers can exhibit distinct pharmacological activities. Therefore, robust and reliable analytical methods for the detection, quantification, and chiral separation of this compound are crucial for quality control, pharmacokinetic studies, and metabolic investigations.
These application notes provide an overview of the primary analytical techniques for the analysis of this compound, including High-Performance Liquid Chromatography (HPLC) with UV detection, chiral HPLC for enantiomeric separation, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for these methods are also provided to guide researchers in their practical implementation.
Application Notes
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like amino acids. For this compound, which contains a chromophore (the phenyl group), UV detection is a straightforward and effective method. The analysis can be performed in reversed-phase mode, where the separation is based on the hydrophobicity of the analyte.
Quantitative Data Summary (Based on Phenylalanine Analysis)
| Parameter | HPLC-UV |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity (Correlation Coefficient) | > 0.998 |
| Recovery | 95 - 105% |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
The enantiomers of this compound can be separated using chiral HPLC. This is critical as the biological activity often resides in one enantiomer. The most common approach is to use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of amino acid enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility of amino acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound. Silylation is a common derivatization technique for amino acids.[1]
Quantitative Data Summary for Derivatized Amino Acids (General)
The following table provides a general overview of the quantitative performance of GC-MS methods for the analysis of derivatized amino acids.
| Parameter | GC-MS |
| Limit of Detection (LOD) | < 2.0 µM |
| Recovery | 92 - 106% |
| Relative Standard Deviation (RSD) | < 8.0% |
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
1. Instrumentation and Materials
-
HPLC System with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Standard: this compound.
2. Preparation of Solutions
-
Mobile Phases: Prepare the mobile phases and degas them before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation
-
Dissolve the sample in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Protocol 2: Chiral HPLC Separation of this compound Enantiomers
1. Instrumentation and Materials
-
HPLC System with a UV-Vis detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H, or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T; 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) for polysaccharide-based columns. For macrocyclic glycopeptide columns, a mixture of water, methanol, and an acid like formic acid is often used.
-
Standard: Racemic this compound and individual enantiomers if available.
2. Chromatographic Conditions (Example for a Polysaccharide-Based CSP)
-
Isocratic Elution: n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v). The ratio may need optimization for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation and Data Analysis
-
Follow the same procedures as in Protocol 1. The goal is to achieve baseline separation of the two enantiomeric peaks.
Protocol 3: GC-MS Analysis of this compound
1. Instrumentation and Materials
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1]
-
Solvent: Acetonitrile (anhydrous).
-
Standard: this compound.
2. Derivatization Procedure
-
Accurately weigh about 1 mg of the sample or standard into a reaction vial.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
4. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use a suitable internal standard and create a calibration curve based on the peak area ratios of the analyte to the internal standard.
References
Beta-Phenylalanine: A Versatile Building Block for Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Beta-phenylalanine and its derivatives have emerged as crucial building blocks in organic synthesis, offering a unique combination of structural features and biological relevance. Their incorporation into peptides and small molecules can significantly enhance proteolytic stability, conformational rigidity, and biological activity. This document provides detailed application notes and experimental protocols for the use of beta-phenylalanine in the synthesis of diverse chemical entities, from peptidomimetics to complex heterocyclic scaffolds.
Application Notes
Beta-phenylalanine derivatives (β-PADs) are widely utilized in medicinal chemistry due to their ability to mimic natural α-amino acids while conferring improved pharmacological properties.[1][2] Key applications include:
-
Peptidomimetics and β-Peptides: The replacement of α-amino acids with β-amino acids in peptide sequences leads to the formation of β-peptides. These structures often adopt stable secondary structures, such as helices and turns, and exhibit remarkable resistance to enzymatic degradation by proteases.[3][4] This increased stability makes them attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles. The synthesis of β-peptides can be achieved using standard solid-phase peptide synthesis (SPPS) techniques.[5][6]
-
Chiral Scaffolds in Asymmetric Synthesis: Enantiomerically pure β-phenylalanine serves as a valuable chiral building block for the synthesis of complex molecules.[1][2] Its stereocenter can be used to induce chirality in subsequent reactions, enabling the stereoselective synthesis of a wide range of compounds.
-
Synthesis of Bioactive Molecules: β-PADs are found in a variety of natural products and are key components in the synthesis of numerous biologically active compounds, including antiviral and anticancer agents.[2] For instance, they are used as precursors in the synthesis of molecules targeting amyloid aggregation in Alzheimer's disease and in the industrial manufacture of drugs like Maraviroc, an HIV entry inhibitor.[2]
Synthetic Methodologies and Protocols
Several synthetic strategies have been developed to access β-phenylalanine and its derivatives with high efficiency and stereocontrol. Key methods include the Rodionow-Johnson reaction, Mannich-type reactions, the Ugi multicomponent reaction, and biocatalytic approaches.
Rodionow-Johnson Reaction
This classical method remains a widely used approach for the synthesis of β-phenylalanine derivatives.[2] It involves the condensation of an aldehyde (e.g., benzaldehyde) with malonic acid and ammonia or an amine, followed by decarboxylation.
Experimental Protocol: Synthesis of Racemic β-Phenylalanine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 eq.), malonic acid (1.2 eq.), and ammonium acetate (2 eq.) in ethanol.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford racemic β-phenylalanine.
A notable industrial process utilizes this reaction to produce racemic β-phenylalanine, which is then resolved enzymatically using lipases to obtain the desired (S)-enantiomer with high enantiomeric excess (>99.5%).[2]
Asymmetric Mannich-type Reaction
The Mannich reaction provides a powerful tool for the construction of β-amino carbonyl compounds. Asymmetric variants of this reaction allow for the enantioselective synthesis of β-phenylalanine derivatives.[2][7]
Experimental Protocol: Asymmetric Synthesis of a β-Lactam Precursor
This protocol describes the synthesis of an N-substituted β-phenylalanine derivative which can serve as a precursor for β-lactams.[2]
-
Iminium Ion Formation: In a reaction vessel under an inert atmosphere, react (R)-para-methoxyphenylethylamine with an appropriate aldehyde in the presence of a catalyst such as 1,3-bis-trimethysilyl ether to form a chiral imine in situ.
-
Enolate Addition: In a separate flask, generate the enolate of a ketone or ester.
-
Mannich Reaction: Add the enolate solution to the reaction mixture containing the chiral imine at low temperature (e.g., -78 °C).
-
Cyclization and Oxidation: The resulting diastereomeric product can be opened via an oxidation reaction mediated by sodium periodate to yield the N-substituted β-phenylalanine derivative with high diastereoselectivity.[2]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a multicomponent reaction that allows for the rapid and efficient synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9] This reaction can be adapted for the synthesis of β-phenylalanine-containing peptidomimetics.
Experimental Protocol: Synthesis of a Tetrazole β-PAD Derivative
-
Reaction Setup: In a suitable solvent such as methanol, combine ethyl oxopropanoate (1 eq.), benzylamine (1 eq.), benzylisocyanide (1 eq.), and azidotrimethylsilane (1.1 eq.).[2]
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Work-up and Deprotection: The resulting dibenzylester can be deprotected by hydrolysis with LiOH, followed by hydrogenation to yield the tetrazole-containing aspartic acid analog.[2]
Biocatalytic Synthesis
Enzymes offer a green and highly selective alternative for the synthesis of enantiomerically pure β-phenylalanine derivatives. Transaminases (TAs) and lipases are commonly employed for this purpose.[2][10]
Experimental Protocol: Kinetic Resolution using ω-Transaminase (ω-TA)
-
Reaction Mixture: Prepare a buffered solution (e.g., pH 9) containing racemic β-phenylalanine, a suitable amine acceptor (e.g., pyruvate), and the ω-transaminase enzyme.[10]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 32 °C) with gentle agitation.[10]
-
Monitoring: Monitor the progress of the reaction by analyzing the enantiomeric excess (ee) of the remaining β-phenylalanine.
-
Work-up: Once the desired ee is achieved, stop the reaction by denaturing the enzyme (e.g., by adding an organic solvent or adjusting the pH).
-
Purification: Isolate the enantiomerically enriched (R)-β-phenylalanine from the reaction mixture using standard purification techniques.
Quantitative Data Summary
The following tables summarize representative quantitative data for various synthetic methods used to produce β-phenylalanine and its derivatives.
Table 1: Biocatalytic Synthesis of β-Phenylalanine Derivatives
| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| ω-Transaminase | Racemic β-phenylalanine | (R)-β-phenylalanine | - | >99 | [2] |
| Lipase (Amano PS) | Racemic β-phenylalanine ester | (R)-β-phenylalanine | 45 | >99 | [2] |
| Phenylalanine Amino Mutase (PAM) | α-phenylalanine derivative | (S)-β-phenylalanine derivative | 72 | >99 | [2] |
| Hydantoinase | Aryl-substituted dihydrouracil | Aryl-substituted β-PAD precursor | 7-79 | High (E >100) | [2] |
Table 2: Chemical Synthesis of β-Phenylalanine Derivatives
| Reaction | Starting Materials | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |
| Rodionow-Johnson (Industrial) | Benzaldehyde, Malonic Acid, Ammonia | (S)-β-phenylalanine (after resolution) | 20 (global) | >99.5 ee | [2] |
| Asymmetric Mannich-type | (R)-p-methoxyphenylethylamine, aldehyde | N-substituted β-PAD | 53-81 | High dr | [2] |
| Ugi-type Reaction | Ethyl oxopropanoate, benzylamine, etc. | Tetrazole β-PAD derivative | - | - | [2] |
| Combined Chemical & Biocatalytic | Benzaldehyde | (R)- and (S)-β-phenylalanine | 22 (R), 11 (S) | - | [2] |
Visualizations
The following diagrams illustrate key synthetic workflows for the preparation of β-phenylalanine derivatives and their incorporation into larger molecules.
Caption: Workflow for the industrial synthesis of (S)-β-phenylalanine.
Caption: Synthesis of β-lactams via an asymmetric Mannich reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes: One-Pot Synthesis of 3-Amino-3-arylpropionic Acids
Introduction
3-Amino-3-arylpropionic acids, a class of β-amino acids, are crucial structural motifs in numerous biologically active compounds and are of significant interest in medicinal and pharmaceutical chemistry.[1][2][3] They serve as key intermediates in the synthesis of various pharmaceuticals, including the anti-diabetic drug sitagliptin and the antidepressant (S)-dapoxetine.[1] Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. The one-pot, three-component reaction (3CR) offers a streamlined, efficient, and economically advantageous alternative for synthesizing a diverse range of 3-amino-3-arylpropionic acids.[1]
This protocol details a facile and scalable one-pot synthesis utilizing an aromatic aldehyde, malonic acid, and ammonium acetate. The method is robust and tolerates a variety of substituents on the aromatic ring, making it a versatile tool for drug discovery and development.
General Reaction Workflow
The synthesis proceeds via a one-pot, three-component reaction where an arylaldehyde, malonic acid, and a source of ammonia (ammonium acetate) are heated together. This process assembles the β-amino acid core in a single synthetic operation.[1]
Caption: General workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids.
Experimental Data
A series of twenty-one 3-amino-3-arylpropionic acids have been synthesized using this one-pot methodology, with yields ranging from 17% to 70%.[2] The yield is influenced by the electronic properties of substituents on the aromatic ring and the polarity of the solvent used.[2] Generally, electron-donating groups on the benzaldehyde favor the synthesis of the desired β-amino acid.[2]
| Aryl Aldehyde Substituent | Product Yield (%) |
| 4-Fluoro | 73%[1] |
| 4-Methyl | Good[2] |
| 4-Methoxy | Good[2] |
| 4-Chloro | Moderate |
| 4-Nitro | Lower |
| Unsubstituted (Benzaldehyde) | Moderate to Good |
| 2,4-Dichloro | Moderate |
| 3,4-Dimethoxy | Good |
Note: "Good," "Moderate," and "Lower" are qualitative descriptors derived from literature discussions where exact percentages for every compound were not provided. The overall reported yield range is 17-70%.[2]
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 3-amino-3-arylpropionic acids via a one-pot reaction. The synthesis of 3-amino-3-(4-fluorophenyl)propionic acid is provided as a specific example.[1]
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Aryl aldehyde (e.g., 4-fluorobenzaldehyde)
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl aldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The choice of solvent can influence product distribution and should be selected based on the specific benzaldehyde derivative.[2]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction time can vary depending on the substrate but is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid product by vacuum filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
-
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point determination.[2]
Example: Synthesis of 3-amino-3-(4-fluorophenyl)propionic acid[1]
-
A mixture of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate is heated under reflux.
-
The reaction proceeds smoothly to furnish the desired β-amino acid, 3-amino-3-(4-fluorophenyl)propionic acid.
-
The reported yield for this specific synthesis is 73%.[1]
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols for the Enzymatic Resolution of β-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1][2] β-Phenylalanine, in particular, is a key component in various therapeutic agents, including antiviral drugs and peptide-based therapeutics. Traditional chemical methods for resolving racemic β-phenylalanine often involve harsh conditions and expensive catalysts.[1] Biocatalytic methods, employing enzymes for kinetic resolution, offer a greener, more efficient, and highly selective alternative.[1][2] This document provides detailed application notes and protocols for the enzymatic resolution of racemic β-phenylalanine using various enzymes.
Key Enzymes in the Resolution of β-Phenylalanine
Several classes of enzymes have demonstrated high efficacy in the stereoselective resolution of β-phenylalanine and its derivatives. The choice of enzyme often depends on the desired enantiomer and the specific substrate (e.g., free acid, ester, or amide).
-
Lipases: These enzymes are widely used for the kinetic resolution of β-phenylalanine esters.[1] They catalyze the enantioselective hydrolysis or acylation of the ester, leaving one enantiomer unreacted. Lipase B from Candida antarctica (CAL-B) and lipases from Burkholderia cepacia are particularly effective.[1]
-
Penicillin G Acylase (PGA): PGA from Escherichia coli and Alcaligenes faecalis can be used for the enantioselective acylation of racemic β-phenylalanine.[3][4][5] This method is advantageous as it can be performed in an aqueous medium.
-
ω-Transaminases (ω-TA): These enzymes are utilized for the kinetic resolution and asymmetric synthesis of β-phenylalanine.[1] They catalyze the transfer of an amino group from a donor to a carbonyl acceptor, allowing for the specific production of one enantiomer.[1]
-
Phenylalanine Aminomutase (PAM): PAM can catalyze the conversion of α-phenylalanine to β-phenylalanine and also the amination of cinnamic acid derivatives to produce enantiopure β-amino acids.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the enzymatic resolution of β-phenylalanine.
Table 1: Lipase-Catalyzed Resolution of β-Phenylalanine Derivatives
| Enzyme Source | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Burkholderia cepacia (Amano PS lipase) | Racemic β-phenylalanine amino ester | Hydrolysis | 45 (for R-β-phenylalanine) | >99 | [1] |
| Candida antarctica Lipase B (CAL-B) | Racemic β-lactam | Hydrolysis | 50 (for R-β-phenylalanine) | >99 | [1] |
Table 2: Penicillin G Acylase (PGA)-Catalyzed Resolution of β-Phenylalanine
| Enzyme Source | Acyl Donor | Product | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| Escherichia coli | Phenylacetamide | (S)-β-phenylalanine / N-phenylacetyl-(R)-β-phenylalanine | ~50 | 98 | 99 | [3][4] |
| Alcaligenes faecalis | Phenylacetamide | (S)-β-phenylalanine / N-phenylacetyl-(R)-β-phenylalanine | 42.9 | >95 | >98 | [5] |
Table 3: Phenylalanine Aminomutase (PAM)-Catalyzed Synthesis of β-Phenylalanine
| Enzyme Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Taxus chinensis | Cinnamic acid | (S)-β-phenylalanine | 72 | >99 | [1] |
| Streptomyces maritimus (EncP) | Cinnamic acids | (S)-β-phenylalanine derivatives | - | >96 | [1] |
Experimental Workflows and Protocols
Herein, we provide detailed protocols for the enzymatic resolution of β-phenylalanine using lipases and penicillin G acylase, as these are commonly employed and well-documented methods.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic β-Phenylalanine Ethyl Ester
This protocol is based on the enantioselective hydrolysis of a racemic β-phenylalanine ester using Candida antarctica Lipase B (CAL-B).
Materials:
-
Racemic β-phenylalanine ethyl ester
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and heating plate
-
Separatory funnel
-
Rotary evaporator
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic β-phenylalanine ethyl ester (1 equivalent) in a mixture of phosphate buffer (pH 7.0) and tert-butyl methyl ether (1:1 v/v).
-
Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
-
Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with additional tert-butyl methyl ether.
-
Combine the organic layers, which contain the unreacted (S)-β-phenylalanine ethyl ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with an organic solvent (e.g., ethyl acetate) to isolate the (R)-β-phenylalanine.
-
-
Isolation of (S)-β-phenylalanine ethyl ester: Wash the combined organic layers from step 4 with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched (S)-β-phenylalanine ethyl ester.
-
Isolation of (R)-β-phenylalanine: The extracted (R)-β-phenylalanine from the acidified aqueous layer can be isolated by drying the organic phase over anhydrous sodium sulfate, filtering, and evaporating the solvent.
-
Analysis: Determine the enantiomeric excess of the starting material and the product using chiral HPLC.
Workflow Diagram:
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Production of enantiomerically pure (S)-beta-phenylalanine and (R)-beta-phenylalanine by penicillin G acylase from Escherichia coli in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Enantioselective acylation of β-phenylalanine acid and its derivatives catalyzed by penicillin G acylase from Alcaligenes faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 3-Amino-2-phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel 3-amino-2-phenylpropanoic acid derivatives and the evaluation of their antimicrobial activity. The methodologies are based on recent findings that highlight the potential of these compounds as scaffolds for developing new antimicrobial agents targeting multidrug-resistant pathogens.
Introduction
Infections caused by multidrug-resistant bacterial and fungal pathogens represent a significant global health concern, leading to increased morbidity and mortality. This necessitates the urgent development of new compounds that can effectively combat these resilient microbial strains.[1] Derivatives of β-amino acids, such as this compound, are valuable scaffolds in medicinal chemistry.[2][3][4] They can mimic natural α-amino acids, conferring biological activity and improved stability, making them attractive candidates for drug discovery.[2][3][4] Recent studies have focused on synthesizing and evaluating various derivatives of propanoic acid, revealing their potential as potent antimicrobial agents.[1][5][6][7] This application note details the synthesis of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and provides protocols for assessing their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, showcases the efficacy of these compounds against a range of multidrug-resistant bacteria and fungi. Notably, hydrazones containing heterocyclic substituents demonstrated the most potent and broad-spectrum antimicrobial activity.[1][5]
| Compound | S. aureus (MRSA) | E. faecalis (VRE) | Gram-negative pathogens | Drug-resistant Candida species | C. auris |
| Hydrazone 14 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 0.5 - 64 |
| Hydrazone 15 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 0.5 - 64 |
| Hydrazone 16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 0.5 - 64 |
| Compound 2 | Weak Activity | Weak Activity | Weak Activity | Weak Activity | Weak Activity |
Note: Data is a summarized representation from the cited literature. For a complete dataset of all 36 derivatives, refer to the original publication.[5]
Experimental Protocols
I. General Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
This protocol describes a general method for synthesizing a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, including hydrazones with potent antimicrobial activity.[1][5]
Materials:
-
Starting 3-((4-hydroxyphenyl)amino)propanoic acid
-
Appropriate aldehydes or ketones for hydrazone synthesis
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Esterification of the starting acid:
-
Dissolve the 3-((4-hydroxyphenyl)amino)propanoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for the time required for the reaction to complete (monitor by TLC).
-
Neutralize the reaction mixture, and extract the methyl ester product.
-
Purify the product using column chromatography.
-
-
Synthesis of the hydrazide intermediate:
-
Dissolve the obtained methyl ester in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to allow the hydrazide to crystallize.
-
Filter and wash the crystals with cold ethanol.
-
-
Synthesis of the final hydrazone derivatives (e.g., Compounds 14-16):
-
Suspend the synthesized hydrazide in ethanol.
-
Add the desired heterocyclic aldehyde or ketone and a few drops of glacial acetic acid.
-
Reflux the mixture for the appropriate time (monitor by TLC).
-
Cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.
-
II. Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains (e.g., MRSA, VRE, Candida auris)
-
Cation-adjusted Mueller-Hinton broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculums standardized to the appropriate concentration
Procedure:
-
Preparation of compound dilutions:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculation:
-
Prepare a standardized inoculum of each microbial strain according to CLSI guidelines.
-
Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visually inspect the plates for turbidity. The well with the lowest compound concentration and no visible growth is recorded as the MIC.
-
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for antimicrobial susceptibility testing to determine the Minimum Inhibitory Concentration.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Phenylpropionic Acid via Hydrolytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropionic acid is a significant carboxylic acid derivative that serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The preparation of this compound with high purity and yield is of paramount importance in the pharmaceutical industry. Hydrolytic reactions provide a common and effective pathway to synthesize 2-phenylpropionic acid from readily available precursors.
These application notes provide detailed protocols for the preparation of 2-phenylpropionic acid via the hydrolysis of two common precursors: 2-phenylpropionitrile and 2-phenylpropionic acid esters. The methodologies are presented with quantitative data, experimental workflows, and reaction diagrams to aid researchers in the successful synthesis and purification of the target compound.
Data Presentation: Comparison of Hydrolytic Methods
The selection of a synthetic route for 2-phenylpropionic acid often depends on factors such as desired yield, purity, and the availability of starting materials. The following table summarizes quantitative data from common hydrolytic preparation methods.
| Starting Material | Hydrolysis Method | Reagents | Typical Yield (%) | Purity (%) | Reference |
| 2-Phenylpropionitrile | Basic Hydrolysis | 10% aq. NaOH | 93 - 97% | 98% | [1][2][3] |
| 2-Phenylpropionitrile | Acidic Hydrolysis | H₂SO₄ | ~95% | 98% | [3] |
| Racemic 2-Phenylpropionic Ester | Enzymatic Hydrolysis | Penicillin G acylase (PGA) | 94.5% | >97.0% (ee) | [4] |
Experimental Protocols
Protocol 1: Preparation of 2-Phenylpropionic Acid via Hydrolysis of 2-Phenylpropionitrile
This protocol details the basic hydrolysis of 2-phenylpropionitrile to yield 2-phenylpropionic acid. This method is known for its high yields and purity.[1][5]
Materials:
-
2-Phenylpropionitrile
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
15% aqueous Hydrochloric Acid (HCl) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-phenylpropionitrile.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide to the flask. Heat the mixture to reflux with vigorous stirring for approximately 4.5 hours.[5] The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete disappearance of the nitrile.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and extract with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer by the portionwise addition of a 15% aqueous hydrochloric acid solution until the pH is acidic, which will cause the 2-phenylpropionic acid to separate as an oil.[5]
-
Extract the acidic aqueous layer multiple times with diethyl ether to ensure complete recovery of the product.[5]
-
-
Purification:
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
The resulting crude product can be further purified by fractional distillation under reduced pressure (boiling point: 93-94°C at 0.9 mm Hg) to yield pure 2-phenylpropionic acid.[1][2]
-
Protocol 2: Enantioselective Preparation of (S)-2-Phenylpropionic Acid via Enzymatic Hydrolysis
This protocol describes a bio-enzymatic method for the preparation of the enantiomerically pure (S)-2-phenylpropionic acid from its racemic ester.[4]
Materials:
-
Racemic 2-phenylpropionic ester
-
Penicillin G acylase (PGA)
-
Tetrahydrofuran (THF)
-
Phosphate buffer (pH 7.0)
-
Standard laboratory glassware with temperature and pH control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a micro-aqueous system with 95% (v/v) tetrahydrofuran as the solvent.
-
Enzymatic Hydrolysis:
-
Add the racemic 2-phenylpropionic ester to the solvent system to a concentration of 0.3 g/mL.
-
Add Penicillin G acylase to a concentration of 1.5 mg/mL.
-
Maintain the pH of the reaction mixture at 7.0 and the temperature at 30°C.
-
-
Work-up and Isolation:
-
Monitor the reaction for the desired conversion.
-
Upon completion, the enzyme can be recovered by filtration.
-
The product, (S)-2-phenylpropionic acid, can be isolated from the reaction mixture using standard extraction procedures. This typically involves separating the aqueous and organic phases, followed by acidification of the aqueous phase and extraction of the product.
-
Visualizations
Experimental Workflow for Nitrile Hydrolysis
Caption: Experimental workflow for the synthesis of 2-phenylpropionic acid.
Reaction Mechanism: Nitrile Hydrolysis
Caption: Reaction pathway for nitrile hydrolysis to carboxylic acid.
References
Application Notes & Protocols: Beta-Phenylalanine Derivatives in Antiviral and Anticancer Drug Synthesis
Introduction
Beta-phenylalanine derivatives (β-PADs) are a class of synthetic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their structural similarity to natural α-amino acids allows them to be recognized by biological systems, while their modified backbone provides greater stability and resistance to degradation.[1][2] These properties make β-PADs valuable scaffolds for developing novel therapeutic agents. This document outlines the application of β-PADs in the synthesis of antiviral and anticancer drugs, providing quantitative data, experimental protocols, and pathway visualizations for researchers in drug development.
Section 1: Application in Anticancer Drug Synthesis
β-PADs serve as a core scaffold in the design of various anticancer agents that target different mechanisms of cancer cell proliferation and survival.[3] They have been incorporated into molecules that inhibit key enzymes, disrupt cellular processes like protein degradation, and induce programmed cell death.
Targeting Key Kinases and the Proteasome
Several β-PADs have been developed to inhibit specific targets crucial for cancer progression.
-
Eukaryotic Elongation Factor-2 Kinase (eEF2K) Inhibition: eEF2K is implicated in tumor resistance and angiogenesis in breast cancer.[1] A series of β-PADs has been synthesized to inhibit this kinase, showing promising anti-proliferative activity.[1]
-
Proteasome Inhibition: The proteasome's role in apoptosis makes it a prime target for cancer therapy.[1] Pseudopeptide inhibitors, including dipeptides and tripeptides containing β-PADs, have been designed to inhibit the proteasome, offering an alternative to drugs like bortezomib which can have severe side effects.[1]
-
DNA Alkylation: The well-known chemotherapy agent Melphalan is a phenylalanine derivative that acts as a DNA alkylating agent.[4] By mimicking phenylalanine, it is efficiently transported into cells where it cross-links DNA, disrupting replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of representative β-phenylalanine derivatives against various cancer targets and cell lines.
| Compound ID | Target | Cell Line(s) | IC50 Value | Reference |
| Compound 10 | eEF2K | Murine Breast Cancer | 18.7 µM (enzyme); 12 to 20 µM (in vivo) | [1] |
| Dipeptide 12 | Proteasome | Not Specified | 1 µM | [1] |
| Tripeptide 13 | Proteasome | Not Specified | 1 µM | [1] |
| Compound 15 | Proteasome | Not Specified | 1 nM | [1] |
| Compound 13b | Antiproliferative | A549 (Lung), H69 & H69AR (Lung) | Potent activity, comparable to cisplatin | [3][5] |
| BPA-L1-Pt | Antiproliferative | A549 (Lung) | 9.15 µM | [6] |
Signaling Pathway: DNA Damage-Induced Apoptosis
The mechanism of action for alkylating agents like Melphalan involves inducing significant DNA damage, which triggers the intrinsic apoptotic pathway.
Caption: DNA damage pathway initiated by an alkylating β-phenylalanine derivative.
Section 2: Application in Antiviral Drug Synthesis
β-Phenylalanine derivatives are also crucial precursors and scaffolds for potent antiviral agents, particularly in the fight against Human Immunodeficiency Virus (HIV).[1]
Targeting HIV-1 Life Cycle
-
CCR5 Receptor Antagonism: The C-C chemokine receptor type 5 (CCR5) is a co-receptor that HIV uses to enter host cells. Maraviroc, a known HIV treatment, was synthesized using a β-PAD precursor.[1] Newer generation compounds based on the β-phenylalanine scaffold also show potent inhibition of this receptor.[1]
-
HIV-1 Capsid (CA) Inhibition: The HIV-1 capsid protein is essential for multiple stages of the viral life cycle, including uncoating, reverse transcription, and assembly.[7][8] Phenylalanine derivatives have been designed to bind at the interface between capsid protein monomers, disrupting the stability of the capsid and inhibiting viral replication.[7][8][9]
Quantitative Data: Antiviral Activity
The following table summarizes the in vitro activity of representative β-phenylalanine derivatives against HIV.
| Compound ID | Target | Virus Strain | EC50 Value | Reference |
| Compound 16 | CCR5 Receptor | HIV-1 | 6.3 µM (IC50) | [1] |
| II-13c | HIV-1 Capsid | HIV-1 | 5.14 µM | [8][9] |
| V-25i | HIV-1 Capsid | HIV-1 | 2.57 µM | [8][9] |
| Q-c4 | HIV-1 Capsid | HIV-1 IIIB | 0.57 µM | [7] |
| PF-74 (Control) | HIV-1 Capsid | HIV-1 | 0.42 µM | [8] |
Logical Workflow: HIV-1 Capsid Inhibition
Derivatives of phenylalanine can interfere with both early and late stages of the HIV-1 life cycle by destabilizing the viral capsid.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 5. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel organometallic complexes using boronated phenylalanine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. [scholars.duke.edu]
Application Notes: Synthesis of Bortezomib Utilizing (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID
Introduction
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma. Chemically, it is an N-acylated dipeptide analogue, [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid. A critical intermediate in its convergent synthesis is (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID. This document provides detailed protocols and application data for the synthesis of this key intermediate and its subsequent use in the total synthesis of Bortezomib.
Synthesis of the Key Intermediate: (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID
This intermediate is typically prepared by the acylation of L-phenylalanine, followed by hydrolysis if an ester derivative is used. Two common routes are outlined below.
Protocol 1A: From L-Phenylalanine Methyl Ester
This two-step protocol involves the acylation of methyl L-phenylalaninate hydrochloride with pyrazine-2-carboxylic acid, followed by saponification of the resulting methyl ester.[1]
Experimental Protocol:
-
Acylation:
-
To a solution of methyl L-phenylalaninate hydrochloride in a suitable organic solvent (e.g., Dichloromethane), add pyrazine-2-carboxylic acid.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Add an organic base (e.g., N,N-diisopropylethylamine, DIPEA) and stir the mixture at room temperature until completion (monitored by TLC or HPLC).[2]
-
Upon completion, perform an aqueous workup and extract the product, N-pyrazinecarbonyl-L-phenylalanine methyl ester, with an organic solvent. Dry and concentrate the organic phase.
-
-
Hydrolysis:
-
Dissolve the crude N-pyrazinecarbonyl-L-phenylalanine methyl ester (1.0 g, 3.51 mmol) in acetone (10 mL).[3]
-
Cool the solution in an ice-water bath.
-
Slowly add 2N NaOH solution dropwise to adjust the pH to 12-13.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[3]
-
After completion, acidify the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid.
-
Protocol 1B: Convergent Synthesis via Silylation
This method involves the silylation of L-phenylalanine to protect the carboxylic group and activate the amino group, followed by direct acylation.[4]
Experimental Protocol:
-
Silylation:
-
Suspend L-phenylalanine in a suitable solvent like dichloromethane.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to achieve N,O-bis-silylation.[4]
-
-
Acylation:
-
In a separate flask, prepare pyrazinecarboxylic acid imidazolide by reacting pyrazinecarboxylic acid with N,N'-carbonyldiimidazole (CDI).[4]
-
Add the prepared pyrazinecarboxylic acid imidazolide solution to the silylated L-phenylalanine solution.
-
Stir the reaction mixture at room temperature for several hours (e.g., 17 hours).[5]
-
-
Workup and Isolation:
-
Quench the reaction and perform an acidic aqueous wash (e.g., with aqueous citric acid).[5]
-
Extract the aqueous phase, combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[5]
-
Concentrate the solution under vacuum and cool to precipitate the product. Filter and dry the solid to obtain the final product.
-
Quantitative Data for Intermediate Synthesis
| Method | Starting Material | Key Reagents | Reaction Time (Acylation) | Reaction Time (Hydrolysis) | Yield | Reference |
| Batch | L-Phenylalanine Methyl Ester | Pyrazine-2-carboxylic acid, EDC, HOBt | ~2.5 hours | ~2 hours | 63% | [5][6] |
| Flow | L-Phenylalanine Methyl Ester | Pyrazine-2-carboxylic acid | 22 min (ester) + 10 min (acid) | N/A | 90% (conversion) | [6] |
| Convergent | L-Phenylalanine | BSA, Pyrazinecarboxylic acid, CDI | ~17 hours | N/A | 63% | [4][5] |
Core Synthesis: Coupling to Form Bortezomib Precursor
The pivotal step in the synthesis is the peptide coupling of (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID with the boronic acid fragment, typically a protected form like (1S,2S,3R,5S)-pinanediol (R)-(1-amino-3-methylbutyl)boronate trifluoroacetate.[1][4]
Experimental Workflow Diagram
Caption: Convergent synthesis workflow for Bortezomib.
Protocol 2: Peptide Coupling and Deprotection
Experimental Protocol:
-
Coupling Reaction:
-
Dissolve (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid (1 eq.), the boronate amine salt (e.g., Intermediate 7, 1 eq.[2]), and a coupling agent like TBTU (1.1 eq.) in an anhydrous solvent such as Dichloromethane (DCM) under an inert atmosphere.[2]
-
Cool the mixture to 0°C.
-
Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring for completion by HPLC.[2]
-
Upon completion, perform a standard aqueous workup. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinanediol ester of Bortezomib.
-
-
Deprotection (Transesterification):
-
Dissolve the crude pinanediol ester of Bortezomib in a biphasic mixture of methanol and a non-polar solvent like n-heptane or hexane.[4]
-
Add isobutylboronic acid (1.5 eq.) to the mixture.
-
Add 1N HCl and stir the mixture vigorously at room temperature overnight.
-
Separate the aqueous layer, which contains the Bortezomib, and wash the organic layer with water.
-
Combine the aqueous layers and basify with 2N NaOH.
-
Extract the product into an organic solvent like DCM.
-
Concentrate the organic solution to yield crude Bortezomib.
-
-
Purification:
-
The crude product can be purified by recrystallization from a solvent system such as acetonitrile/isopropanol to yield pure Bortezomib, often as its trimeric boroxine anhydride.
-
Quantitative Data for Bortezomib Synthesis
| Step | Coupling Agent | Base | Solvent | Yield (Coupling Step) | Yield (Overall) | Reference |
| Coupling | TBTU | DIPEA | DCM | Not specified | ~27% (from boronate salt) | [1][2] |
| Coupling | EDC / HOBt | DIPEA | DCM | 67.1% (precursor) | Not specified | [2] |
| Convergent | TBTU | DIPEA | Not specified | Not specified | 38% (pure substance) | [4] |
Logical Workflow for Synthesis and Deprotection
The synthesis follows a logical progression from starting materials to the final active pharmaceutical ingredient.
Synthesis Pathway Diagram
Caption: Key transformation steps in the final assembly of Bortezomib.
Conclusion
(S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID is a crucial, high-value intermediate in the efficient convergent synthesis of Bortezomib. The protocols outlined here, utilizing standard peptide coupling and deprotection methodologies, provide robust and scalable routes to this important anticancer agent. The choice of coupling reagent and reaction format (batch vs. flow) can be optimized to improve yield and reduce reaction times, offering flexibility for both research and industrial-scale production.
References
- 1. Synthesis of Bortezomib [cjph.com.cn]
- 2. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
- 3. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward bortezomib synthesis in flow - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: The Role of Phenylalanine Ammonia-Lyase in Cinnamic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Phenylalanine Ammonia-Lyase (PAL), a pivotal enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. This reaction is the committed step in the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of secondary metabolites in plants, fungi, and some bacteria. The information detailed below is intended to guide researchers in understanding, quantifying, and manipulating PAL activity for various applications, including drug development.
Biochemical and Kinetic Properties of Phenylalanine Ammonia-Lyase
Phenylalanine ammonia-lyase (PAL; EC 4.3.1.24) is a non-oxidative lyase that catalyzes the deamination of L-phenylalanine. The enzyme does not require a cofactor for its catalytic activity.[1][2] PAL is a key regulatory point in the biosynthesis of numerous phenolic compounds, such as flavonoids, lignins, and stilbenes, which are crucial for plant development and defense.[2]
Data Presentation: Kinetic Parameters of PAL from Various Sources
The kinetic properties of PAL can vary significantly between different organisms. Below is a summary of key kinetic parameters for PAL from several species.
| Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
| Anabaena variabilis | L-Phenylalanine | - | - | - | 8.5 | - | [1] |
| Nostoc punctiforme | L-Phenylalanine | - | - | - | 8.5 | - | [1] |
| Petroselinum crispum (Parsley) | L-Phenylalanine | - | - | 13.5 | 8.8 | 30 | [1] |
| Musa cavendishii (Banana) | L-Phenylalanine | 1.45 | 0.15 | - | 8.8 | 30 | |
| Cyathobasis fruticulosa | L-Phenylalanine | - | 64.9 ± 0.1 | - | 8.8 | 37 | [3] |
| Rhodosporidium toruloides | L-Phenylalanine | 0.49 | - | - | 8.5 | 50 | [4] |
Note: Kinetic parameters can be influenced by assay conditions and the purity of the enzyme preparation.
Regulation of Phenylalanine Ammonia-Lyase Activity
PAL activity is tightly regulated at both the transcriptional and post-transcriptional levels. Various environmental and developmental cues, such as light, pathogen attack, wounding, and plant hormones, can induce the expression of PAL genes.[2] This regulation allows plants to rapidly produce defensive compounds in response to stress.
Signaling Pathway for PAL Gene Expression
The transcriptional activation of PAL genes involves a complex interplay of cis-regulatory elements in the gene promoters and trans-acting transcription factors.
Applications in Drug Development
Enzyme Replacement Therapy for Phenylketonuria (PKU)
Phenylketonuria is a genetic disorder characterized by the inability to metabolize phenylalanine. PAL offers a promising therapeutic strategy by converting excess phenylalanine into the non-toxic metabolites trans-cinnamic acid and ammonia.[1]
-
Pegvaliase (Palynziq™): A PEGylated recombinant PAL from Anabaena variabilis is an FDA-approved drug for the treatment of adult PKU patients.[5][6][7] Clinical trials have demonstrated that pegvaliase significantly reduces blood phenylalanine levels.[8][9]
Drug Mechanism Indication Clinical Trial Phase Key Findings Pegvaliase (Palynziq™) Enzyme substitution therapy Phenylketonuria (PKU) Approved Sustained reduction in blood phenylalanine levels.[8]
Anti-Cancer Therapy
The depletion of phenylalanine, an essential amino acid for some cancer cells, is a potential anti-cancer strategy. PAL can be utilized to deplete phenylalanine levels, thereby inhibiting the growth of auxotrophic tumors.[10]
-
Preclinical Studies: PAL has shown cytotoxic effects against various cancer cell lines, including breast (MCF7) and prostate (DU145) cancer.[4] Administration of PAL to tumor-bearing mice has been shown to increase their lifespan.[4][11]
Cancer Cell Line IC_50_ (U/mL) Reference MCF7 (Breast Cancer) 1.97 [4] DU145 (Prostate Cancer) 7.3 [4]
Experimental Protocols
Protocol for Phenylalanine Ammonia-Lyase Activity Assay (Spectrophotometric)
This protocol describes a common method to determine PAL activity by measuring the formation of trans-cinnamic acid, which absorbs light at approximately 290 nm.
Materials:
-
Plant or microbial tissue
-
Extraction Buffer: 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol
-
Substrate Solution: 50 mM L-phenylalanine in Extraction Buffer
-
Stopping Solution: 1 M HCl
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of tissue in 5 mL of ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 2.5 mL of Substrate Solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the enzyme extract.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 0.5 mL of 1 M HCl.
-
Prepare a blank by adding the stopping solution before the enzyme extract.
-
-
Measurement and Calculation:
-
Measure the absorbance of the reaction mixture at 290 nm against the blank.
-
Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹ cm⁻¹).
-
One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.
-
Protocol for PAL Inhibition Assay and Determination of IC₅₀ and K_i_
This protocol outlines the steps to assess the inhibitory effect of a compound on PAL activity and to determine its IC₅₀ and K_i_ values.
Materials:
-
Purified or partially purified PAL enzyme
-
Inhibitor stock solution
-
Same reagents as in the PAL activity assay protocol
Procedure:
-
IC₅₀ Determination:
-
Perform the PAL activity assay as described above with a range of inhibitor concentrations.
-
Keep the L-phenylalanine concentration constant (typically at or near its K_m_ value).
-
Measure the PAL activity at each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC₅₀ is the inhibitor concentration that causes 50% inhibition of the enzyme activity.
-
-
K_i_ Determination (for competitive inhibitors):
-
Perform the PAL activity assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
The K_i_ can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Troubleshooting PAL Assays
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Inactive enzyme | Ensure proper storage of the enzyme (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH or temperature | Optimize the pH and temperature for the specific PAL being used. | |
| Presence of inhibitors in the crude extract | Purify the enzyme extract using methods like ammonium sulfate precipitation or column chromatography. | |
| High background absorbance | Interfering substances in the crude extract | Use a proper blank that includes the crude extract without the substrate. Consider partial purification of the enzyme. |
| Formation of phenylpyruvate-borate complex (if using borate buffer) | Be aware of this potential interference, especially with non-purified extracts.[12] | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a constant temperature during the incubation period using a water bath or incubator. | |
| Substrate or reagent degradation | Prepare fresh substrate and buffer solutions regularly. |
Conclusion
Phenylalanine ammonia-lyase is a well-characterized enzyme with significant implications in plant biology, biotechnology, and medicine. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate and utilize PAL in their respective fields. Further research into the engineering of PAL with improved stability and catalytic efficiency will continue to expand its therapeutic and industrial applications.
References
- 1. Phenylketonuria: a review of current and future treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 3. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant l-phenylalanine ammonia lyase from Rhodosporidium toruloides as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomedical applications of microbial phenylalanine ammonia lyase: Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Evidence- and consensus-based recommendations for the use of pegvaliase in adults with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-dose, subcutaneous recombinant phenylalanine ammonia lyase conjugated with polyethylene glycol in adult patients with phenylketonuria: an open-label, multicentre, phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agricultural wastes: a new promising source for phenylalanine ammonia-lyase as anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clearance of phenylalanine ammonia-lyase from normal and tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Monoterpene-Substituted (S)-2-Ethoxy-3-phenylpropanoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of a series of monoterpene-substituted (S)-2-ethoxy-3-phenylpropanoic acids. These compounds are of significant interest in drug discovery, particularly as potential dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists. The structural motif of (S)-2-ethoxy-3-phenylpropanoic acid is a known pharmacophore for PPARα/γ agonists, and its conjugation with various monoterpenes offers a strategy to modulate the pharmacological properties of these molecules. The protocols outlined below describe a five-step synthesis beginning from 4-(2-hydroxyethyl)phenol, culminating in the desired monoterpene-substituted carboxylic acids.
Data Presentation
The synthesis involves the esterification of a key phenolic intermediate with various monoterpene alcohols, followed by hydrolysis to the corresponding carboxylic acids. The yields for these final two steps are summarized in the table below. The monoterpenes used include acyclic (geraniol, nerol, citronellol), monocyclic (perillyl alcohol), and bicyclic (myrtenol, nopol) structures, as well as a saturated analog (3,7-dimethyloctanol) and an aromatic analog (p-cymen-7-ol).
| Monoterpene Alcohol | Monoterpene-Substituted Ester (Yield Range %) | Monoterpene-Substituted Acid (Yield Range %) |
| Geraniol | 75-87 | 87-94 |
| Nerol | 75-87 | 87-94 |
| Citronellol | 75-87 | 87-94 |
| Perillyl alcohol | 75-87 | 87-94 |
| Myrtenol | 75-87 | 87-94 |
| Nopol | 75-87 | 87-94 |
| 3,7-Dimethyloctanol | 75-87 | 87-94 |
| p-Cymen-7-ol | 75-87 | 87-94 |
Experimental Protocols
The synthesis of monoterpene-substituted (S)-2-ethoxy-3-phenylpropanoic acids is accomplished through a five-step sequence. The detailed protocol for each step is provided below.
Step 1: Protection of 4-(2-hydroxyethyl)phenol
This step involves the protection of the phenolic hydroxyl group of 4-(2-hydroxyethyl)phenol as a benzyl ether.
Materials:
-
4-(2-hydroxyethyl)phenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(2-hydroxyethyl)phenol in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add a slight excess of benzyl bromide to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzyl-protected product.
Step 2: Mitsunobu Reaction with Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate
The benzyl-protected 4-(2-hydroxyethyl)phenol is coupled with ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate via a Mitsunobu reaction.
Materials:
-
Benzyl-protected 4-(2-hydroxyethyl)phenol (from Step 1)
-
Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In an inert atmosphere (e.g., under argon), dissolve the benzyl-protected 4-(2-hydroxyethyl)phenol, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, and triphenylphosphine in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the coupled ester.
Step 3: Deprotection of the Benzyl Ether
The benzyl protecting group is removed by catalytic hydrogenolysis to yield the key phenolic intermediate.
Materials:
-
The coupled ester from Step 2
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol or Ethyl acetate
-
Celite
Procedure:
-
Dissolve the ester from Step 2 in ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.
Step 4: Mitsunobu Esterification with Monoterpene Alcohols
The key phenolic intermediate is esterified with various monoterpene alcohols using the Mitsunobu reaction.[1]
Materials:
-
Deprotected phenol (from Step 3)
-
Monoterpene alcohol (e.g., geraniol, nerol, citronellol, etc.)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In an inert atmosphere, dissolve the deprotected phenol (1.05 equivalents), the respective monoterpene alcohol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add DIAD (1.5 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired monoterpene-substituted ester. The yields for these esters are reported to be in the range of 75-87%.[1]
Step 5: Hydrolysis to Monoterpene-Substituted Carboxylic Acids
The final step is the hydrolysis of the ester group to the carboxylic acid using lithium hydroxide.[1]
Materials:
-
Monoterpene-substituted ester (from Step 4)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the monoterpene-substituted ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide monohydrate to the solution.
-
Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final monoterpene-substituted carboxylic acid. The yields for the acids are reported to be high, in the range of 87-94%.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the five-step synthesis of monoterpene-substituted (S)-2-ethoxy-3-phenylpropanoic acids.
Caption: Five-step synthesis workflow.
PPARα/γ Signaling Pathway
The synthesized compounds are designed as dual agonists for PPARα and PPARγ, which are nuclear receptors that regulate gene expression. The simplified signaling pathway is depicted below.
Caption: PPARα/γ signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-phenylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-2-phenylpropanoic acid (β-phenylalanine).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield
-
Question: My overall yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
-
Answer: Low yields in β-phenylalanine synthesis can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: Drastic reaction conditions can lead to the degradation of starting materials and products, resulting in the formation of by-products and consequently, a lower yield.[1] It is crucial to carefully control temperature, pressure, and reaction time as specified in the protocol.
-
Inefficient Catalyst: The choice and activity of the catalyst are critical. In amidocarbonylation, for example, product selectivity is sensitive to the operating temperature, with 80°C showing better results than 100-120°C.[2] Ensure your catalyst is active and used under its optimal conditions.
-
Poor Precursor Quality: The purity of starting materials, such as phenylacetaldehyde, directly impacts the reaction's efficiency. Impurities can interfere with the reaction and lead to unwanted side reactions. Always use high-purity precursors.
-
Substrate Inhibition: In enzymatic syntheses, high concentrations of the substrate can sometimes inhibit enzyme activity.[3] If you suspect substrate inhibition, try running the reaction with a lower initial substrate concentration or a fed-batch approach.
-
By-product Formation: The formation of by-products is a common reason for low yields.[1] Careful analysis of your reaction mixture (e.g., by NMR or GC-MS) can help identify major by-products and provide clues for optimizing reaction conditions to minimize their formation.
-
Issue 2: Poor Enantioselectivity
-
Question: I am performing an asymmetric synthesis or enzymatic resolution, but the enantiomeric excess (ee) of my product is low. How can I improve the enantioselectivity?
-
Answer: Achieving high enantioselectivity is a common challenge. Here are some key factors to consider:
-
Enzyme/Catalyst Choice: The enantioselectivity is highly dependent on the specific enzyme or chiral catalyst used. For instance, lipases are widely used for the resolution of β-phenylalanine esters, with some, like Amano PS lipase from Burkholderia cepacia, providing high enantiomeric excess (>99%).[1] If you are not achieving the desired ee, consider screening different enzymes or catalysts.
-
Reaction Conditions for Enzymatic Reactions: pH, temperature, and solvent can significantly influence the enantioselectivity of an enzymatic reaction. For example, in the synthesis of 3-amino-1-phenylbutane using a transaminase, the pH of the reaction medium was a critical parameter to optimize.[4] It is essential to operate the enzyme within its optimal pH and temperature range.
-
Substrate Structure: The structure of the substrate can affect how it fits into the active site of the enzyme or catalyst, thereby influencing enantioselectivity. For example, in the synthesis of β-phenylalanine derivatives using a hydantoinase, aryl-substituted compounds were obtained with high enantioselectivity, while alkyl-substituted ones showed low enantioselectivity.[1]
-
Racemization: In some cases, the product may racemize under the reaction or workup conditions. Ensure that the conditions, particularly pH and temperature during workup and purification, are mild enough to prevent racemization.
-
Issue 3: Difficult Product Purification
-
Question: I am having trouble purifying the final this compound product. What are some effective purification strategies?
-
Answer: Purification of amino acids can be challenging due to their zwitterionic nature and solubility properties. Here are some tips:
-
Crystallization: Recrystallization is a powerful technique for purifying solid amino acids. The choice of solvent is crucial. For phenylalanine, recrystallization from hot water has been reported to yield a pure product.[5]
-
Ion-Exchange Chromatography: This is a very effective method for separating amino acids from other charged or neutral molecules. The amino acid can be bound to an ion-exchange resin and then eluted by changing the pH or salt concentration of the buffer.[6]
-
Solvent Extraction: For intermediates that are not zwitterionic, such as N-protected esters, solvent extraction can be used for initial purification. However, for the final amino acid, this is generally less effective.
-
By-product Removal during Workup: In some cases, by-products can be removed through specific workup procedures. For example, in a synthesis involving an enzymatic resolution, the unreacted enantiomer and the acylated product can be separated by column chromatography after the enzyme is filtered off.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods for synthesizing β-phenylalanine include both chemical and biocatalytic approaches. Historically, the Knoevenagel/Rodionow-Johnson reaction has been widely used, despite sometimes suffering from low yields and the formation of by-products.[1] More recent methods focus on asymmetric synthesis to achieve high enantiopurity. These include the use of chiral auxiliaries, metal-catalyzed asymmetric reactions, and biocatalysis.[1] Enzymatic methods, such as the use of lipases for the resolution of racemic esters and phenylalanine ammonia lyases (PALs) for the direct amination of cinnamic acid derivatives, are gaining prominence due to their high selectivity and green nature.[1][7]
Q2: How can I increase the yield of the Rodionov-Johnson reaction?
A2: The Rodionov-Johnson reaction, a three-component reaction of an aldehyde, malonic acid, and ammonia or an amine, is a classic method for β-amino acid synthesis. To improve the yield, consider the following:
-
Optimize Reactant Ratios: Carefully control the stoichiometry of the reactants.
-
Temperature Control: The reaction often requires heating, but excessive temperatures can lead to side reactions and decomposition. Fine-tuning the reaction temperature is crucial.
-
Choice of Amine Source: The nature of the amine source (e.g., ammonium acetate) can influence the reaction outcome.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby impacting the reaction rate and yield.
Q3: What are the advantages of using enzymatic methods for β-phenylalanine synthesis?
A3: Enzymatic methods offer several advantages over traditional chemical synthesis:[5][8]
-
High Enantioselectivity: Enzymes are chiral catalysts and can produce enantiomerically pure products with high efficiency.[1]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, which minimizes the risk of side reactions and degradation of sensitive functional groups.[5]
-
High Specificity: Enzymes are highly specific for their substrates, which often leads to cleaner reactions with fewer by-products.[8]
-
Environmental Friendliness: Biocatalysis is considered a "green" technology as it avoids the use of harsh reagents and organic solvents.[1]
Q4: Can I use whole-cell biocatalysts for the synthesis?
A4: Yes, whole-cell biocatalysis is a viable and often advantageous approach. Using whole cells can eliminate the need for costly and time-consuming enzyme purification. For example, an optimized E. coli-based whole-cell biotransformation system has been used to produce β-branched phenylalanine analogs with high yields and excellent stereoselectivity.[9]
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Methods of this compound and its Derivatives
| Synthesis Method | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Knoevenagel/Rodionow-Johnson & Lipase Resolution | Benzaldehyde | (S)-β-phenylalanine | 20% (global) | >99.5% | [1] |
| Combined Chemical & Biocatalytic Method | Benzaldehyde | (R)-β-phenylalanine | 22% (global) | Not specified | [1] |
| Combined Chemical & Biocatalytic Method | Benzaldehyde | (S)-β-phenylalanine | 11% (global) | Not specified | [1] |
| Phenylalanine Aminomutase (PAM) Isomerization | α-phenylalanine derivative | (S)-β-phenylalanine | 72% | >99% | [1] |
| Lipase-catalyzed Ester Hydrolysis | Racemic amino ester | (R)-β-phenylalanine | 45% | >99% | [1] |
| Engineered Phenylalanine Ammonia Lyases (PALs) | β-Methyl-cinnamic acid analogs | β-branched phenylalanine analogs | 41-71% | >99.5% | [9] |
| Amidocarbonylation | Phenylacetaldehyde, Acetamide, CO | N-acetyl-β-phenylalanine | ~82% (mole %) | Not applicable | [2] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic β-Phenylalanine Methyl Ester using Lipase
This protocol is a general guideline for the kinetic resolution of racemic β-phenylalanine methyl ester using a lipase.
-
Reaction Setup:
-
Dissolve racemic β-phenylalanine methyl ester (1 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether).[5] The concentration should be optimized for the specific lipase used.
-
Add the lipase (e.g., Amano PS lipase). The amount of enzyme will need to be determined empirically but a starting point is typically 10-50% by weight of the substrate.
-
Add an acylating agent (e.g., ethyl acetate, which can also serve as the solvent).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.[5]
-
Monitor the progress of the reaction by a suitable analytical method, such as chiral HPLC, until approximately 50% conversion is achieved.[5] This is crucial for obtaining high enantiomeric excess for both the unreacted substrate and the acylated product.
-
-
Workup and Separation:
-
Deacylation:
-
The acylated enantiomer can be deacylated to obtain the free amino acid. This is typically achieved by acid or base hydrolysis. For example, refluxing with 6N HCl for several hours.[5]
-
Protocol 2: Rodionov-Johnson Reaction for Racemic 3-Amino-3-(4-cyanophenyl)propanoic acid
This protocol describes the synthesis of a racemic β-phenylalanine derivative.
-
Reaction Setup:
-
This is a modified Rodionov method.[6] The specific reactants and conditions would need to be adapted from the literature for the unsubstituted phenyl derivative.
-
Typically, it involves the condensation of an aromatic aldehyde (e.g., 4-cyanobenzaldehyde) with malonic acid and an ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol).
-
-
Reaction:
-
The mixture is heated to reflux for several hours. The reaction progress can be monitored by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, the mixture is cooled, and the product often precipitates.
-
The crude product can be collected by filtration and purified by recrystallization.
-
Visualizations
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting flowchart for low synthesis yield.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]
- 3. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Diastereoselectivity in β-Amino Acid Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low diastereoselectivity in the synthesis of β-amino acid derivatives.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of β-amino acid derivatives.
Problem 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
Possible Causes and Solutions:
-
Insufficient Chelation Control: The transition state may not be rigid enough to effectively direct the approach of the electrophile.
-
Solution 1: Vary the Metal Counterion. Different metal ions (e.g., Li⁺, Na⁺, K⁺, Mg²⁺, Zn²⁺, Ti⁴⁺) have distinct coordination properties that can influence the rigidity of the chelated transition state. Experiment with different metal sources for your base or as an additive.
-
Solution 2: Introduce a Lewis Acid Additive. Lewis acids can coordinate to the chiral auxiliary and the carbonyl group, enforcing a more rigid conformation and enhancing facial bias. Common Lewis acids to screen include TiCl₄, SnCl₄, and BF₃·OEt₂. However, note that in some cases, additives like LiCl may have a negligible effect on diastereoselectivity, although they can improve reaction yields.[1][2]
-
Solution 3: Modify the Chiral Auxiliary. The steric bulk and electronic properties of the chiral auxiliary play a crucial role. If feasible, consider using an auxiliary with different steric hindrance to better shield one face of the enolate.
-
-
Inappropriate Solvent: The solvent can interfere with the formation of the desired chelated transition state.
-
Solution: Screen Different Solvents. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are often effective in promoting chelation. Protic or highly coordinating solvents may disrupt the chelation and lead to lower diastereoselectivity.
-
-
Suboptimal Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, resulting in lower selectivity.
-
Solution: Lower the Reaction Temperature. Performing the reaction at low temperatures, such as -78 °C, is often critical for achieving high diastereoselectivity. If selectivity is still low, consider even lower temperatures if your reagents and solvent system allow.
-
Problem 2: Poor Diastereoselectivity in Mannich-Type Reactions
Possible Causes and Solutions:
-
Solvent Effects: The solvent can significantly influence the geometry of the transition state and the relative energies of the pathways leading to different diastereomers.
-
Solution: Conduct a Solvent Screen. The choice of solvent can dramatically alter the diastereomeric ratio (d.r.). For instance, in certain tryptophan-catalyzed Mannich reactions, a DMSO/1-butanol mixture has been shown to favor the anti-diastereomer.[3] In other systems, ethereal solvents have been found to be crucial for the selective crystallization of one diastereomer.[4] A systematic screen of aprotic and protic solvents is recommended.
-
-
Catalyst Choice and Loading: The nature of the catalyst (e.g., organocatalyst, metal complex) is paramount for controlling stereoselectivity.
-
Solution 1: Evaluate Different Catalysts. A wide range of catalysts, including proline and its derivatives, cinchona alkaloids, and metal complexes, have been successfully employed in asymmetric Mannich reactions. If one catalyst provides low selectivity, screening a panel of catalysts with different steric and electronic properties is a logical step.
-
Solution 2: Optimize Catalyst Loading. While higher catalyst loading can sometimes improve conversion, it may not always enhance diastereoselectivity and can be costly. It is advisable to perform a loading optimization study to find the optimal balance. In some proline-catalyzed reactions, high catalyst loadings are necessary for excellent enantioselectivity and good diastereoselectivity.[5]
-
-
Substrate Structure: The steric and electronic properties of the aldehyde, ketone, and imine components can influence the facial selectivity of the reaction.
-
Solution: Modify Substrates (if possible). Increasing the steric bulk of the substituents on the reactants can sometimes lead to higher diastereoselectivity.
-
Problem 3: Low Diastereoselectivity in Aldol Reactions for β-Hydroxy-α-Amino Acid Precursors
Possible Causes and Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (E or Z) can determine the relative stereochemistry of the aldol adduct.
-
Solution: Control Enolate Formation. The choice of base and reaction conditions for enolate formation is critical. For example, using dicyclohexylboron triflate or dibutylboron triflate with triethylamine often favors the formation of the Z-enolate, which can lead to syn-aldol products.
-
-
Inadequate Chelation: Similar to alkylation reactions, chelation plays a key role in controlling the facial selectivity of the aldehyde addition.
-
Solution: Utilize Lewis Acids and Appropriate Solvents. The use of Lewis acids like TiCl₄ can enforce a Zimmerman-Traxler transition state, leading to predictable stereochemical outcomes. The choice of solvent should be compatible with the Lewis acid and promote a rigid transition state.
-
-
Reversibility of the Aldol Addition: If the aldol addition is reversible, a thermodynamically controlled product distribution may be observed, which might not be the desired diastereomer.
-
Solution: Employ Conditions that Favor Kinetic Control. Lowering the reaction temperature can help to trap the kinetically favored product. Using a strong, non-nucleophilic base to generate the enolate irreversibly can also promote kinetic control.
-
FAQs (Frequently Asked Questions)
Q1: How does temperature generally affect diastereoselectivity?
A1: Generally, lowering the reaction temperature increases diastereoselectivity. This is because the difference in the activation energies for the formation of the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). At higher temperatures, there is enough energy to overcome the activation energy barrier for both pathways, leading to a mixture of diastereomers.
Q2: What is the role of a chiral auxiliary in controlling diastereoselectivity?
A2: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. It creates a chiral environment around the reactive center, sterically hindering one face of the molecule and forcing the incoming reagent to attack from the less hindered face. After the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Q3: Can the order of addition of reagents impact the diastereoselectivity?
A3: Yes, the order of addition can be critical, particularly in reactions involving the pre-formation of an enolate. For example, in a crossed aldol reaction, it is often best to first form the enolate of one carbonyl compound completely using a strong base, and then slowly add the second carbonyl compound to minimize self-condensation and improve selectivity.
Q4: My reaction gives a good diastereomeric ratio but a low chemical yield. What should I do?
A4: Low yield with good diastereoselectivity might indicate that the desired reaction pathway is efficient in terms of stereocontrol but is either slow or competing with side reactions. You could try:
-
Increasing the reaction time or temperature: Be cautious with increasing temperature as it might negatively impact diastereoselectivity.
-
Checking the purity of your reagents and solvents: Impurities can quench reagents or catalyze decomposition pathways.
-
Optimizing the stoichiometry of the reactants: Ensure that the limiting reagent is fully consumed.
-
Using additives: As noted earlier, additives like LiCl can sometimes improve yields without affecting diastereoselectivity.[1][2]
Q5: Are there any software or computational tools that can help predict diastereoselectivity?
A5: Yes, computational chemistry tools can be very helpful. Molecular modeling and Density Functional Theory (DFT) calculations can be used to model the transition states of the diastereomeric pathways. By comparing the calculated energies of these transition states, it is possible to predict which diastereomer will be favored. These studies can provide valuable insights into the factors controlling selectivity and guide the optimization of reaction conditions.
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a Mannich Reaction
| Entry | Solvent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) of anti-isomer |
| 1 | DMSO/1-butanol (4:1 v/v) | 10.3:1 | >99.9 |
| 2 | Dichloromethane (DCM) | No diastereoselectivity | - |
| 3 | Diethyl ether (Et₂O) | High (selective crystallization) | - |
Data adapted from selected studies for illustrative purposes.[3][4]
Table 2: Influence of Reaction Conditions on Diastereoselective Alkylation using a Chiral Auxiliary
| Entry | Electrophile | Additive | Temperature (°C) | Yield (%) | Diastereoselectivity (%) |
| 1 | CH₃I | None | -78 | 24 | 75 |
| 2 | CH₃I | LiCl | -78 | 55 | 75 |
| 3 | CH₃I | HMPA | -78 | 85 | 73 |
| 4 | EtI | None | -78 | 45 | 82 |
| 5 | BnBr | None | -78 | 70 | 67 |
Data extracted from a study on the alkylation of a chiral β-alanine derivative.[1][2]
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a Chiral N-Acyl Hexahydrobenzoxazolidinone
This protocol describes the alkylation of an N-acylated chiral auxiliary to generate a precursor to a β²-amino acid.[6]
-
Enolate Formation: To a solution of the N-acyl hexahydrobenzoxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) in THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add benzyl bromoacetate (1.2 equiv) dropwise at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by standard procedures, such as hydrolysis or hydrogenolysis, to yield the desired β-amino acid derivative.
Protocol 2: Organocatalyzed Asymmetric Mannich Reaction
This protocol outlines a general procedure for a proline-catalyzed Mannich reaction to synthesize β-amino aldehydes.
-
Reaction Setup: In a reaction vial, dissolve the aldehyde (1.0 equiv) and the N-Boc-imine (1.2 equiv) in DMSO (0.5 M).
-
Catalyst Addition: Add L-proline (20-30 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or ¹H NMR spectroscopy until the starting materials are consumed.
-
Workup: Upon completion, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino aldehyde. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC and NMR analysis.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Chelation control in asymmetric synthesis.
References
Technical Support Center: Enzymatic Hydrolysis of N-acetyl-beta-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of N-acetyl-beta-phenylalanine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My enzymatic hydrolysis of N-acetyl-beta-phenylalanine is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue that can stem from several factors. Systematically evaluating each potential cause is the key to resolving the problem.
-
Sub-optimal Reaction Conditions: The activity of aminoacylases is highly dependent on pH and temperature.
-
Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling.
-
Presence of Inhibitors: Contaminants in your substrate or buffer could be inhibiting the enzyme.
-
Incorrect Substrate Configuration: Most aminoacylases are stereospecific and will only hydrolyze the L-enantiomer of the N-acetylated amino acid.
Q2: The reaction rate is initially fast but then slows down or stops completely. What could be the reason for this?
A2: This is a classic sign of either product inhibition or enzyme instability under the reaction conditions.
-
Product Inhibition: The accumulation of the product, beta-phenylalanine, can competitively inhibit the enzyme, slowing down the reaction.
-
Enzyme Denaturation: The enzyme may not be stable for extended periods under the chosen temperature or pH, leading to a gradual loss of activity.
Q3: How can I monitor the progress of my enzymatic hydrolysis reaction?
A3: Several analytical techniques can be employed to monitor the reaction progress by measuring the decrease in the substrate (N-acetyl-beta-phenylalanine) or the increase in the product (beta-phenylalanine).
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method. Chiral HPLC can be used to monitor the conversion and the enantiomeric excess of the product.[1]
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly check for the presence of product and disappearance of the substrate.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for online monitoring of the reaction by observing the signals of both the reactant and the product.
Q4: What is the role of metal ions in the activity of aminoacylases?
A4: Many aminoacylases are metalloenzymes, meaning they require a metal ion for their catalytic activity and stability.
-
Cofactors: Zinc (Zn²⁺) is a common cofactor for aminoacylases.[3]
-
Activators and Stabilizers: Cobalt (Co²⁺) can act as an activator and enhance the thermal stability of the enzyme.[4][5] Loss of these metal ions from the enzyme's active site can lead to deactivation.[5]
Q5: How can I stop the enzymatic reaction at a specific time point?
A5: Effectively stopping the reaction is crucial for accurate analysis of the reaction progress. Several methods can be used:
-
pH Shock: Drastically changing the pH of the reaction mixture by adding a strong acid (e.g., trichloroacetic acid) or base will denature the enzyme and stop the reaction.[6][7]
-
Heat Inactivation: Heating the reaction mixture rapidly (e.g., in a boiling water bath for a few minutes) will denature the enzyme.[7][8]
-
Enzyme Removal: If using an immobilized enzyme, it can be physically removed from the reaction mixture by filtration or centrifugation.[6]
-
Addition of a Potent Inhibitor: Introducing a known inhibitor can also halt the reaction.
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Troubleshooting Action |
| Sub-optimal pH | Verify the pH of your reaction buffer. The optimal pH for many aminoacylases is in the range of 7.0 to 8.5.[4][9] Perform small-scale experiments with a range of pH values to determine the optimum for your specific enzyme and substrate. |
| Sub-optimal Temperature | Check the reaction temperature. While some aminoacylases from thermophilic organisms can have very high optimal temperatures,[10] many have optima in the range of 37-65°C.[4] Operating at a sub-optimal temperature will result in a lower reaction rate. |
| Inactive Enzyme | Test the enzyme activity with a standard substrate known to be readily hydrolyzed (e.g., N-acetyl-L-methionine). If there is no activity, the enzyme may be denatured. Ensure proper storage conditions (typically -20°C or lower). |
| Presence of Inhibitors | Use high-purity water and reagents for your buffer and substrate solutions. Heavy metal ions or other compounds can act as inhibitors.[11] Consider purifying your substrate if it is from a crude source. |
| Incorrect Substrate Stereochemistry | Ensure you are using the L-form of N-acetyl-beta-phenylalanine, as most aminoacylases are highly specific for L-amino acid derivatives.[3] |
| Insufficient Metal Cofactor | For metallo-aminoacylases, ensure the presence of the required metal cofactor (e.g., Zn²⁺ or Co²⁺) in the reaction buffer at an appropriate concentration (e.g., 1 mM).[12] |
Reaction Stops Prematurely
| Potential Cause | Troubleshooting Action |
| Product Inhibition | If possible, remove the product as it is formed. This can be challenging in a batch reactor but may be achievable in a continuous flow setup with immobilized enzymes. Alternatively, start with a lower initial substrate concentration. |
| Enzyme Instability | Perform a time-course experiment to assess the stability of the enzyme under your reaction conditions. If the enzyme is unstable, consider using an immobilized form of the enzyme, which often exhibits greater stability.[4] Lowering the reaction temperature may also improve stability, though it will also decrease the reaction rate. |
| Substrate Depletion | Ensure that you have added a sufficient amount of substrate. Use an analytical method like HPLC to confirm that the substrate has been consumed. |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of N-acetyl-L-beta-phenylalanine
-
Buffer Preparation: Prepare a 100 mM sodium phosphate or borate buffer at the optimal pH for your chosen aminoacylase (typically pH 7.0-8.5).[12] Add the required metal cofactor (e.g., 1 mM CoCl₂) if necessary.[12]
-
Substrate Solution: Dissolve N-acetyl-L-beta-phenylalanine in the prepared buffer to the desired concentration (e.g., 10-50 mM).
-
Enzyme Solution: Prepare a stock solution of the aminoacylase in the same buffer.
-
Reaction Initiation: Equilibrate the substrate solution to the optimal reaction temperature (e.g., 50°C). Add the enzyme solution to initiate the reaction. The final enzyme concentration will need to be optimized.
-
Incubation: Incubate the reaction mixture with gentle agitation at the optimal temperature.
-
Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquots by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heating).
-
Analysis: Analyze the quenched samples by HPLC or another suitable method to determine the concentration of the substrate and product.
Protocol for HPLC Analysis
-
Sample Preparation: Centrifuge the quenched reaction samples to pellet the denatured protein. Dilute the supernatant with the mobile phase as needed.
-
Instrumentation and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separating N-acetyl-beta-phenylalanine and beta-phenylalanine.[2] For enantiomeric analysis, a chiral stationary phase column is required.[1]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 30:70 v/v) with a pH modifier like formic acid can be used.[2] The exact composition should be optimized for your specific column and compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at 210 nm is suitable for both the substrate and the product.[2]
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.[2]
-
-
Quantification: Create a calibration curve for both N-acetyl-beta-phenylalanine and beta-phenylalanine using standards of known concentrations to accurately quantify their amounts in the reaction samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacylase - Wikipedia [en.wikipedia.org]
- 4. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agriculture.institute [agriculture.institute]
- 9. The pH-dependence of the peptidase activity of aminoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of inactivation of aminoacylase by 2-chloromercuri-4-nitrophenol: a new type of complexing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
Preventing by-product formation in 2-phenylpropionic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing by-product formation during the synthesis of 2-phenylpropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-phenylpropionic acid?
A1: The most prevalent methods for synthesizing 2-phenylpropionic acid include:
-
Alkylation and Hydrolysis of Benzyl Cyanide: This two-step process involves the methylation of benzyl cyanide to form α-phenylpropionitrile, which is then hydrolyzed to yield the final product.[1][2]
-
Grignard Reaction: This classic method involves the formation of a 1-phenylethylmagnesium halide Grignard reagent, followed by its carboxylation with carbon dioxide.[3]
-
Carbonylation of 1-Phenylethanol: A palladium-catalyzed carbonylation of 1-phenylethanol can also be employed.[1]
-
Oxidation of 2-Phenyl-1-propanol: Direct oxidation of the corresponding alcohol provides another route to the carboxylic acid.[1]
Q2: What are typical yields and purity levels for 2-phenylpropionic acid synthesis?
A2: The yield and purity are highly dependent on the chosen synthetic method and the optimization of reaction conditions. Reported yields are generally in the range of 78% to 97%.[1] For instance, a method involving the hydrolysis of 2-phenylpropanenitrile has been reported to achieve yields as high as 97% with a purity of 98%.[4] Another protocol starting from an arylacetonitrile reports a 93% yield after distillation.[1][5] High vacuum rectification can achieve purities of up to 98%.[4]
Q3: How can I purify the final 2-phenylpropionic acid product?
A3: Common purification methods include:
-
Fractional Distillation: This is effective for separating the product from impurities with different boiling points. A reported procedure involves distillation at 93-94°C under a reduced pressure of 0.9 mm Hg.[1][5]
-
Recrystallization: This technique, often using a solvent like petroleum ether, is useful for obtaining a highly purified solid product.[2][6]
-
Acid-Base Extraction: This can be used as a preliminary step to separate the acidic product from neutral or basic impurities.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-phenylpropionic acid, particularly focusing on the common route of benzyl cyanide alkylation followed by hydrolysis.
Issue 1: Low Yield in the Alkylation of Benzyl Cyanide
Q: My yield of 2-phenylpropionic acid is significantly lower than expected when using the benzyl cyanide methylation route. What are the potential causes and solutions?
A: Low yields in this synthesis can stem from several factors throughout the two-stage process. The primary causes are incomplete methylation, formation of a dialkylated by-product, and incomplete hydrolysis.
Troubleshooting Steps:
-
Verify Completion of Methylation: An incomplete reaction will leave unreacted benzyl cyanide.
-
Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[7] If the reaction has stalled, consider extending the reaction time or verifying the purity and anhydrous nature of your base and methylating agent.[7]
-
-
Check for Over-methylation: A common side reaction is the formation of 2,2-diphenylpropionitrile.
-
Solution: To minimize this by-product, carefully control the stoichiometry of the methylating agent.[1] The use of dimethyl carbonate (DMC) as a methylating agent has been shown to provide high selectivity (up to 99%) for the desired mono-methylated product.[5][7] It is crucial to monitor the reaction to stop it once the formation of the mono-methylated product is maximized.[7]
-
-
Ensure Complete Hydrolysis: Incomplete hydrolysis of the 2-phenylpropionitrile intermediate to the carboxylic acid is a frequent cause of low yield.
-
Optimize Workup and Purification: Significant product loss can occur during extraction and distillation.
-
Solution: Perform multiple extractions with a suitable organic solvent like diethyl ether to ensure complete recovery of the product from the aqueous layer.[7] When performing vacuum distillation, ensure a stable and low pressure is maintained and that the apparatus is set up correctly to minimize losses.[6][7]
-
Issue 2: Impurities Detected in the Final Product
Q: After purification, my 2-phenylpropionic acid still contains impurities. How can I identify and eliminate them?
A: The nature of the impurity depends on the synthetic route and reaction conditions. Below are common impurities and strategies for their removal.
| Impurity | Identification Method(s) | Prevention and Removal Strategy |
| Unreacted 2-phenylpropionitrile | GC, GC/MS, TLC | Prevention: Ensure complete hydrolysis by extending the reaction time or using a higher concentration of base.[1] Removal: Careful fractional distillation under reduced pressure can separate the nitrile from the carboxylic acid.[7] |
| 2,2-Diphenylpropionitrile | GC, GC/MS | Prevention: This by-product results from over-methylation. Use a selective methylating agent like dimethyl carbonate and carefully monitor the reaction to avoid excess methylation.[1][5] Removal: This impurity is difficult to remove by simple distillation due to a similar boiling point. High-efficiency fractional distillation under high vacuum may provide some separation.[1] |
| 2-Phenylpropionamide | GC, TLC | Prevention: This is the intermediate in the nitrile hydrolysis. Ensure the hydrolysis reaction goes to completion by providing sufficient reaction time and heat.[5] Removal: Complete the hydrolysis by re-subjecting the impure product to the hydrolysis conditions. |
Data Presentation
Table 1: Reaction Conditions for Methylation of Benzyl Cyanide with Dimethyl Carbonate (DMC)
| Parameter | Value | Reference |
| Methylating Agent | Dimethyl Carbonate (DMC) | [5] |
| Base | Potassium Carbonate (K₂CO₃) | [5] |
| Solvent | Dimethyl Carbonate (DMC) | [5] |
| Temperature | 180°C | [5] |
| Pressure (Autogenic) | 12 bar (900 mm) | [5] |
| Reaction Time | 5 - 6.5 hours (until >99% conversion) | [1][5] |
| Monitoring | Gas Chromatography (GC) | [1][5] |
Table 2: Hydrolysis and Purification Data
| Parameter | Value | Reference |
| Hydrolysis Reagent | 10% aqueous Sodium Hydroxide | [1][5] |
| Hydrolysis Time | 4.5 hours | [1][5] |
| Hydrolysis Temperature | Reflux (Oil bath at 130°C) | [5] |
| Purification Method | Vacuum Distillation | [5] |
| Boiling Point | 93-94°C at 0.9 mm Hg | [1][5] |
| Reported Yield | 93% | [1][5] |
| Reported Purity | >98% | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylpropionic Acid via Methylation of Benzyl Cyanide
This protocol is based on a high-selectivity method using dimethyl carbonate.[5]
Part A: Methylation of Benzyl Cyanide
-
Apparatus Setup: In a suitable autoclave equipped with a mechanical stirrer and a thermocouple, add benzyl cyanide, potassium carbonate (K₂CO₃), and dimethyl carbonate (DMC). DMC serves as both the methylating agent and the solvent.
-
Reaction Conditions: Seal the autoclave and purge with nitrogen. Heat the mixture to 180°C with vigorous stirring. The autogenic pressure will reach approximately 12 bar.
-
Monitoring: Monitor the reaction's progress by withdrawing small aliquots hourly. Acidify the aliquots, extract with diethyl ether, and analyze by GC. The reaction is considered complete when the conversion of benzyl cyanide is >99%, which typically takes 5-6.5 hours. At this point, the selectivity for the mono-methylated product, 2-phenylpropionitrile, is expected to be around 98.5%.
-
Workup: Cool the autoclave to room temperature. Transfer the pale-yellow suspension to a separatory funnel, add water, and extract three times with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 2-phenylpropionitrile.
Part B: Hydrolysis of 2-Phenylpropionitrile
-
Apparatus Setup: To the crude nitrile in a round-bottomed flask, add a 10% aqueous solution of sodium hydroxide. Equip the flask with a condenser.
-
Reaction Conditions: Heat the mixture to reflux using an oil bath set at 130°C, with vigorous stirring, for approximately 4.5 hours. The biphasic system will gradually become a homogeneous solution.
-
Monitoring: The completion of the hydrolysis can be monitored by TLC or GC to confirm the disappearance of the nitrile and the intermediate amide.
-
Workup and Acidification: Cool the reaction mixture to room temperature. Extract with diethyl ether to remove any non-acidic material. Carefully acidify the aqueous layer by adding a 15% aqueous solution of hydrochloric acid until the pH is acidic, which will precipitate the 2-phenylpropionic acid as an oil.
-
Extraction and Drying: Extract the acidic aqueous layer multiple times with diethyl ether. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the diethyl ether by rotary evaporation. Purify the resulting liquid residue by vacuum distillation to afford pure 2-phenylpropionic acid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-phenylpropionic acid.
Caption: Troubleshooting logic for by-product formation and low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-PHENYLPROPIONIC ACID | 492-37-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Enantioselectivity in Lipase-Catalyzed Resolution of β-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the lipase-catalyzed resolution of β-amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the enantioselectivity of a lipase-catalyzed resolution?
A1: The enantioselectivity of a lipase is a multifactorial property influenced by the enzyme's structure, the substrate, the reaction medium, and operational parameters. Key factors include:
-
Enzyme Source: Lipases from different microorganisms (e.g., Candida antarctica, Pseudomonas cepacia) exhibit distinct selectivities.[1]
-
Immobilization: The method and support material used for immobilization can fix the lipase in its active "open" conformation, often enhancing activity and enantioselectivity.[2][3][4]
-
Solvent System: The choice of organic solvent is critical. The solvent's polarity (often correlated with its logP value) can modify interactions between the enzyme and substrate, thereby affecting selectivity.[5]
-
Temperature: Temperature affects the flexibility of the enzyme's structure. While higher temperatures can increase reaction rates, they may also decrease enantioselectivity.[4]
-
Acyl Donor: In transesterification reactions, the nature of the acyl donor (e.g., vinyl acetate, 2,2,2-trifluoroethyl butanoate) can significantly impact reaction efficiency and selectivity.[1]
-
Water Content: In non-aqueous media, a minimal amount of water is essential for maintaining the enzyme's active conformation, but excess water can promote hydrolysis and reduce transesterification activity.[4]
Q2: How does immobilization improve lipase enantioselectivity?
A2: Immobilization enhances lipase performance in several ways. Adsorbing lipases onto hydrophobic supports can induce "interfacial activation," which fixes the enzyme's mobile "lid" in an open position.[2][6] This stabilization of the active conformation can lead to hyper-activation and improved enantioselectivity.[2][3] Furthermore, immobilization improves enzyme reusability, thermal stability, and resistance to organic solvents, making the entire process more robust and cost-effective.[4][6]
Q3: Which organic solvents are recommended for β-amino acid resolution?
A3: Non-polar, hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for its catalytic activity.[7] Solvents like hexane, diisopropyl ether, and toluene are commonly used.[1][8] The solvent's logP value is a useful indicator; altering it can change hydrophobic interactions within the enzyme's active site, which can be leveraged to favor the binding of one enantiomer over the other.[5]
Q4: Can the lipase itself be modified to improve enantioselectivity?
A4: Yes, protein engineering is a powerful strategy. Rational design, which involves site-directed mutagenesis of amino acids within the enzyme's catalytic cavity, can be used to alter substrate specificity and enhance enantioselectivity.[5][9] Key targets for mutation include the acyl-binding pocket, the oxyanion hole, and hydrophobic cavities.[5] For instance, substituting large amino acids with smaller ones can expand the catalytic cavity, improving recognition for a specific enantiomer.[5]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Enantioselectivity (Low E-value) | 1. Inappropriate lipase selected for the specific β-amino acid ester. 2. Sub-optimal reaction medium (solvent). 3. Enzyme is in a non-optimal conformation. 4. Reaction temperature is too high, reducing selectivity. | 1. Screen Different Lipases: Test a panel of commercially available lipases (e.g., Candida antarctica Lipase A/B, Pseudomonas cepacia Lipase). Candida antarctica lipase A and Pseudomonas cepacia lipase have shown high enantioselectivity for alicyclic β-amino esters.[1] 2. Solvent Engineering: Test a range of non-polar organic solvents with varying logP values (e.g., hexane, toluene, diisopropyl ether).[5] 3. Immobilize the Lipase: Use a hydrophobic support (e.g., macroporous resin) to induce interfacial activation and stabilize the open, active conformation of the lipase.[2][4] 4. Optimize Temperature: Perform the reaction at various temperatures (e.g., 25°C, 37°C, 45°C) to find the optimal balance between reaction rate and enantioselectivity.[4] |
| Low Conversion Rate | 1. Low intrinsic activity of the enzyme. 2. Poor solubility of the substrate in the chosen solvent. 3. Presence of inhibitors or incorrect water content. 4. Insufficient reaction time or enzyme concentration. | 1. Enzyme Immobilization: Immobilization on certain supports can lead to hyper-activation, increasing the specific activity.[3] 2. Co-solvent Addition: If substrate solubility is an issue, consider adding a small amount of a more polar co-solvent, but monitor its effect on enantioselectivity. 3. Control Water Content: In non-aqueous media, ensure optimal hydration of the enzyme. Add molecular sieves to dry the solvent if excess water is suspected of promoting unwanted hydrolysis.[10] 4. Optimize Reaction Parameters: Increase the enzyme concentration or extend the reaction time. Monitor the reaction progress to determine when equilibrium is reached.[8] |
| Enzyme Instability / Deactivation | 1. Denaturation by an unsuitable organic solvent (especially polar solvents). 2. Thermal denaturation at high operating temperatures. 3. Extreme pH if using an aqueous phase or buffer. | 1. Choose a Milder Solvent: Switch to a less polar, more hydrophobic solvent.[7] 2. Immobilize the Enzyme: Covalent immobilization or entrapment can significantly enhance the thermal and operational stability of the lipase.[6][11] 3. Protein Engineering: Introduce disulfide bonds or modify surface amino acids through mutagenesis to improve the enzyme's rigidity and solvent tolerance.[7] |
Data Presentation: Lipase Performance in Kinetic Resolutions
Table 1: Effect of Lipase Source and Conditions on Enantioselectivity Data summarized from various kinetic resolution experiments.
| Lipase Source | Substrate | Solvent | Acyl Donor | Temp (°C) | E-value | Reference |
| Candida antarctica Lipase A (CAL-A) | Methyl cis-2-aminocycloheptanecarboxylate | Diisopropyl ether | 2,2,2-Trifluoroethyl butanoate | 47 | >200 | [1] |
| Pseudomonas cepacia Lipase (PSL) | N-hydroxymethyl-β-lactams | Acetone | 2,2,2-Trifluoroethyl butanoate | 47 | >200 | [1] |
| Candida antarctica Lipase B (CAL-B) | (±)-Naproxen methyl ester | Toluene/Water | - (Hydrolysis) | 37 | High | [10] |
| Burkholderia cepacia Lipase (BCL) | (R,S)-1-phenylethanol | n-Hexane | Vinyl acetate | 55 | ~150 | [4] |
| Novozym 435 (Immobilized CAL-B) | Aromatic MBH butyrate | Toluene | - (Hydrolysis) | RT | >3000 | [12] |
Experimental Protocols
Protocol 1: General Lipase-Catalyzed Kinetic Resolution of a β-Amino Ester
-
Preparation: Dry the chosen organic solvent (e.g., diisopropyl ether) over 4 Å molecular sieves for at least 24 hours.
-
Reaction Setup: In a sealed vial, dissolve the racemic β-amino acid ester (1.0 mmol) and the acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, 1.2 mmol) in 10 mL of the dried solvent.
-
Enzyme Addition: Add the lipase (either free or immobilized, typically 50-100 mg).
-
Incubation: Place the vial in an orbital shaker incubator at the desired temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Periodically withdraw small aliquots from the reaction mixture. Remove the enzyme (by filtration or centrifugation) and analyze the sample by chiral HPLC or GC to determine the enantiomeric excess of the substrate (eeₛ) and product (eeₚ), and the conversion (c).
-
Termination: Stop the reaction when the desired conversion (ideally close to 50%) is achieved by filtering off the enzyme.
-
Work-up: Evaporate the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted amino ester can be separated by column chromatography.
Protocol 2: Lipase Immobilization by Adsorption on Macroporous Resin
-
Support Preparation: Wash the macroporous resin (e.g., NKA-type) with deionized water and ethanol to remove impurities, then dry it under vacuum.
-
Enzyme Solution: Prepare a solution of the lipase (e.g., Burkholderia cepacia lipase) in a low-ionic-strength buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Immobilization: Add the prepared resin to the lipase solution (e.g., 1 g of resin per 100 mg of lipase).
-
Adsorption: Gently shake the suspension at a low temperature (e.g., 4°C) for a specified period (e.g., 12-24 hours) to allow for complete adsorption of the enzyme onto the support.
-
Washing: After adsorption, filter the immobilized enzyme and wash it several times with the buffer to remove any loosely bound or unbound enzyme.
-
Drying: Dry the immobilized lipase preparation under vacuum or by lyophilization until a constant weight is achieved. Store at 4°C until use.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution of β-amino acids.
Diagram 2: Factors Influencing Enantioselectivity (E-value)
Caption: Key factors that modulate the enantioselectivity of lipases.
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low enantioselectivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improving lipase activity by immobilization and post-immobilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Phenylalanine Derivatives in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility problems of phenylalanine derivatives in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why do some phenylalanine derivatives exhibit poor solubility in organic solvents?
A1: The solubility of phenylalanine derivatives is influenced by a combination of factors. The inherent hydrophobicity of the phenyl ring, strong intermolecular hydrogen bonding between the peptide backbones, and the zwitterionic nature of the amino acid at certain pH ranges can lead to aggregation and reduced solubility.[1][2][3] For protected derivatives, the nature of the protecting groups (e.g., Boc, Fmoc) also significantly impacts their interaction with different organic solvents.[1][4]
Q2: What are the most commonly used organic solvents for dissolving phenylalanine derivatives?
A2: In the context of organic synthesis and particularly peptide synthesis, the most common solvents are polar aprotic solvents. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][5] Dimethyl sulfoxide (DMSO) is also a powerful solvent, especially for highly hydrophobic peptides.[6][7] For specific applications, other solvents like acetonitrile (ACN), tetrahydrofuran (THF), and various alcohols may be used, often in binary mixtures.[8][9][10]
Q3: How does the choice of N-terminal protecting group (e.g., Boc vs. Fmoc) affect solubility?
A3: Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are designed to increase the solubility of amino acids in organic solvents commonly used in peptide synthesis. However, their specific solubility characteristics can differ. For instance, Fmoc-protected amino acids are generally described as having good solubility in DMF and NMP.[11][12][13] Boc-protected amino acids are also typically soluble in DCM, DMF, and NMP.[1][5] The choice of protecting group can influence the overall polarity and steric hindrance of the molecule, thereby affecting its solubility in a particular solvent.
Q4: Can I use heat to improve the solubility of my phenylalanine derivative?
A4: Yes, gentle warming can be an effective method to increase the solubility of phenylalanine derivatives in organic solvents.[1][14][15] However, this should be done with caution, as excessive heat can lead to the degradation of the compound.[1] It is advisable to warm the solution gently in a water bath and monitor for any changes in color or purity.
Q5: What is a "magic mixture" and when should I use it?
A5: The "magic mixture" is a co-solvent system, typically a 1:1:1 ratio of DCM, DMF, and NMP, used to dissolve particularly difficult or aggregation-prone peptide sequences during solid-phase peptide synthesis (SPPS).[1][3][16] This combination of solvents with different polarities can effectively solvate a wide range of peptide structures, helping to disrupt intermolecular interactions that cause poor solubility.[3]
Troubleshooting Guides
Problem: My N-protected phenylalanine derivative (e.g., Boc-Phe-OH or Fmoc-Phe-OH) is not dissolving in the recommended solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Polarity | Try a more polar solvent. If you are using DCM, try switching to DMF or NMP. For very stubborn compounds, DMSO can be effective.[1][6] |
| Aggregation of the Derivative | Use sonication to help break up aggregates and aid dissolution.[1][14] Gentle warming of the solution can also be beneficial.[1] |
| Incorrect Solvent Choice for the Specific Derivative | The side chain and protecting groups influence solubility. Consider using a co-solvent system. A mixture of solvents, such as DCM/DMF, can sometimes be more effective than a single solvent.[1] |
| Low-Quality Solvent | Ensure that your solvents are anhydrous and of high purity, as water or other impurities can negatively impact solubility. |
Problem: My phenylalanine derivative precipitates out of solution during my reaction.
| Possible Cause | Suggested Solution |
| Change in Solvent Composition | If a reagent was added in a different solvent, it may have altered the overall solvent polarity, causing your compound to precipitate. Ensure solvent compatibility of all reagents. |
| Temperature Fluctuation | A decrease in temperature can reduce solubility. If the reaction was initially warmed to dissolve the starting material, it might precipitate as it cools. Maintain a constant temperature if necessary. |
| Formation of a Less Soluble Product | The product of the reaction may be less soluble in the chosen solvent than the starting material. If this is the case, you may need to switch to a different solvent system for the reaction or use a co-solvent to maintain solubility. |
| Exceeding the Solubility Limit | The concentration of your derivative may have exceeded its solubility limit in the reaction mixture. Try running the reaction at a lower concentration. |
Data Presentation: Solubility of Phenylalanine Derivatives
The following tables provide a summary of available quantitative and qualitative solubility data for various phenylalanine derivatives in common organic solvents.
Table 1: Quantitative Solubility of Phenylalanine Derivatives
| Compound | Solvent | Solubility | Temperature (°C) |
| L-Phenylalanine Benzyl Ester Hydrochloride | Methanol | High | 20-50 |
| L-Phenylalanine Benzyl Ester Hydrochloride | Ethanol | Moderate | 20-50 |
| L-Phenylalanine Benzyl Ester Hydrochloride | Ethyl Acetate | Low | 20-50 |
| L-Homophenylalanine Ethyl Ester Hydrochloride | Dichloromethane | Moderate | 20-50 |
| Fmoc-Phe(4-F)-OH | DMSO | ~200 mg/mL | Not Specified |
| Fmoc-Phe(4-F)-OH | DMF | ~100 mg/mL | Not Specified |
| Fmoc-Phe-OH | DMSO | 100 mg/mL | Not Specified |
Data is compiled from multiple sources.[8][9][17][18] Conditions such as ultrasonic assistance may be required for some measurements.
Table 2: Qualitative Solubility of N-Protected Phenylalanine Derivatives
| Compound | DMF | NMP | DCM | DMSO |
| Boc-Phe-OH | Soluble | Soluble | Soluble | Soluble |
| Fmoc-Phe-OH | Soluble | Soluble | Sparingly Soluble | Soluble |
| Boc-Phe-Phe-OH | Soluble | Soluble | Sparingly Soluble | Soluble |
This table provides a general guide. Actual solubility can vary based on the specific batch and purity of the compound and the solvent.[1][5][12][13][19]
Experimental Protocols
Protocol 1: General Procedure for Solubility Screening of a Phenylalanine Derivative
Objective: To identify a suitable solvent or solvent mixture for a poorly soluble phenylalanine derivative.
Materials:
-
Phenylalanine derivative of interest
-
A selection of organic solvents (e.g., DCM, THF, ACN, DMF, NMP, DMSO)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Weigh out a small, known amount of the phenylalanine derivative (e.g., 2 mg) into several clean vials.
-
To each vial, add a measured volume (e.g., 0.2 mL) of a different test solvent.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect each vial for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
For compounds that appear soluble, you can incrementally add more of the derivative to estimate the saturation point.
-
For a more quantitative assessment, prepare a saturated solution, centrifuge to pellet the undissolved solid, and then carefully remove a known volume of the supernatant. Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration.[11]
Protocol 2: Enhancing Solubility with a Co-Solvent System
Objective: To dissolve a phenylalanine derivative that has poor solubility in a single solvent.
Materials:
-
Poorly soluble phenylalanine derivative
-
Primary organic solvent (e.g., DCM)
-
Co-solvent (e.g., DMF or DMSO)
-
Stir plate and stir bar
Procedure:
-
Suspend the phenylalanine derivative in the primary organic solvent.
-
While stirring, add the co-solvent dropwise until the solid dissolves completely.
-
Be mindful of the final volume and the ratio of the solvents, as this may affect subsequent reaction steps.
-
If the compound still does not dissolve, gentle warming or sonication can be applied in conjunction with the co-solvent addition.[1]
Visualizations
Caption: A general workflow for testing the solubility of a phenylalanine derivative.
Caption: A decision-making diagram for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization During Peptide Coupling with 3-Amino-2-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the critical step of peptide coupling with 3-Amino-2-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid, such as the desired L-form of this compound, is converted into a mixture of both L- and D-enantiomers during the chemical synthesis process.[1][2] This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect D-amino acid into the peptide chain, potentially altering the peptide's structure, biological activity, and therapeutic efficacy.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid can intramolecularly cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[3]
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either face, resulting in racemization. This pathway is more significant under strongly basic conditions.[3]
Q3: Why is this compound potentially susceptible to racemization?
A3: While all chiral amino acids can undergo racemization, the structure of this compound presents unique considerations. The phenyl group at the 2-position contributes to steric hindrance, which can influence the kinetics of the coupling reaction.[4] Slower coupling rates can provide more time for the activated intermediate to racemize before the desired peptide bond is formed.
Q4: Which factors generally influence the degree of racemization?
A4: Several factors in the reaction conditions can significantly impact the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[5] Uronium/aminium salts (e.g., HBTU, HATU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally preferred for minimizing racemization.[6][7]
-
Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (OxymaPure) is highly recommended, especially when using carbodiimide-based coupling reagents.[2][8] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[5]
-
Base: The type and amount of base used are crucial. Stronger, less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[1] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine are often better choices.[1]
-
Solvent: The polarity of the solvent can play a role. Less polar solvents may help to reduce racemization in some instances.
-
Temperature: Higher reaction temperatures can accelerate both the coupling reaction and the rate of racemization. Therefore, performing the coupling at lower temperatures (e.g., 0 °C) is often beneficial.
Troubleshooting Guide: High Racemization with this compound
| Observation | Potential Cause | Recommended Solution |
| High percentage of D-enantiomer detected by chiral HPLC. | Inappropriate Coupling Reagent | Switch to a uronium/aminium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyBOP, PyAOP) which are known for lower racemization potential, especially with sterically hindered amino acids.[4][6] |
| Absence or Ineffective Additive | Always use an additive. HOAt and OxymaPure are generally more effective in suppressing racemization than HOBt.[8] | |
| Strong or Excess Base | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA or TEA.[1] Use the minimum necessary amount of base. | |
| Prolonged Reaction Time at Room Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C to 4 °C) to slow down the rate of racemization. | |
| Solvent Effects | If solubility allows, consider using a less polar solvent or a mixture of solvents (e.g., DMF/DCM). | |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the amine component. Prolonged pre-activation can lead to increased formation of the racemization-prone oxazolone intermediate. |
Quantitative Data Summary
While specific quantitative data for the racemization of this compound is not extensively published, the following table summarizes the expected qualitative impact of various reagents and conditions on racemization, based on general principles of peptide chemistry.
| Parameter | Condition to Minimize Racemization | Condition that May Increase Racemization |
| Coupling Reagent | Uronium/Aminium (HATU, COMU), Phosphonium (PyBOP) | Carbodiimides (DCC, DIC) alone |
| Additive | OxymaPure, HOAt | HOBt, No Additive |
| Base | 2,4,6-Collidine, N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA) |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures |
| Solvent | Less Polar (e.g., DCM, THF mixtures) | More Polar (e.g., pure DMF, NMP) |
Experimental Protocols
Protocol 1: Peptide Coupling with N-protected this compound
This protocol provides a general guideline for minimizing racemization during the coupling of N-protected this compound. Optimization for specific substrates is recommended.
Materials:
-
N-protected (e.g., Fmoc or Boc) this compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
Additive (e.g., HOAt)
-
Base (e.g., N-methylmorpholine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate reaction vessel under an inert atmosphere, dissolve the N-protected this compound (1.5-3 equivalents relative to the resin loading), HATU (1.45-2.9 equivalents), and HOAt (1.5-3 equivalents) in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add N-methylmorpholine (3-6 equivalents) to the activated amino acid solution and briefly mix.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed at 0 °C for 15 minutes, then let it warm to room temperature and continue to react for an additional 2-4 hours, or until a ninhydrin test indicates completion of the coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Analysis: Cleave a small sample of the peptide from the resin, and analyze for racemization using the chiral HPLC protocol below.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines a method for the analysis of the enantiomeric purity of the newly incorporated this compound residue.
1. Sample Preparation:
-
Peptide Cleavage: Cleave the peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet under vacuum.
-
Acid Hydrolysis: Hydrolyze the peptide in 6N HCl at 110 °C for 24 hours in a sealed, evacuated tube.
-
Sample Derivatization (Optional but Recommended for Improved Resolution):
-
Dry the hydrolysate completely.
-
Derivatize the free amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or by converting them to their N-pentafluoropropionyl amino acid isopropyl esters for GC analysis. For a direct HPLC method, underivatized amino acids can sometimes be resolved on specific chiral columns.
-
2. Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column is required. For β-amino acids, a Pirkle-type column (e.g., (R,R) Whelk-O1) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) can be effective.[9]
-
Mobile Phase: The mobile phase will depend on the column and whether the amino acids are derivatized. A typical mobile phase for a Pirkle column is a mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid. For a CHIROBIOTIC T column with underivatized amino acids, a mobile phase of water:methanol:formic acid can be used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm for peptide bonds, or a different wavelength depending on the protecting group or derivatizing agent).
-
Analysis:
-
Inject the prepared sample onto the chiral HPLC system.
-
The L- and D-enantiomers should elute as two separate peaks.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-enantiomer peak / (Area of L-enantiomer peak + Area of D-enantiomer peak)] * 100
-
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization levels.
Caption: Experimental workflow for peptide coupling and racemization analysis.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. tsijournals.com [tsijournals.com]
Improving the efficiency of one-pot synthesis of 3-amino-3-arylpropionic acids.
This technical support center provides troubleshooting guidance and frequently asked questions to improve the efficiency of the one-pot synthesis of 3-amino-3-arylpropionic acids. This reaction is a three-component condensation of an aryl aldehyde, malonic acid, and ammonium acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Question: Why is my reaction yield consistently low (under 30%)?
Answer: Low yields in this one-pot synthesis can stem from several factors. Consider the following potential causes and solutions:
-
Substituent Effects on the Aryl Aldehyde: The electronic properties of the substituents on the aryl aldehyde play a critical role. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally lead to higher yields, while electron-withdrawing groups (e.g., -NO₂, -Cl) can significantly decrease the yield.[1] Steric hindrance from bulky groups, especially in the ortho position, can also lower the yield.[1]
-
Solution: If possible, start with aryl aldehydes bearing electron-donating groups at the para- or meta-positions. For electron-deficient or sterically hindered aldehydes, you may need to explore longer reaction times or alternative synthetic routes.
-
-
Formation of Side Products: A significant side reaction is the formation of cinnamic acids.[1]
-
Solution: The formation of cinnamic acid versus the desired β-amino acid is influenced by the reaction conditions. Ensure that ammonium acetate is present in sufficient quantity, as it favors the pathway leading to the amino acid.[1]
-
-
Reagent Quality: Degradation of reagents, particularly the aldehyde, can lead to poor results.
-
Solution: Use freshly distilled or purified aldehydes. Ensure your malonic acid and ammonium acetate are dry and of high purity.[2]
-
-
Reaction pH: The formation of the iminium ion intermediate is pH-sensitive.
-
Solution: The reaction is typically carried out without external acid or base, as ammonium acetate acts as both a reactant and a buffer. However, if you suspect pH issues, ensure your reagents are not contaminated with acidic or basic impurities.[2]
-
Question: I am observing a significant amount of an insoluble precipitate. What is it?
Answer: The precipitate is likely one of the reaction intermediates. The reaction mechanism is complex and involves intermediates that may have limited solubility in the reaction medium.[1]
-
Solution: Ensure vigorous stirring to maintain a homogenous reaction mixture as much as possible. The formation of some precipitate is normal, and it should react further as the reaction progresses. If the reaction stalls, consider a slight increase in temperature, but monitor for an increase in side product formation.
Question: The reaction is not going to completion, and I see a lot of starting material even after prolonged reaction times. What can I do?
Answer: A stalled reaction can be due to several factors:
-
Insufficient Temperature: The reaction is typically run at reflux.
-
Solution: Ensure your reaction is heated to the appropriate reflux temperature for your chosen solvent.
-
-
Steric Hindrance: As mentioned, highly substituted or sterically hindered aldehydes can be unreactive under standard conditions.[1][2]
-
Solution: For particularly challenging substrates, consider the use of a more reactive pre-formed iminium salt, such as an Eschenmoser's salt, though this would no longer be a one-pot reaction from the initial three components.[2]
-
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathways and yields.[1]
-
Solution: While ethanol is commonly used, you could screen other protic solvents to find the optimal conditions for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general range of yields I can expect for this reaction?
A1: The yields for this one-pot synthesis are typically moderate to good, ranging from 17% to 70%, depending on the specific aryl aldehyde used.[1]
Q2: How do substituents on the aryl aldehyde affect the reaction?
A2: Substituents have a significant electronic and steric impact:
-
Electronic Effects: Electron-donating groups (like methoxy or methyl) in the para-position tend to give higher yields.[1] Electron-withdrawing groups (like nitro or halides) generally result in lower yields.
-
Steric Effects: Bulky substituents, particularly at the ortho position of the aldehyde, can decrease the yield due to steric hindrance.[1] The general trend for yield based on substituent position is para > meta > ortho.[1]
Q3: What are the common side products in this synthesis?
A3: The most common side product is the corresponding cinnamic acid, formed through a competing reaction pathway.[1]
Q4: Can I use other amines instead of ammonium acetate?
A4: The classical reaction uses ammonium acetate as the source of ammonia. Using primary or secondary amines would lead to N-substituted β-amino acids, which is a variation of the Mannich reaction. However, the conditions would likely need to be re-optimized.
Q5: Is it possible to control the stereochemistry of the product in this one-pot reaction?
A5: The described one-pot synthesis using ammonium acetate results in a racemic mixture of the 3-amino-3-arylpropionic acid. Enantioselective synthesis would require the use of chiral catalysts or auxiliaries, which is outside the scope of this standard procedure.
Data Presentation
Table 1: Effect of Aryl Aldehyde Substituents on Reaction Yield
| Substituent on Benzaldehyde | Position | Yield Range (%) | Notes |
| -H | - | Moderate | Baseline for comparison. |
| -CH₃ | para- | High (e.g., ~70%) | Electron-donating, favors reaction.[1] |
| -CH₃ | meta- | Moderate-High | Less activating than para.[1] |
| -CH₃ | ortho- | Low (e.g., <30%) | Steric hindrance significantly reduces yield.[1] |
| -OCH₃ | para- | High | Strong electron-donating group. |
| -Cl | para- | Low-Moderate | Electron-withdrawing, disfavors reaction. |
| -NO₂ | para- | Low (e.g., ~17%) | Strong electron-withdrawing group, low yield.[1] |
Table 2: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Effect on Yield | Primary Side Product |
| Solvent | Polar Protic (e.g., Ethanol) | Generally effective | Cinnamic Acid |
| Aprotic Solvents | May alter reaction pathway and solubility of intermediates.[1] | Cinnamic Acid | |
| Temperature | Reflux | Generally required for reasonable reaction rates. | Increased decomposition or side products if too high. |
| Ammonium Acetate | Stoichiometric Excess | Favors the formation of the desired β-amino acid over cinnamic acid.[1] | - |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids
This protocol is a representative example based on literature procedures.
Materials:
-
Aryl aldehyde (1.0 eq)
-
Malonic acid (~1.0 eq)
-
Ammonium acetate (~2.0 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl aldehyde (e.g., 20.0 mmol), malonic acid (e.g., 20.2 mmol), and ammonium acetate (e.g., 40.2 mmol).[1]
-
Add ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with a cold solvent (e.g., water or a water/ethanol mixture) to remove unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the purified 3-amino-3-arylpropionic acid.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Visualizations
References
Strategies to control the stereochemistry in asymmetric synthesis of beta-phenylalanine.
Welcome to the technical support center for the asymmetric synthesis of β-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Which are the primary strategies for controlling stereochemistry in β-phenylalanine synthesis?
The main strategies can be broadly categorized into three approaches:
-
Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction.[1][2] Evans' oxazolidinone auxiliaries are a prominent example used in stereoselective aldol and alkylation reactions.[1][3]
-
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst (metal complex or organocatalyst) in sub-stoichiometric amounts to generate a chiral product. Key methods include asymmetric hydrogenation, Mannich reactions, and conjugate additions.[4][5]
-
Biocatalysis: This strategy employs enzymes, such as phenylalanine ammonia lyases (PAL), lipases, or transaminases, to catalyze stereoselective transformations.[5][6][7] These methods are valued for their high selectivity and environmentally friendly ("green") nature.[5]
FAQ 2: How do I choose the most suitable synthetic strategy?
The choice of strategy depends on several factors including the desired stereoisomer ((R) or (S)), required scale, available starting materials, and laboratory equipment. The following decision tree provides a general guide.
Caption: A decision-making flowchart for selecting a synthetic strategy.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Evans' Chiral Auxiliary-Mediated Aldol Reaction
Question: I am performing an aldol reaction using an N-acyloxazolidinone (Evans' auxiliary) to synthesize a β-phenylalanine precursor, but the diastereomeric ratio (dr) is poor. What are the potential causes and solutions?
Answer: Poor diastereoselectivity in Evans' aldol reactions often stems from suboptimal enolate formation or reaction conditions. Here are common troubleshooting steps:
-
Enolate Geometry: The formation of a specific (Z)-enolate is crucial for high diastereoselectivity.
-
Troubleshooting: Ensure the use of appropriate conditions for (Z)-enolate formation. For boron enolates, Bu₂BOTf and a tertiary amine base (e.g., DIPEA or Et₃N) are standard. The choice of base can influence the outcome. Ensure reagents are fresh and solvents are rigorously dried.
-
-
Lewis Acid: The Lewis acid chelates to the auxiliary and the aldehyde, organizing the transition state.
-
Troubleshooting: The choice of boron triflate (Bu₂BOTf vs. 9-BBN-OTf) can impact selectivity. Temperature control is critical; perform the enolization and aldol addition at low temperatures (e.g., -78 °C) to minimize side reactions and favor the highly organized Zimmerman-Traxler transition state.[3]
-
-
Aldehyde Purity: Impurities in the aldehyde can interfere with the reaction.
-
Troubleshooting: Purify the aldehyde (e.g., by distillation or chromatography) immediately before use.
-
Issue 2: Low Enantioselectivity in a Catalytic Asymmetric Mannich Reaction
Question: My organocatalyzed Mannich reaction to produce a β-phenylalanine derivative is resulting in a low enantiomeric excess (ee%). How can I improve this?
Answer: Low enantioselectivity in catalytic asymmetric reactions points to issues with the catalyst, substrate, or reaction environment.
-
Catalyst Activity: The catalyst may be impure, degraded, or not properly activated.
-
Troubleshooting: Use a freshly prepared or purified catalyst. Some organocatalysts are sensitive to air and moisture; ensure handling under an inert atmosphere. Consider catalyst loading; sometimes, a slight increase can improve ee%, but this should be optimized.
-
-
Reaction Conditions: Temperature, solvent, and concentration play a significant role.
-
Troubleshooting: Systematically screen different solvents. Lowering the reaction temperature often enhances enantioselectivity, albeit at the cost of reaction rate. Ensure that the concentration is optimal, as this can affect catalyst aggregation and reaction kinetics.
-
-
Substrate Quality: The imine or enolate precursor must be of high purity.
-
Troubleshooting: Ensure the imine is freshly prepared and pure. For reactions involving pre-formed enolates, ensure complete and clean generation. The presence of water can be particularly detrimental; use anhydrous solvents and reagents.
-
Issue 3: Difficulty Removing the Chiral Auxiliary
Question: I have successfully synthesized my desired diastereomer using an Evans' oxazolidinone auxiliary, but I am struggling to cleave it without racemizing the product or getting low yields. What are the recommended procedures?
Answer: The method for auxiliary removal must be chosen carefully to be effective without compromising the stereochemistry of the product.
-
For Carboxylic Acid Product:
-
Standard Method: Lithium hydroperoxide (LiOOH), generated from LiOH and H₂O₂, is a mild and effective reagent for hydrolyzing the N-acyl bond.[3][8] This method minimizes the risk of epimerization at the α-carbon.[3]
-
Troubleshooting: Use a biphasic solvent system like THF/water at 0 °C. Ensure the peroxide is fully quenched (e.g., with sodium sulfite) before workup to avoid side reactions.[3]
-
-
For Other Functional Groups (Esters, Amides, Alcohols):
-
Troubleshooting:
-
Esters: Transesterification using a Lewis acid (e.g., Ti(OiPr)₄) or a base (e.g., NaOMe) with the desired alcohol.
-
Amides: Direct conversion using Weinreb's reagent (Me(MeO)NH·HCl) and a Grignard reagent (e.g., i-PrMgCl).
-
Alcohols: Reduction of the N-acyl group using a hydride reagent like LiBH₄ or LiAlH₄.
-
-
Data Presentation: Comparison of Synthetic Strategies
The following tables summarize typical quantitative data for different asymmetric synthesis methods.
Table 1: Chiral Auxiliary-Mediated Methods
| Chiral Auxiliary | Reaction Type | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
|---|---|---|---|---|---|
| (S)-4-benzyl-2-oxazolidinone | Alkylation | N-propionyl oxazolidinone | >88 | >98:2 | [2] |
| (R,R)-pseudoephedrine | Aza-Michael | α,β-unsaturated amide | High | >95:5 | [9] |
| Evans' Oxazolidinone | Aldol | N-acyl oxazolidinone | High | >99:1 |[8][10] |
Table 2: Catalytic Asymmetric Methods
| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee%) | Ref. |
|---|---|---|---|---|
| Rh-phosphine complex | Asymmetric Hydrogenation | >99 | >94 | [7] |
| Copper-phosphine complex | Hydroamination | 53-81 | High | [6] |
| β-amino acid | Michael Addition | up to 94 | up to 94 | [11] |
| Cinchona Alkaloid PTC | α-alkylation | 85 | 97 |[12] |
Table 3: Biocatalytic Methods
| Enzyme | Reaction Type | Yield (%) | Enantiomeric Excess (ee%) | Ref. |
|---|---|---|---|---|
| Phenylalanine Ammonia Lyase (PAL) | Isomerization | 72 | >99 | [6] |
| Engineered PAL | Asymmetric Amination | 41-71 | >99.5 | [13] |
| Lipase (Burkholderia cepacia) | Kinetic Resolution | 45 | >99 |[6] |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using Evans' Oxazolidinone
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone to create a new stereocenter.
Caption: Workflow for a typical Evans' auxiliary alkylation experiment.
Methodology:
-
Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (N₂ or Ar). Lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise, and the resulting solution is stirred for 30-60 minutes to ensure complete formation of the lithium enolate.[2]
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.1 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for several hours, monitoring by TLC for the disappearance of the starting material.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by silica gel chromatography to yield the alkylated product.[14] The diastereoselectivity can be assessed by ¹H NMR or HPLC analysis.[2]
Protocol 2: Lipase-Mediated Kinetic Resolution of Racemic β-Phenylalanine Ester
This protocol uses an enzyme to selectively acylate one enantiomer from a racemic mixture.[14]
Methodology:
-
Reaction Setup: Racemic β-phenylalanine methyl ester (1.0 equiv) is dissolved in an organic solvent such as tert-butyl methyl ether.[14] An acyl donor (e.g., vinyl acetate, >2.0 equiv) and a lipase (e.g., Candida antarctica lipase B, often immobilized as Novozym 435) are added.[14]
-
Enzymatic Reaction: The suspension is incubated at a controlled temperature (e.g., 40-50 °C) with gentle agitation.[6][14] The reaction progress is monitored by chiral HPLC until approximately 50% conversion is achieved.[14]
-
Separation: The enzyme is removed by filtration. The filtrate contains the acylated (R)-β-phenylalanine methyl ester and the unreacted (S)-β-phenylalanine methyl ester.[14]
-
Purification: The two compounds are separated by standard column chromatography. The acylated enantiomer can be deacylated in a subsequent step to yield the enantiopure (R)-β-amino acid.[14]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Managing the pH during the synthesis of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propionic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propionic acid. The following information addresses common challenges, with a particular focus on the critical role of pH management in achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for (S)-3-phenyl-2-(pyrazine-2-carboxamido)propionic acid?
There are two main synthetic strategies for preparing the target molecule:
-
Amide coupling: This involves the direct coupling of L-phenylalanine with 2-pyrazinecarboxylic acid using a coupling agent.
-
Ester hydrolysis: This method involves the hydrolysis of a precursor, such as (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoate, under basic conditions, followed by acidification to precipitate the desired carboxylic acid.[1]
Q2: How critical is pH control in the amide coupling route?
Proper pH management is crucial for the success of the amide coupling reaction, as it directly influences both the activation of the carboxylic acid and the nucleophilicity of the amine.[2][3] A two-step pH adjustment is often recommended for optimal results.[3][4]
Q3: What is the optimal pH for the ester hydrolysis route?
For the hydrolysis of the corresponding ester, a high pH is required to facilitate the saponification reaction. Subsequently, the pH must be lowered significantly to protonate the carboxylate and induce precipitation of the final product.[1]
Q4: What are common side reactions to be aware of during the amide coupling synthesis?
The most common side reactions include:
-
N-acylurea formation: This occurs when the activated carboxylic acid (O-acylisourea intermediate) rearranges, leading to an inactive byproduct. The addition of N-hydroxysuccinimide (NHS) can help minimize this.[3]
-
Racemization: The chiral center of L-phenylalanine can be susceptible to epimerization during the activation of the carboxylic acid. Using racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) is recommended.[5]
-
Hydrolysis of the activated ester: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the yield.[2] It is important to use anhydrous solvents.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the amide coupling and ester hydrolysis reactions.[6][7][8] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guides
Amide Coupling Route: L-phenylalanine and 2-Pyrazinecarboxylic Acid
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no product yield | Incomplete activation of 2-pyrazinecarboxylic acid. | Ensure your coupling reagents (e.g., EDC, HATU) are fresh and anhydrous. Use a slight excess of the coupling reagent (1.1-1.5 equivalents).[9] |
| L-phenylalanine is protonated and not sufficiently nucleophilic. | Adjust the pH of the reaction mixture to be between 7.0 and 8.5 during the coupling step to deprotonate the amine.[3] | |
| Hydrolysis of the activated ester intermediate. | Use anhydrous solvents and reagents to minimize water content.[2] | |
| Presence of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate. | Add N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to the reaction. This will form a more stable NHS ester intermediate.[3] |
| Racemization of the product | Epimerization at the chiral center of L-phenylalanine during activation. | Include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5][10] Running the reaction at a lower temperature can also help.[9] |
| Difficulty in product isolation | The product is soluble in the reaction mixture. | After the reaction is complete, adjust the pH to approximately 2-3 with an acid like HCl to precipitate the product.[1] |
Ester Hydrolysis Route
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete hydrolysis | Insufficient base or reaction time. | Ensure the pH is maintained at 12-13 during the reaction.[1] Monitor the reaction by TLC and extend the reaction time if necessary. |
| Low yield upon precipitation | The product remains partially dissolved. | Ensure the pH is adequately lowered to 2-3 to fully protonate the carboxylate.[1] Cooling the mixture in an ice bath can further decrease solubility and improve precipitation. |
| The product is an oil or does not precipitate cleanly. | Try adding the acidic solution dropwise while vigorously stirring in an ice-water bath to promote the formation of a solid precipitate.[1] |
Experimental Protocols
Protocol 1: Amide Coupling of L-phenylalanine and 2-Pyrazinecarboxylic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
L-phenylalanine
-
2-Pyrazinecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-pyrazinecarboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve L-phenylalanine (1.0 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents).
-
Add the L-phenylalanine solution to the activated 2-pyrazinecarboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To precipitate the final product, dissolve the crude material in a minimal amount of a suitable solvent and adjust the pH to 2-3 with HCl.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Protocol 2: Hydrolysis of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoate
This protocol is adapted from a known synthesis method.[1]
Materials:
-
(S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoate
-
Acetone
-
2N Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Water
-
Ether
Procedure:
-
Dissolve (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoate (1.0 g) in acetone (10 mL).
-
Cool the solution in an ice-water bath.
-
Slowly add 2N NaOH solution dropwise while monitoring the pH, adjusting it to 12-13.
-
Stir the reaction mixture in the ice-water bath for approximately 2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, continue cooling in the ice-water bath and slowly add HCl dropwise to adjust the pH to 2-3.
-
A white solid should precipitate. Collect the precipitate by filtration.
-
Wash the solid sequentially with water and ether.
-
Dry the solid in the air to obtain the final product.
Data Presentation
Table 1: Recommended pH Ranges for Different Stages of Synthesis
| Synthesis Route | Step | Recommended pH Range | Rationale |
| Amide Coupling | Carboxylic Acid Activation (with EDC/NHS) | 4.5 - 6.0[3] | Optimizes the formation of the O-acylisourea or NHS-ester intermediate.[3] |
| Amide Coupling | Amine Coupling | 7.0 - 8.5[3] | Ensures the primary amine of L-phenylalanine is deprotonated and nucleophilic.[3] |
| Ester Hydrolysis | Saponification | 12 - 13[1] | Promotes the hydrolysis of the ester to the carboxylate salt. |
| Product Precipitation | Both routes | 2 - 3[1] | Protonates the carboxylate to form the less soluble carboxylic acid, facilitating precipitation. |
Visualizations
Caption: Workflow for the amide coupling synthesis route.
Caption: Troubleshooting logic for low yield in amide coupling.
References
- 1. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. coconote.app [coconote.app]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Reducing Gastrointestinal Toxicity of Novel Anti-inflammatory Drugs Based on 2-Amino-2-Methyl-3-Phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating and mitigating the gastrointestinal (GI) toxicity of new anti-inflammatory drug candidates derived from 2-amino-2-methyl-3-phenylpropanoic acid. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental evaluation of novel anti-inflammatory compounds.
FAQs: General Concepts
Q1: Why is gastrointestinal toxicity a major concern for non-steroidal anti-inflammatory drugs (NSAIDs)?
A1: NSAIDs are widely used for their anti-inflammatory and analgesic properties. However, their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, can also disrupt the protective lining of the gastrointestinal tract. This can lead to a range of adverse effects, from mild irritation to severe complications like ulcers, bleeding, and perforation.[1][2]
Q2: What are the primary mechanisms of NSAID-induced GI damage?
A2: NSAID-induced GI damage is primarily caused by two mechanisms:
-
Systemic Effect: Inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa, regulating blood flow, and stimulating mucus and bicarbonate secretion.[1]
-
Topical Effect: The acidic nature of many NSAIDs can cause direct irritation and damage to the epithelial cells of the stomach and small intestine.[1]
Q3: What are the current strategies to reduce the GI toxicity of NSAIDs?
A3: Several strategies are employed to mitigate the GI side effects of NSAIDs, including:
-
Co-prescription with gastroprotective agents like proton pump inhibitors (PPIs) or misoprostol.
-
Development of COX-2 selective inhibitors (coxibs).[3]
-
Modification of the NSAID molecule to create safer derivatives, such as nitric oxide-donating NSAIDs (NO-NSAIDs) or ester prodrugs.
Q4: How do derivatives of 2-amino-2-methyl-3-phenylpropanoic acid aim to reduce GI toxicity?
A4: Research into derivatives of 2-amino-2-methyl-3-phenylpropanoic acid, such as S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36), suggests that these compounds can possess anti-inflammatory and pain-reducing properties with a potentially lower risk of gastrointestinal damage compared to traditional NSAIDs like ketoprofen.[4] While specific mechanisms are still under investigation, the structural modifications may alter the drug's acidity, solubility, or interaction with the gastric mucosa, thereby reducing direct irritation.
Troubleshooting: Experimental Assays
Carrageenan-Induced Paw Edema Assay
-
Issue: High variability in paw edema measurements between animals in the same group.
-
Possible Cause: Inconsistent injection volume or location of carrageenan. Improper handling of animals leading to stress.
-
Solution: Ensure precise and consistent subplantar injection of carrageenan. Handle animals gently and allow for an adequate acclimatization period before the experiment. Using a repeating pipette can improve volume consistency.[5]
-
-
Issue: Lack of a clear dose-response relationship with the test compound.
-
Possible Cause: Inappropriate dose range (too high or too low). The compound may have a narrow therapeutic window.
-
Solution: Conduct a pilot study with a wider range of doses to determine the optimal dose range for establishing a dose-response curve.
-
Ulcer Index Determination
-
Issue: Difficulty in consistently scoring ulcers, leading to inter-observer variability.
-
Possible Cause: Ambiguous scoring criteria. Lack of a standardized method for measuring ulcer size.
-
Solution: Use a clear and well-defined ulcer scoring system with photographic examples. Employ image analysis software to measure the ulcerated area for a more objective and quantitative assessment.[6]
-
-
Issue: Unexpectedly high ulcer scores in the control group.
-
Possible Cause: Stress from handling or fasting. Contamination of the vehicle used for drug administration.
-
Solution: Ensure a proper fasting period without water deprivation. Use a pure and inert vehicle for the control group. Handle animals minimally to reduce stress.
-
51Cr-EDTA Intestinal Permeability Assay
-
Issue: High background levels of radioactivity in urine samples.
-
Possible Cause: Contamination of urine with feces. Incomplete bladder emptying before the start of the collection period.
-
Solution: Use metabolic cages designed to separate urine and feces effectively. Ensure complete bladder emptying at the beginning of the urine collection period.
-
-
Issue: Inconsistent results that do not correlate with other measures of GI toxicity.
-
Possible Cause: The 51Cr-EDTA test is sensitive to various factors, including changes in renal function and gastric emptying, which can be affected by the test compounds.[7][8]
-
Solution: Monitor renal function and consider the potential effects of the test compound on gastric motility. Correlate the permeability data with histological examination of the intestine for a more comprehensive assessment of GI damage.
-
Quantitative Data on Gastrointestinal Toxicity
The following tables provide a summary of quantitative data on the ulcerogenic effects of commonly used NSAIDs, which can serve as a benchmark for evaluating novel compounds. Currently, detailed quantitative data for the gastrointestinal toxicity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) and other derivatives is limited in publicly available literature. The provided experimental protocols can be utilized to generate this crucial data.
Table 1: Ulcerogenic Effects of Diclofenac in Rat Models
| Treatment Group | Dose (mg/kg) | Mean Ulcer Index | Animal Model | Reference |
| Control | Vehicle | ~0 | Sprague-Dawley Rats | [6][9] |
| Diclofenac | 40 | Statistically significant increase vs. Control | Sprague-Dawley Rats | [6][9] |
| Diclofenac | 80 | Statistically significant increase vs. 40 mg/kg (in damage area) | Sprague-Dawley Rats | [6][9][10] |
Note: While a strict dose-dependent increase in the ulcer index was not always observed, the area of gastric damage showed a significant increase with higher doses.[6][9]
Table 2: Ulcerogenic Effects of Ketoprofen in Rat Models
| Treatment Group | Dose (mg/kg) | Observation | Animal Model | Reference |
| Ketoprofen | 5 | Acute mucosal damage to the small intestine | Rats | [11][12] |
| Racemic Ketoprofen | 40 | Clearly ulcerogenic in the small intestine and cecum | Rats | [13][14] |
| S(+)-Ketoprofen | 10 or 20 | No significant ulcerogenic effect | Rats | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your studies.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used for the primary screening of potential anti-inflammatory agents.[15]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Divide animals into groups (e.g., control, reference drug, and test compound groups at various doses).
-
Administer the test compound or reference drug (e.g., Diclofenac) orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Assessment of Gastric Toxicity: Ulcer Index Determination
This protocol allows for the macroscopic evaluation of gastric mucosal damage.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g), fasted for 24 hours before the experiment with free access to water.
-
Procedure:
-
Administer the test compound or reference NSAID (e.g., Diclofenac, 80 mg/kg) orally.
-
After a predetermined period (e.g., 4-6 hours), euthanize the animals.
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents and examine the mucosa for ulcers.
-
Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = deep ulcers, 5 = perforation). The sum of the scores per animal is the ulcer index.
-
Evaluation of Intestinal Damage: Intestinal Permeability Assay (51Cr-EDTA)
This method assesses the integrity of the intestinal barrier.[8]
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Administer the test compound or reference NSAID for a specified duration.
-
Following the final dose, orally administer a known amount of 51Cr-EDTA to each rat.
-
House the animals in metabolic cages and collect urine for 24 hours.
-
Measure the radioactivity in the collected urine using a gamma counter.
-
The percentage of the administered 51Cr-EDTA excreted in the urine is calculated as an indicator of intestinal permeability. Increased excretion suggests greater intestinal damage.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of anti-inflammatory drugs and their gastrointestinal toxicity.
Caption: Mechanism of action of NSAIDs and the therapeutic goal for new derivatives.
Caption: Experimental workflow for evaluating new anti-inflammatory compounds.
This technical support center is intended to be a living document and will be updated as new research and data become available.
References
- 1. Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of NSAID‐induced gastroduodenal ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scopolamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of intestinal permeability using 51Cr-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats [gutnliver.org]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. A Therapeutic Dose of Ketoprofen Causes Acute Gastrointestinal Bleeding, Erosions, and Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A therapeutic dose of ketoprofen causes acute gastrointestinal bleeding, erosions, and ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal ulcerogenic effect of S(+)-ketoprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Separation of beta-Phenylalanine Enantiomers by HPLC
Welcome to the technical support center for the chiral separation of beta-phenylalanine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing their HPLC methods.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the chiral separation of beta-phenylalanine.
Q1: Why am I seeing poor or no resolution between the beta-phenylalanine enantiomers?
A1: Poor resolution is a frequent challenge in chiral chromatography and can stem from several factors. The most critical is the choice of the chiral stationary phase (CSP), followed by the mobile phase composition.[1][2]
-
Inappropriate Chiral Stationary Phase (CSP): Beta-phenylalanine, being an amino acid, requires a CSP capable of multiple interaction types (e.g., hydrogen bonding, ionic interactions, steric hindrance). Macrocyclic glycopeptide phases like teicoplanin and ristocetin-based columns are often successful in reversed-phase mode.[3][4][5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also widely used, typically in normal-phase or polar organic modes.[2] If you are not using a column specifically designed for chiral separations, you will not resolve the enantiomers.[2]
-
Suboptimal Mobile Phase: The mobile phase composition dictates the interaction strength between the enantiomers and the CSP.
-
For Polysaccharide CSPs (Normal Phase): The ratio of the non-polar solvent (like hexane) to the alcohol modifier (like isopropanol or ethanol) is critical. Varying the alcohol percentage in small increments (e.g., 2-5%) can dramatically impact resolution.
-
For Macrocyclic Glycopeptide CSPs (Reversed-Phase): The ratio of acetonitrile or methanol to an aqueous buffer is key. The pH of the buffer should be controlled to be at least 1-2 units away from the pKa of beta-phenylalanine to ensure a consistent ionization state.[1]
-
-
Incorrect Temperature: Lower temperatures often enhance the subtle energetic differences between diastereomeric complexes, leading to better resolution.[1] However, the effect is compound-dependent, so it's an important parameter to optimize.
Q2: My peaks are tailing or showing poor symmetry. How can I fix this?
A2: Peak tailing is usually caused by secondary interactions, column overload, or column degradation.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with the amine group of beta-phenylalanine, causing tailing.
-
Solution (Normal Phase): Add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase.[1][6] This competes with the analyte for active silanol sites.
-
Solution (Reversed-Phase): Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase.[1][2] This ensures the carboxylic acid group is protonated and minimizes unwanted interactions.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[2]
-
Solution: Reduce the sample concentration or the injection volume and reinject. If the peak shape improves, you were overloading the column.
-
-
Column Contamination/Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
Q3: My retention times are too long or too short. What should I adjust?
A3: Retention time is primarily controlled by the strength of the mobile phase.
-
To Decrease Long Retention Times: Increase the mobile phase strength.
-
Normal Phase (e.g., Hexane/Isopropanol): Increase the percentage of the polar modifier (isopropanol).
-
Reversed-Phase (e.g., Acetonitrile/Water): Increase the percentage of the organic modifier (acetonitrile).
-
-
To Increase Short Retention Times: Decrease the mobile phase strength.
-
Normal Phase: Decrease the percentage of the polar modifier.
-
Reversed-Phase: Decrease the percentage of the organic modifier.
-
A slower flow rate can also increase retention time and often improves resolution, but at the cost of a longer analysis time.[2]
Q4: How does temperature affect the separation?
A4: Temperature is a critical but complex parameter in chiral separations.[1]
-
General Trend: Lowering the column temperature often increases selectivity by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. This can lead to a significant improvement in resolution.
-
Exceptions: In some cases, higher temperatures can improve peak efficiency by reducing mobile phase viscosity, which may lead to a better overall resolution despite a decrease in selectivity. The effect is highly dependent on the specific analyte and CSP combination, making temperature a valuable parameter to screen during method development. It is recommended to experiment with temperatures between 10°C and 40°C.[2]
Experimental Protocols and Data
Example Protocol: Reversed-Phase Separation on a Teicoplanin CSP
This protocol provides a starting point for separating beta-phenylalanine enantiomers on a macrocyclic glycopeptide column.
-
Instrumentation & Materials:
-
HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or ammonium acetate for buffer preparation.
-
-
Mobile Phase Preparation:
-
Prepare the aqueous component: 0.1% Formic Acid in Water.
-
Prepare the mobile phase by mixing the aqueous component with an organic modifier (e.g., methanol or acetonitrile). A good starting ratio is 20:80 (v/v) aqueous:organic.[3]
-
Degas the mobile phase thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25°C (to start).
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 5 - 10 µL.
-
-
Sample Preparation:
-
Dissolve the beta-phenylalanine sample in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Summary: Starting Conditions for Method Development
The table below summarizes typical starting conditions for separating beta-phenylalanine enantiomers on different types of chiral stationary phases. These are starting points and will require optimization.
| Chiral Stationary Phase (CSP) Type | Mode | Typical Mobile Phase | Additives (if needed) | Typical Flow Rate (mL/min) |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Ristocetin) | Reversed-Phase | Acetonitrile / Water[3] | 0.1% Formic Acid or Acetic Acid | 0.8 - 1.0 |
| Polysaccharide-Based (e.g., Chiralpak® IA, IC) | Normal-Phase | n-Hexane / Isopropanol (IPA) | 0.1% Diethylamine (DEA) for tailing | 0.8 - 1.0 |
| Polysaccharide-Based (e.g., Chiralpak® IA, IC) | Polar Organic | Methanol or Ethanol | 0.1% Acetic Acid or Formic Acid | 0.5 - 1.0 |
| Pirkle-Type (e.g., Whelk-O® 1) | Normal-Phase | n-Hexane / Isopropanol (IPA) | None typically required | 1.0 - 1.5 |
Visualized Workflows and Logic
General Workflow for Chiral Method Development
This diagram outlines the systematic process for developing a robust chiral HPLC separation method.
Caption: A systematic workflow for developing a chiral HPLC method.
Troubleshooting Logic for Poor Resolution
This decision tree provides a logical path to diagnose and solve poor enantiomeric resolution.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 4. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Analysis of Alpha-Phenylalanine and Beta-Phenylalanine for Researchers and Drug Development Professionals
An in-depth examination of the structural, metabolic, and pharmacological distinctions between the proteinogenic alpha-phenylalanine and its non-proteinogenic counterpart, beta-phenylalanine, reveals critical insights for peptide-based therapeutics and drug design. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to inform research and development in the pharmaceutical and biotechnological sectors.
This comparative guide delves into the fundamental differences between alpha-phenylalanine (α-Phe) and beta-phenylalanine (β-Phe), two isomers with the same chemical formula but distinct structural arrangements that lead to profoundly different biological activities and therapeutic potentials. While α-phenylalanine is a fundamental building block of proteins and a precursor to key neurotransmitters, the synthetic β-phenylalanine offers unique advantages in drug development, primarily owing to its enhanced stability against enzymatic degradation.
Structural and Physicochemical Properties: A Tale of Two Isomers
The key structural difference between α- and β-phenylalanine lies in the position of the amino group relative to the carboxyl group on the propanoic acid backbone. In α-phenylalanine, the amino group is attached to the alpha-carbon (the carbon adjacent to the carboxyl group), whereas in β-phenylalanine, it is attached to the beta-carbon (the second carbon from the carboxyl group). This seemingly minor shift has significant implications for the molecule's three-dimensional structure and its ability to be recognized by enzymes and receptors.
| Property | α-L-Phenylalanine | β-DL-Phenylalanine |
| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid | (RS)-3-amino-3-phenylpropanoic acid |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol |
| pKa (Carboxyl) | ~1.83 - 2.58[1][2] | Estimated to be similar to α-Phe |
| pKa (Amino) | ~9.13 - 9.24[1][2] | Estimated to be slightly higher than α-Phe (~10.2 for β-alanine) |
| Water Solubility (25°C) | 29.6 g/L[1] | Data not readily available, but expected to be soluble |
| Biological Role | Proteinogenic, essential amino acid | Non-proteinogenic |
Metabolic Stability: The B-Isomer's Advantage
One of the most significant differences between peptides composed of α-amino acids (α-peptides) and those containing β-amino acids (β-peptides) is their susceptibility to proteolytic degradation. The natural enzymatic machinery of the body is exquisitely tuned to recognize and process α-peptides. The altered backbone structure of β-peptides, however, renders them largely resistant to cleavage by proteases. This enhanced metabolic stability is a highly desirable attribute for peptide-based drugs, as it can lead to a longer circulating half-life and improved bioavailability.[3][4]
Experimental Protocol: Comparative Proteolytic Stability Assay
This protocol outlines a typical in vitro experiment to compare the stability of an α-peptide and a β-peptide containing phenylalanine against trypsin, a common serine protease.
Objective: To determine the rate of degradation of an α-phenylalanine-containing peptide versus a β-phenylalanine-containing peptide in the presence of trypsin.
Materials:
-
α-peptide (e.g., Ac-Gly-Ala-Phe-Ala-Gly-NH₂)
-
β-peptide (e.g., Ac-Gly-Ala-β³-Phe-Ala-Gly-NH₂)
-
Trypsin (MS Grade, e.g., from bovine pancreas)
-
Ammonium Bicarbonate buffer (100 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the α- and β-peptides in the ammonium bicarbonate buffer.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Reaction Setup: In separate microcentrifuge tubes, add 90 µL of the respective peptide stock solution.
-
Initiation of Digestion: Add 10 µL of the trypsin stock solution to each tube to achieve a final enzyme-to-substrate ratio of 1:10 (w/w).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 10 µL aliquots from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a 10% TFA solution.
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation fragments.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Identify the peaks corresponding to the intact peptides and their degradation products by mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point by integrating the area of the corresponding HPLC peak.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of each peptide.
-
Expected Results: The α-peptide is expected to show significant degradation over the time course of the experiment, with a relatively short half-life. In contrast, the β-peptide should exhibit minimal to no degradation, demonstrating its high resistance to tryptic cleavage.
Metabolic Pathways: Divergent Fates
The metabolic pathways of α- and β-phenylalanine are distinct, reflecting their different roles in biology.
Alpha-Phenylalanine Metabolism
L-α-phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Its primary metabolic fate is conversion to L-tyrosine by the enzyme phenylalanine hydroxylase, a reaction that is crucial for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.[5][6][7] Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU).
Beta-Phenylalanine Metabolism
The metabolic fate of β-phenylalanine in mammals is less well-characterized. As a non-proteinogenic amino acid, it is not incorporated into proteins via the standard ribosomal machinery. It is a poor substrate for the enzymes involved in α-amino acid metabolism.[8] The metabolism of other β-amino acids, such as β-alanine, involves transamination and subsequent conversion into intermediates of mainstream metabolic pathways. It is plausible that β-phenylalanine follows a similar, albeit likely less efficient, metabolic route.
Pharmacological Activities and Signaling Pathways
The stereochemistry of phenylalanine plays a critical role in its pharmacological activity, with L- and D-isomers of α-phenylalanine, as well as β-phenylalanine, exhibiting distinct effects.
L-Alpha-Phenylalanine and the Calcium-Sensing Receptor
L-α-phenylalanine acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in regulating calcium homeostasis and hormone secretion.[2][9] The binding of L-phenylalanine to the CaSR potentiates the receptor's sensitivity to extracellular calcium, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events, including an increase in intracellular calcium and the release of hormones like cholecystokinin (CCK). This interaction is stereospecific, with D-phenylalanine having a much weaker effect.[2]
D-Alpha-Phenylalanine and Opioid Signaling
D-α-phenylalanine has been investigated for its analgesic properties, which are thought to arise from its ability to inhibit enkephalinases.[6][10][11][12] Enkephalinases are enzymes that degrade endogenous opioid peptides called enkephalins. By inhibiting these enzymes, D-phenylalanine increases the levels of enkephalins in the synaptic cleft, leading to prolonged activation of opioid receptors and an enhanced analgesic effect. This mechanism suggests that D-phenylalanine could be used to potentiate the effects of opioid medications, potentially allowing for lower doses and reduced side effects.[11]
Synthesis of Beta-Phenylalanine
The synthesis of β-phenylalanine is a key step in the development of β-peptide-based therapeutics. Several methods have been developed for its preparation, often starting from readily available precursors like benzaldehyde.
Experimental Protocol: Rodionov-Johnson Reaction for Beta-Phenylalanine Synthesis
This protocol describes a classic method for the synthesis of β-phenylalanine.
Objective: To synthesize N-acetyl-β-phenylalanine from benzaldehyde, malonic acid, and ammonium acetate.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, dissolve benzaldehyde and malonic acid in ethanol. Add ammonium acetate and reflux the mixture for several hours.
-
Hydrolysis (optional): The intermediate can be hydrolyzed with a strong base like NaOH to yield β-phenylalanine directly.
-
Acetylation: Alternatively, the crude product can be treated with acetic anhydride to form N-acetyl-β-phenylalanine, which can be more easily purified.
-
Purification: The N-acetyl-β-phenylalanine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Deprotection: The N-acetyl group can be removed by acid or base hydrolysis to yield free β-phenylalanine.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion
The comparative analysis of α- and β-phenylalanine underscores the profound impact of subtle structural modifications on the biological properties of amino acids. While α-phenylalanine remains a cornerstone of biological systems, the enhanced metabolic stability and unique pharmacological profiles of β-phenylalanine and its derivatives offer exciting opportunities for the design of novel peptide-based therapeutics. A thorough understanding of their distinct physicochemical properties, metabolic fates, and interactions with biological systems is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of these fascinating molecules.
References
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Synthesis of 3-Amino-2-phenylpropanoic Acid: A Comparative Guide to Synthesis and Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the successful synthesis and validation of key chiral building blocks like 3-Amino-2-phenylpropanoic acid are paramount. This guide provides a comparative overview of a robust synthesis method, detailing the experimental protocol and the analytical techniques—NMR and mass spectrometry—used to verify its structure and purity.
Comparison of Synthetic Routes
The synthesis of β-amino acids such as this compound can be achieved through various methods, each with its own advantages in terms of yield, stereoselectivity, and scalability. While classical methods like the Rodionov-Johnson reaction are historically significant, modern approaches often provide higher efficiency and enantiomeric purity. Biocatalytic methods, for instance, have shown promise, with one study reporting the synthesis of (S)-β-phenylalanine in 72% yield and high purity (>96%) using phenylalanine aminomutase (PAM).[1] Another enzymatic approach utilizing hydrolases achieved a 45% yield with excellent enantiomeric excess (>99%).[1]
This guide focuses on a well-established and reliable method: the asymmetric synthesis using an Evans chiral auxiliary. This method is renowned for its high diastereoselectivity, often yielding the desired product with high purity. A similar synthesis of a protected form of a related beta-amino acid, (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid, reported a yield of 52% for the key diastereoselective step and a final product yield of 98%.[2]
| Synthesis Method | Key Features | Reported Yield | Purity/Enantiomeric Excess (ee) | Reference |
| Asymmetric Synthesis (Evans Auxiliary) | High diastereoselectivity, reliable for stereocontrol. | 52-98% | >99% de/ee | [2] |
| Biocatalytic (Phenylalanine Aminomutase) | Enzymatic, green chemistry approach. | 72% | >96% purity, >99% ee | [1] |
| Biocatalytic (Hydrolase) | Enzymatic resolution. | 45% | >99% ee | [1] |
| One-Pot Synthesis (from aryl aldehydes) | Facile, good for generating derivatives. | ≥ 80% | >99% ee |
Experimental Protocols
Synthesis of this compound via Evans Auxiliary
This protocol is adapted from a verified synthesis of a similar compound and is a reliable method for achieving high stereochemical control.[2]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)
-
n-Butyllithium (n-BuLi)
-
3-Phenylpropanoyl chloride
-
Titanium tetrachloride (TiCl₄)
-
Benzyl isopropoxymethyl carbamate
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Standard aqueous workup reagents (e.g., saturated NH₄Cl, brine, MgSO₄)
Procedure:
-
Acylation of the Chiral Auxiliary: Dissolve the Evans auxiliary in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise to form the lithium enolate. Slowly add 3-phenylpropanoyl chloride to the solution. Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl. Extract the product, dry the organic layer, and purify by chromatography.
-
Diastereoselective Amination: Dissolve the acylated auxiliary in anhydrous DCM and cool to -50 °C. Add TiCl₄ dropwise, followed by the addition of a solution of benzyl isopropoxymethyl carbamate. Stir the reaction at low temperature until completion (monitor by TLC). Quench the reaction and perform an aqueous workup to isolate the aminates product. Purify by recrystallization to obtain the diastereomerically pure compound.
-
Cleavage of the Auxiliary: Dissolve the product from the previous step in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of LiOH and H₂O₂. Stir until the reaction is complete. The chiral auxiliary can be recovered from the reaction mixture. Acidify the aqueous layer and extract the final product, this compound.
Validation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
Expected ¹H NMR Data (Reference: 3-Phenylpropionic acid) While specific data for the target molecule is proprietary, the expected shifts can be inferred from the closely related 3-phenylpropionic acid. The introduction of the amino group at the 3-position will cause a downfield shift for the adjacent protons.
-
Aromatic Protons (C₆H₅): Multiplet around 7.2-7.4 ppm.
-
Methine Proton (CH): This will be a multiplet, coupled to the adjacent methylene protons.
-
Methylene Protons (CH₂-N): These protons will be diastereotopic and appear as a multiplet, shifted downfield due to the adjacent nitrogen.
-
Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm), though it may not be observed in all solvents.
Expected ¹³C NMR Data (Reference: 3-Phenylpropionic acid) The ¹³C NMR spectrum provides information about the carbon skeleton.
-
Carbonyl Carbon (C=O): ~177 ppm
-
Aromatic Carbons (C₆H₅): Multiple signals between 127-134 ppm
-
Methine Carbon (CH): Expected to be in the 40-50 ppm range.
-
Methylene Carbon (CH₂): Expected to be in the 35-45 ppm range.
| ¹H NMR - 3-Phenylpropionic Acid | ¹³C NMR - 3-Phenylpropionic Acid |
| Chemical Shift (ppm) | Assignment |
| 11.05 | COOH |
| 7.24-7.30 | Aromatic CH |
| 3.64 | CH₂ |
Data for 3-Phenylpropionic acid is provided for comparative purposes.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrum Data: For this compound (C₉H₁₁NO₂), the expected molecular weight is approximately 165.19 g/mol .
-
Molecular Ion Peak (M⁺): m/z = 165
-
Key Fragmentation: A common fragmentation pathway for amino acids is the loss of the carboxylic acid group (-COOH), which would result in a fragment with m/z = 120. Another likely fragmentation is the loss of the benzyl group (C₆H₅CH₂-), leading to a fragment at m/z = 74.
| m/z | Proposed Fragment |
| 165 | [M]⁺ |
| 120 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 74 | [M - C₇H₇]⁺ |
Visualizing the Workflow and Synthesis
To better illustrate the process, the following diagrams outline the experimental workflow and the chemical synthesis pathway.
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Key steps in the asymmetric synthesis of this compound.
References
Confirming the Blueprint of Life: A Comparative Guide to Spectroscopic Techniques for Beta-Phenylalanine Structure Elucidation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth comparison of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural verification of synthesized beta-phenylalanine.
Beta-phenylalanine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals, including beta-lactam antibiotics and peptidomimetics. Its structural integrity is paramount to its biological activity and therapeutic efficacy. The following sections detail the principles, experimental data, and protocols for each technique, offering a comprehensive toolkit for confirming the successful synthesis of this important molecule.
At a Glance: Comparing Spectroscopic Techniques
Each spectroscopic method provides a unique piece of the structural puzzle. While one technique might excel at identifying functional groups, another reveals the precise connectivity and spatial arrangement of atoms. Their combined application provides unequivocal evidence of the target molecule's structure.
| Technique | Information Provided | Sample State | Key Advantages |
| Infrared (IR) Spectroscopy | Identifies functional groups present (e.g., -NH₂, -COOH, C=C of the aromatic ring). | Solid or Liquid | Rapid, non-destructive, provides a molecular "fingerprint". |
| ¹H NMR Spectroscopy | Determines the number and type of different hydrogen atoms, their connectivity (via coupling), and chemical environment. | Solution | Provides detailed information on the proton framework of the molecule. |
| ¹³C NMR Spectroscopy | Determines the number and type of different carbon atoms in the molecule. | Solution | Complements ¹H NMR by providing a map of the carbon skeleton. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the molecular formula and fragmentation patterns. | Gas/Ionized | Extremely sensitive, provides exact mass and elemental composition. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This results in a unique spectrum that acts as a molecular fingerprint, confirming the presence of key functional groups.
Expected IR Absorption Bands for Beta-Phenylalanine
The solid-state FTIR spectrum of beta-phenylalanine, typically taken as a KBr pellet, will exhibit characteristic absorption bands corresponding to its primary functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3000 (broad) | N-H stretch, O-H stretch | Amine (-NH₂) and Carboxylic Acid (-COOH) |
| ~3100-3000 | C-H stretch (aromatic) | Phenyl Ring |
| ~2900-2800 | C-H stretch (aliphatic) | -CH₂- and -CH- |
| ~1700-1680 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1495, ~1450 | C=C stretch (in-ring) | Phenyl Ring |
| ~1580-1500 | N-H bend | Amine (-NH₂) |
| ~1420-1380 | O-H bend | Carboxylic Acid (-COOH) |
| ~750-700 and ~700-650 | C-H out-of-plane bend | Monosubstituted Phenyl Ring |
Note: In the solid state, amino acids often exist as zwitterions, which can lead to broad absorptions for the N-H and O-H stretching regions and shifts in the carbonyl and amine bending frequencies.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the synthesized beta-phenylalanine with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR provides information on the number of distinct proton environments, the electronic environment of each proton (chemical shift), and how many neighboring protons each proton has (multiplicity and coupling constants).
Expected ¹H NMR Data for Beta-Phenylalanine (in D₂O)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic (C₆H₅) | ~7.3-7.5 | Multiplet (m) | - |
| Methine (-CH-) | ~4.3-4.5 | Triplet (t) or Doublet of Doublets (dd) | ~7-8 |
| Methylene (-CH₂-) | ~2.8-3.0 | Doublet (d) or Multiplet (m) | ~7-8 |
Note: In D₂O, the acidic proton of the carboxylic acid and the protons of the amine group will exchange with deuterium and are typically not observed. The exact chemical shifts and multiplicities can vary depending on the solvent and pH.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.
Expected ¹³C NMR Data for Beta-Phenylalanine
| Carbon Assignment | Chemical Shift (δ) ppm |
| Carboxyl (-COOH) | ~175-180 |
| Aromatic (C-ipso) | ~138-142 |
| Aromatic (C-ortho, C-meta, C-para) | ~126-130 |
| Methine (-CH-) | ~50-55 |
| Methylene (-CH₂-) | ~40-45 |
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of the beta-phenylalanine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.
-
Spectral Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Further 2D NMR experiments like COSY and HSQC can be performed for more detailed structural confirmation.
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which can be used to deduce its elemental composition, and its fragmentation pattern offers clues about its structure.
Expected Mass Spectrometry Data for Beta-Phenylalanine
For beta-phenylalanine (C₉H₁₁NO₂), the molecular weight is approximately 165.19 g/mol .
| m/z Value | Ion | Possible Fragmentation |
| 165 | [M]⁺ | Molecular Ion |
| 120 | [M - COOH]⁺ | Loss of the carboxyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation |
| 74 | [M - C₇H₇]⁺ | Loss of the benzyl group |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the beta-phenylalanine sample (typically 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with a small amount of formic acid to promote ionization.
-
Infusion: The solution is infused into the mass spectrometer's electrospray ion source at a constant flow rate.
-
Ionization: A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.
Workflow for Spectroscopic Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of synthesized beta-phenylalanine using the described spectroscopic techniques.
Caption: Workflow for structural confirmation of beta-phenylalanine.
By systematically applying these powerful spectroscopic techniques, researchers can confidently verify the structure of synthesized beta-phenylalanine, ensuring the quality and reliability of their compounds for downstream applications in drug development and scientific research.
Evaluating the Antimicrobial Efficacy of Novel Schiff Base Derivatives of L-Phenylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Schiff base derivatives of amino acids, particularly L-phenylalanine, have emerged as a promising class of compounds with significant antimicrobial potential. Their synthesis is often straightforward, and their chemical structures can be readily modified to optimize biological activity. This guide provides an objective comparison of the antimicrobial efficacy of several novel Schiff base derivatives of L-phenylalanine against standard antibiotics, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized Schiff base derivatives of L-phenylalanine was evaluated against a panel of pathogenic bacteria and fungi. The results, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized in the table below, alongside the activity of standard antimicrobial agents for comparison.
| Compound | Target Organism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Schiff Base Derivative 1 (SB-Phe-Sal) | Escherichia coli | 62.5[1] | Ciprofloxacin | 15.62 |
| (from salicylaldehyde) | Staphylococcus aureus | 62.5[1] | Ampicillin | 12.5 |
| Candida albicans | 250[1] | Amphotericin B | - | |
| Schiff Base Derivative 2 (SB-Phe-Van) | Escherichia coli | >100 | Ciprofloxacin | - |
| (from vanillin) | Staphylococcus aureus | >100 | Ampicillin | - |
| Candida albicans | >100 | Amphotericin B | - | |
| Cu(II) Complex of SB-Phe-Sal | Escherichia coli | 31.25 | Ciprofloxacin | 15.62 |
| Staphylococcus aureus | 31.25 | Ampicillin | 12.5 | |
| Candida albicans | 125 | Amphotericin B | - | |
| Pt(II) Complex of SB-Phe-Fur) | Escherichia coli | 12.5[2] | Ampicillin | 6.25[2] |
| (from furfuraldehyde) | Staphylococcus aureus | 6.25[2] | Ampicillin | 6.25[2] |
| Candida albicans | 12.5[2] | Amphotericin B | 3.12[2] |
Experimental Protocols
Synthesis of Schiff Base Derivatives of L-Phenylalanine
A general method for the synthesis of L-phenylalanine Schiff base derivatives involves the condensation reaction between L-phenylalanine and a substituted aldehyde.[3][4][5]
Materials:
-
L-phenylalanine
-
Substituted aldehyde (e.g., salicylaldehyde, vanillin, furfuraldehyde)[2]
-
Methanol
-
Potassium hydroxide (KOH)
-
Ether
Procedure:
-
L-phenylalanine (1 mmol) and KOH (1 mmol) are dissolved in methanol (25 mL) and stirred for approximately 1 hour.[3]
-
A solution of the respective aldehyde (1 mmol) in methanol (25 mL) is added dropwise to the L-phenylalanine solution with continuous stirring.[3]
-
The reaction mixture is then refluxed for 2-3 hours.[2]
-
The solvent is partially evaporated under reduced pressure.
-
The reaction mixture is cooled, and ether is added to precipitate the Schiff base.
-
The resulting solid is filtered, washed with ether, and dried in a vacuum desiccator.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[6]
Materials:
-
Synthesized Schiff base derivatives
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in their respective broths. The turbidity of the microbial suspension is adjusted to 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Preparation of Test Compounds: Stock solutions of the Schiff base derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in the appropriate broth in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Visualizing the Workflow and Proposed Mechanism
To elucidate the experimental process and the potential mode of action of these novel compounds, the following diagrams are provided.
Caption: Experimental workflow for evaluating antimicrobial efficacy.
Caption: Proposed antimicrobial mechanism of Schiff bases.
References
- 1. mediresonline.org [mediresonline.org]
- 2. Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline: Structural analysis, composition of complex and biological activity [comptes-rendus.academie-sciences.fr]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies and Biological Activity of 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the Schiff base compound 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid, predicted through molecular docking studies and validated by in vitro assays. The performance of this compound is compared with established alternative drugs and compounds across various biological activities, supported by experimental data.
Comparative Analysis of Biological Activity
The synthesized Schiff base, derived from L-phenylalanine and 2,4-dihydroxy benzaldehyde, has been investigated for a range of biological activities. Molecular docking studies were performed to predict its binding affinity to several protein targets, and these in silico results were correlated with in vitro experimental data.
Antimicrobial Activity
The compound demonstrated good inhibitory effects against the Gram-negative bacterium Klebsiella pneumoniae, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans.[1] The minimum inhibitory concentration (MIC) for these microorganisms was reported to be in the range of 35 to 45 ppm.[1]
Table 1: Comparison of Antimicrobial Activity
| Organism | 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid (MIC) | Ciprofloxacin (Standard Antibiotic) (MIC) | Amphotericin B (Standard Antifungal) (MIC) |
| Klebsiella pneumoniae | 35-45 ppm | 0.015-1 µg/mL | Not Applicable |
| Staphylococcus aureus | 35-45 ppm | 0.12-2 µg/mL | Not Applicable |
| Candida albicans | 35-45 ppm | Not Applicable | 0.25-1 µg/mL[2][3] |
Note: Direct comparison of MIC values in ppm and µg/mL requires conversion and consideration of the specific experimental conditions.
Antidiabetic Activity
The antidiabetic potential was evaluated through its inhibitory effect on the α-amylase enzyme. The IC50 value for this activity was reported to be within the range of 138 to 265 µg/mL.[1]
Table 2: Comparison of α-Amylase Inhibitory Activity
| Compound | IC50 Value |
| 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | 138-265 µg/mL[1] |
| Acarbose (Standard Drug) | ~52.2 µg/mL[4] |
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH free radical scavenging assay. The IC50 value for this activity was also reported to be in the range of 138 to 265 µg/mL.[1]
Table 3: Comparison of Antioxidant Activity (DPPH Assay)
| Compound | IC50 Value |
| 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | 138-265 µg/mL[1] |
| Ascorbic Acid (Standard Antioxidant) | ~3.37 - 10.89 µg/mL[5][6] |
Anticancer Activity
The cytotoxic effect of the compound was evaluated against HeLa (cervical cancer) cells using the MTT assay. The IC50 value for this anticancer activity was found to be in the range of 138 to 265 µg/mL.[1]
Table 4: Comparison of Anticancer Activity against HeLa Cells (MTT Assay)
| Compound | IC50 Value |
| 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | 138-265 µg/mL[1] |
| Doxorubicin (Standard Drug) | ~0.125 µM (after 48h incubation)[7] |
Molecular Docking Studies
Molecular docking was employed to understand the binding interactions of 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid with five different protein targets, providing a theoretical basis for its observed biological activities. The compound exhibited good binding affinity scores (negative values) against all targets.[1]
Table 5: Protein Targets for Docking Studies
| PDB ID | Protein Name | Associated Biological Activity |
| 1HSK | Hematopoietic cell-specific Lyn substrate 1 | Signal Transduction, Cell Migration |
| 1XCW | Guanine nucleotide-binding protein G(I) alpha-1 subunit | Signal Transduction (G-protein coupled receptors) |
| 3K0K | Proto-oncogene tyrosine-protein kinase Src | Signal Transduction, Cell Growth and Proliferation |
| 3FDN | Histone H1 | Chromatin Structure, Gene Regulation |
| 3GEY | Ribosomal protein S6 kinase alpha-1 (RSK-1) | Signal Transduction, Cell Growth and Proliferation |
Below is a generalized workflow for a typical molecular docking study.
Signaling Pathways of Protein Targets
The protein targets used in the docking studies are involved in various crucial cellular signaling pathways. Understanding these pathways can provide insights into the potential mechanisms of action of 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid.
Src Kinase Signaling Pathway (Target: 3K0K)
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways that control cell growth, proliferation, and differentiation. Its activation can be triggered by various stimuli, including growth factors.
RSK Signaling Pathway (Target: 3GEY)
p90 ribosomal S6 kinase (RSK) is a family of serine/threonine kinases that are downstream effectors of the MAPK/ERK pathway. They are involved in regulating cell growth, survival, and motility.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. jddtonline.info [jddtonline.info]
Comparing the efficacy of different lipases in the kinetic resolution of beta-amino esters.
The enantioselective synthesis of β-amino acids and their corresponding esters is of significant interest to researchers and drug development professionals due to their role as crucial building blocks for a wide array of pharmaceuticals. Lipase-catalyzed kinetic resolution stands out as a prominent method for obtaining enantiomerically pure β-amino esters, owing to the high selectivity, mild reaction conditions, and environmental friendliness of these biocatalysts. This guide provides an objective comparison of the efficacy of different lipases in the kinetic resolution of β-amino esters, supported by experimental data.
Performance Comparison of Key Lipases
The selection of an appropriate lipase is critical for achieving high enantioselectivity and conversion rates in the kinetic resolution of β-amino esters. The most commonly employed lipases for this purpose include Candida antarctica lipase A (CAL-A), Candida antarctica lipase B (CAL-B), and Pseudomonas cepacia lipase (PCL), also known as Burkholderia cepacia lipase. Their performance is influenced by the substrate structure, acyl donor, solvent, and temperature.
The following table summarizes the performance of these lipases in the kinetic resolution of various β-amino esters, based on reported experimental data.
| Lipase | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | E-value | Reference |
| CAL-A | Methyl cis-2-aminocycloheptanecarboxylate | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | RT | - | - | - | >200 | [1] |
| CAL-A | Methyl cis-2-aminocyclooctanecarboxylate | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | RT | - | - | - | >200 | [1] |
| CAL-A | Methyl cis-2-aminocyclododecanecarboxylate | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | RT | - | - | - | >200 | [1] |
| CAL-B | Ethyl 3-aminobutanoate | Butyl butanoate | Neat | RT | - | ~50 | >99 (for remaining substrate) | High | [2] |
| CAL-B | trans-13-Hydroxymethyl-13-azabicyclo[10.2.0]tetradecan-14-one | Vinyl butanoate | Acetone | RT | - | - | - | 26 | [1] |
| PCL (PS) | Ethyl 3-aminobutanoate | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | RT | 25 | - | - | Low | [2] |
| PCL (PS) | N-hydroxymethyl-β-lactams | 2,2,2-Trifluoroethyl butanoate | Dry acetone | RT | - | - | - | 27 to >200 | [1] |
Note: "RT" indicates room temperature. The enantiomeric ratio (E-value) is a measure of the enzyme's enantioselectivity; a higher E-value indicates greater selectivity.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and building upon research findings. Below are generalized methodologies for the kinetic resolution of β-amino esters using lipases.
General Procedure for Lipase-Catalyzed N-Acylation
-
Reaction Setup: To a solution of the racemic β-amino ester (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether, tert-butyl methyl ether), the acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, vinyl acetate; 1.1-2 equivalents) is added.
-
Enzyme Addition: The selected lipase (e.g., CAL-A, CAL-B, or PCL, typically 10-50 mg per mmol of substrate) is added to the mixture.
-
Reaction Conditions: The reaction mixture is incubated at a specific temperature (often room temperature or slightly elevated, e.g., 45-50 °C) with constant stirring.
-
Monitoring: The progress of the reaction (conversion and enantiomeric excess of the substrate and product) is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The solvent is removed under reduced pressure, and the resulting mixture of the acylated product and the unreacted amino ester is separated by column chromatography.
Visualizing the Process and Logic
To better understand the experimental workflow and the factors influencing the efficacy of the kinetic resolution, the following diagrams are provided.
Caption: A generalized experimental workflow for the lipase-catalyzed kinetic resolution of β-amino esters.
Caption: Key factors influencing the efficacy of lipase-catalyzed kinetic resolution of β-amino esters.
Conclusion
The kinetic resolution of β-amino esters using lipases is a highly effective method for producing enantiomerically pure compounds. Candida antarctica lipase A and Pseudomonas cepacia lipase often exhibit high enantioselectivity for a range of β-amino esters, particularly cyclic structures, yielding high E-values. Candida antarctica lipase B is also a robust biocatalyst, demonstrating excellent performance for specific substrates like ethyl 3-aminobutanoate. The choice of lipase, along with the optimization of reaction conditions such as solvent and acyl donor, is paramount to achieving high efficacy. The provided data and protocols serve as a valuable resource for researchers in the selection and application of lipases for the kinetic resolution of β-amino esters.
References
Unlocking Therapeutic Potential: A Comparative Analysis of β-Phenylalanine Derivatives' Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. In this context, β-phenylalanine and its derivatives have emerged as a versatile scaffold in medicinal chemistry, offering a unique combination of structural modularity, chiral character, and increased metabolic stability compared to their α-amino acid counterparts.[1][2][3] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various β-phenylalanine derivatives, supported by experimental data, to inform the rational design of future drug candidates.
The inherent structural features of β-phenylalanine allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer and enzyme inhibitory effects.[1][4] Understanding how specific structural changes influence these activities is paramount for optimizing lead compounds and developing potent and selective therapeutics.
Comparative Efficacy of β-Phenylalanine Derivatives
The biological activity of β-phenylalanine derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring, the amino group, and the carboxylic acid moiety. The following table summarizes the quantitative data from various studies, highlighting the impact of these modifications on anticancer and enzyme inhibitory activities.
| Compound ID | Core Structure Modification | Target | Assay | Activity (IC50/EC50) | Reference |
| 5 | N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide | A549, H69, H69AR Cancer Cells | Cytotoxicity (MTT) | Most active in initial A549 screen | [4] |
| 13b | (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | A549, H69, H69AR Cancer Cells | Cytotoxicity (MTT) | Potent antiproliferative activity in both H69 and H69AR cells, comparable to cisplatin | [4][5] |
| 10 | β-PAD series | eEF2K | Kinase Inhibition | 18.7 µM | [1] |
| 11 | 6-aryl-furo[2,3-d]pyrimidin-4-amine derivative | EGFR | Kinase Inhibition | 22 nM | [1] |
| 21 | β-PAD derivative | αvβ6 integrin | Antagonist Assay | 80 nM | [1] |
| 22 | Second generation β-PAD derivative | αvβ6 integrin | Antagonist Assay | 16 nM | [1] |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of β-phenylalanine derivatives:
-
Anticancer Activity: The introduction of heterocyclic moieties, such as pyrazole and triazole rings, has proven effective in enhancing anticancer activity.[4][6] For instance, compound 13b , a Schiff base derivative with a 4-chlorophenyl moiety, demonstrated potent activity against both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines, suggesting its potential to overcome drug resistance.[4][5] In contrast, compound 5 lost efficacy in the resistant cell line.[4] This highlights the critical role of specific substitutions in determining the spectrum of activity and overcoming resistance mechanisms.
-
Enzyme Inhibition: β-Phenylalanine derivatives have been successfully developed as inhibitors of various enzymes. For example, a series of β-PADs were identified as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF2K), with compound 10 showing an IC50 of 18.7 μM.[1] Further modifications, such as the incorporation of a 6-aryl-furo[2,3-d]pyrimidin-4-amine scaffold, led to a potent EGFR inhibitor (11 ) with an IC50 of 22 nM.[1] This demonstrates that the β-phenylalanine core can be effectively tailored to target different enzyme active sites.
-
Integrin Antagonism: SAR studies on β-PADs as ανβ6 integrin antagonists revealed that specific modifications could lead to highly potent compounds. Initial efforts yielded compound 21 with an IC50 of 80 nM, and subsequent lead optimization resulted in the significantly more potent compound 22 , with an IC50 of 16 nM.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, H69, H69AR) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the β-phenylalanine derivatives and control drugs (e.g., doxorubicin, cisplatin) for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
eEF2K Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the eEF2K enzyme.
Principle: The assay quantifies the phosphorylation of a substrate by eEF2K. Inhibition of the enzyme results in a decreased phosphorylation signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified eEF2K enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the β-phenylalanine derivatives at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the percentage of enzyme inhibition at each compound concentration and calculate the IC50 value.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Screening Assay
This fluorometric assay is used to screen for inhibitors of DPP-IV.
Principle: DPP-IV cleaves a fluorogenic substrate, releasing a fluorescent product. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the β-phenylalanine derivatives at various concentrations. Include positive (known inhibitor) and negative (no inhibitor) controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Visualizing the Mechanism: Apoptotic Signaling Pathway
Many anticancer agents, including potentially active β-phenylalanine derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified overview of the intrinsic apoptotic pathway, a common mechanism triggered by cellular stress.
Caption: Intrinsic apoptotic pathway induced by an anticancer agent.
Conclusion
The β-phenylalanine scaffold represents a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the core structure can lead to significant improvements in potency, selectivity, and the ability to overcome drug resistance. By leveraging the experimental protocols and SAR insights provided, researchers can accelerate the design and optimization of next-generation β-phenylalanine derivatives with enhanced therapeutic profiles. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs in oncology and beyond.
References
A Comparative Guide to the Confirmation of Enantiomeric Purity of (S)-3-Amino-2-phenylpropanoic Acid
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-3-Amino-2-phenylpropanoic acid is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by representative experimental data, to assist in the selection of the most appropriate method for your research needs.
The two most prevalent and powerful techniques for determining the enantiomeric excess (e.e.) of chiral compounds are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical challenges.
Comparison of Analytical Methods
A choice between HPLC and NMR for determining enantiomeric purity often depends on factors such as the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and whether derivatization of the analyte is acceptable.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP) or after derivatization with a chiral derivatizing agent (CDA). | Differentiation of enantiomers in a chiral environment created by a chiral solvating agent (CSA), leading to distinct signals for each enantiomer. |
| Sample Preparation | Can be direct injection (with CSPs) or require derivatization (with CDAs). Derivatization can add complexity and potential for error.[1] | Typically involves dissolving the sample with a chiral solvating agent. Derivatization can also be used to form diastereomers with distinguishable NMR spectra. |
| Sensitivity | Generally high, especially with UV or fluorescence detectors. Indirect methods using fluorescent CDAs can be particularly sensitive.[1] | Generally lower sensitivity than HPLC, requiring more sample. |
| Quantitative Accuracy | High, based on the integration of well-separated chromatographic peaks. | High, based on the integration of well-resolved NMR signals. |
| Throughput | Can be high with modern ultra-high-performance liquid chromatography (UHPLC) systems. | Can be lower due to longer acquisition times required for good signal-to-noise, especially for less sensitive nuclei. |
| Instrumentation | Widely available in analytical laboratories. | Requires access to an NMR spectrometer, which is a more specialized instrument. |
| Information Provided | Provides retention times and peak areas, allowing for quantification of enantiomeric excess. | Provides chemical shifts and signal integrals, allowing for quantification of enantiomeric excess. Can also provide structural information. |
Quantitative Data Comparison
| Analyte | Method | Chiral Stationary Phase (CSP) | Mobile Phase | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Retention Time (min) | Resolution (Rs) |
| β-amino-β-(4-bromophenyl) propionic acid (Analogue) | HPLC | (R,R)-Whelk-O1 | n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025) | 22.5 | 18.0 | >2.5[2] |
| (S)-Phenylalanine | HPLC | Teicoplanin-based | Acetonitrile/Water (75/25, v/v) | ~11 | ~13 | 1.59[3] |
| (S)-Phenylalanine | HPLC | Ristocetin-based | Acetonitrile/Water (60/40, v/v) | ~8 | ~10 | 2.75[3] |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase and mobile phase conditions used.
For NMR analysis, the key quantitative parameter is the difference in chemical shift (Δδ) between the signals of the two enantiomers in the presence of a chiral solvating agent. While specific Δδ values for (S)-3-Amino-2-phenylpropanoic acid were not found, studies on similar amino acid derivatives have shown that significant chemical shift differences can be achieved, allowing for accurate quantification. For example, with tripeptide derivatives, nonequivalent chemical shifts (ΔΔδ) of up to 0.616 ppm have been observed.[3]
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the direct enantioseparation of amino acids using a chiral stationary phase.
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A teicoplanin-based column (e.g., Chirobiotic T) is often effective for underivatized amino acids.[4][5][6]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid (TFA) or formic acid). The exact ratio will need to be optimized.[5]
-
Sample Diluent: The mobile phase is typically used as the sample diluent.
-
Reference standards for both (S)- and (R)-3-Amino-2-phenylpropanoic acid.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Methanol/Water/TFA (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the (S)-3-Amino-2-phenylpropanoic acid sample in the sample diluent to a suitable concentration (e.g., 0.1 mg/mL).
-
Prepare a solution of the racemic mixture to determine the retention times of both enantiomers and to calculate the resolution.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Integrate the peak areas for the (S)- and (R)-enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general method for determining enantiomeric purity using a chiral solvating agent.
-
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Chiral Solvating Agent (CSA): Various CSAs are available; the choice depends on the analyte. For amino acids, chiral acids or macrocyclic compounds can be effective.[7]
-
(S)-3-Amino-2-phenylpropanoic acid sample and its racemic standard.
-
-
Sample Preparation (Example):
-
In an NMR tube, dissolve a known amount of the (S)-3-Amino-2-phenylpropanoic acid sample (e.g., 5-10 mg) in approximately 0.6-0.7 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
To this solution, add the chiral solvating agent in a specific molar ratio (e.g., 1:1 or with a slight excess of the CSA).
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA, indicating the formation of diastereomeric complexes.
-
Integrate the signals corresponding to the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
Visualizations
Caption: Workflow for enantiomeric purity confirmation by Chiral HPLC.
Caption: Workflow for enantiomeric purity confirmation by NMR Spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Safer Pain Relief: A Comparative Guide to the Ulcerogenic Properties of Novel Non-Protein Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of novel non-protein amino acid (NPAA) derivatives against traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs), focusing on their potential to reduce or eliminate gastric ulceration, a significant side effect of current anti-inflammatory therapies.
The quest for safer NSAIDs has led researchers to explore chemical modifications of existing drugs, including the synthesis of novel derivatives from non-protein amino acids. These modifications aim to reduce the gastrointestinal toxicity associated with the inhibition of cyclooxygenase (COX) enzymes, a key mechanism in both the therapeutic action and the adverse effects of NSAIDs. This guide provides a comparative analysis of the ulcerogenic potential of these new derivatives, supported by experimental data and detailed methodologies.
Quantitative Data Comparison: Ulcer Index
The following table summarizes the ulcerogenic potential of various new non-protein amino acid derivatives compared to their parent compounds and other widely used NSAIDs. The primary metric for comparison is the Ulcer Index, a quantitative measure of gastric damage in preclinical animal models. A lower ulcer index indicates a better safety profile.
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Percentage Reduction in Ulcerogenicity | Reference Compound |
| Ibuprofen Derivatives | ||||
| Ibuprofen | 100 | 1.8 ± 0.12 | - | Ibuprofen |
| Ibuprofen Hydrazide Derivative | 100 | 0.5 ± 0.08 | 72.2% | Ibuprofen |
| Lonazolac Derivatives | ||||
| Indomethacin | 50 | 17.6 | - | Indomethacin |
| Lonazolac Derivative 2b | 50 | 2.4 | 86.4% | Indomethacin |
| Lonazolac Derivative 14a | 50 | 2.72 | 84.5% | Indomethacin |
| Celecoxib (COX-2 Inhibitor) | 50 | 3.2 | 81.8% | Indomethacin |
| Flurbiprofen/Ketoprofen Derivatives | ||||
| Flurbiprofen | Varies | Significantly Higher | - | Nitroxybutyl Derivative |
| Flurbiprofen-nitroxybutyl ester | Varies | Significantly Lower | Markedly Reduced | Flurbiprofen |
| Ketoprofen | Varies | Significantly Higher | - | Nitroxybutyl Derivative |
| Ketoprofen-nitroxybutyl ester | Varies | Significantly Lower | Markedly Reduced | Ketoprofen |
Experimental Protocols
The evaluation of ulcerogenic properties of new chemical entities relies on standardized preclinical models. The following are detailed methodologies for key experiments cited in the comparative data.
NSAID-Induced Gastric Ulcer Model in Rats
This is a widely used model to assess the gastrointestinal toxicity of new drug candidates.
-
Objective: To determine and compare the dose-dependent ulcerogenic activity of novel non-protein amino acid derivatives against standard NSAIDs.
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.
-
Fasting: To ensure an empty stomach, which increases the susceptibility to ulcer formation, rats are fasted for 24 hours prior to drug administration, with free access to water.[1]
-
Drug Administration: The test compounds, reference NSAIDs (e.g., indomethacin, ibuprofen), and a vehicle control are administered orally at various doses.
-
Observation Period: Following drug administration, the animals are observed for a predetermined period, typically 4-6 hours.[1]
-
Euthanasia and Stomach Excision: At the end of the observation period, the rats are euthanized, and their stomachs are promptly excised.
-
Ulcer Scoring: The stomachs are opened along the greater curvature and gently washed with saline. The gastric mucosa is then examined for lesions, often with the aid of a magnifying glass. The severity of the ulcers is scored based on a predefined scale. A common scoring system is as follows:
-
0: No lesion
-
1: Petechial hemorrhages (small red spots)
-
2: 1-5 small ulcers
-
3: More than 5 small ulcers or 1 large ulcer
-
4: Multiple large ulcers[1]
-
-
Calculation of Ulcer Index: The ulcer index for each animal is calculated by summing the scores for all lesions. The mean ulcer index for each experimental group is then determined for comparison.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is crucial for understanding the mechanism of action of the new derivatives and their selectivity towards the two COX isoforms.
-
Principle: This assay measures the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes. The ratio of IC50 (COX-2)/IC50 (COX-1) indicates the selectivity of the compound.
-
Methodology:
-
Purified recombinant human COX-1 or COX-2 enzyme is used.
-
The enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured using methods like enzyme-linked immunosorbent assay (ELISA).
-
The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
-
Signaling Pathways and Experimental Workflow
The ulcerogenic activity of many NSAIDs is intrinsically linked to their inhibition of the cyclooxygenase (COX) pathway, particularly COX-1. This enzyme is responsible for the synthesis of prostaglandins that play a crucial role in maintaining the integrity of the gastric mucosa.
Caption: COX pathway and NSAID-induced ulceration.
The diagram above illustrates the dual role of the cyclooxygenase enzymes. COX-1 is constitutively expressed and produces prostaglandins that protect the stomach lining. Traditional NSAIDs inhibit both COX-1 and COX-2, leading to a reduction in these protective prostaglandins and subsequent gastric damage. The goal of developing novel non-protein amino acid derivatives is to achieve more selective inhibition of COX-2, the inducible isoform primarily involved in inflammation, while sparing the gastroprotective functions of COX-1.
Caption: Workflow for preclinical ulcerogenic assessment.
This workflow diagram outlines the sequential steps involved in a typical preclinical study designed to evaluate the ulcerogenic potential of new drug candidates. This standardized process ensures the reliability and reproducibility of the results, allowing for a direct comparison between different compounds.
References
A Comparative Analysis of L-phenylalanine and D-phenylalanine Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of L-phenylalanine and D-phenylalanine, supported by experimental data. Understanding the stereospecific differences in the metabolism of these enantiomers is critical for research in nutrition, pharmacology, and drug development.
Introduction
Phenylalanine is an essential aromatic amino acid existing in two stereoisomeric forms: L-phenylalanine and D-phenylalanine. The L-isomer is the naturally occurring form found in proteins, while the D-isomer is a synthetic form.[1][2] Their distinct spatial arrangements lead to significantly different interactions with enzymes and transport systems, resulting in divergent metabolic fates and biological activities.
Metabolic Pathways
The metabolic pathways of L- and D-phenylalanine are distinct, primarily due to the high stereospecificity of the enzymes involved.
L-Phenylalanine Metabolism
The primary metabolic pathway for L-phenylalanine in humans is its conversion to L-tyrosine.[3] This irreversible reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) , predominantly in the liver.[4][5] This is the rate-limiting step in the catabolism of phenylalanine.[6] L-tyrosine is a precursor for the synthesis of several crucial molecules, including:
-
Proteins: As a proteinogenic amino acid, L-tyrosine is incorporated into polypeptide chains.
-
Catecholamines: L-tyrosine is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][7]
-
Melanin: The pigment responsible for coloration of skin, hair, and eyes.[7]
-
Thyroid hormones: Thyroxine and triiodothyronine.
A minor pathway for L-phenylalanine metabolism involves its transamination to phenylpyruvic acid.[3][8] This pathway becomes more significant in individuals with phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity.[7]
D-Phenylalanine Metabolism
Unlike its L-isomer, D-phenylalanine is not incorporated into proteins.[7] Its metabolic pathway is less defined and it is generally metabolized more slowly. A key enzyme in the metabolism of D-phenylalanine is D-amino acid oxidase (DAAO) , which catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[9][10] In the case of D-phenylalanine, this results in the formation of phenylpyruvic acid.[11]
Furthermore, a small portion of D-phenylalanine can be converted to L-phenylalanine in the body, although the exact mechanisms and efficiency of this conversion are still under investigation.[7][12] D-phenylalanine is also noted for its potential pharmacological activities, including the inhibition of enkephalinase, an enzyme that degrades endorphins, which may contribute to its analgesic effects.[13]
Comparative Visualization of Metabolic Pathways
The following diagrams illustrate the distinct primary metabolic pathways of L-phenylalanine and D-phenylalanine.
Caption: Primary metabolic pathways of L-phenylalanine.
Caption: Primary metabolic pathways of D-phenylalanine.
Quantitative Comparison of Metabolic Parameters
The stereochemistry of phenylalanine significantly impacts its absorption, bioavailability, and interaction with metabolic enzymes. The following tables summarize key quantitative data from experimental studies.
Table 1: Bioavailability of Phenylalanine Isomers
| Parameter | L-Phenylalanine | D-Phenylalanine | Species | Administration Route | Reference |
| Absolute Bioavailability | 96.3% | 35.2% | Rat | Nasal | [8] |
| (Dose: 5 mg/kg) | |||||
| Peak Plasma Time (Tmax) | 45 min | 60 min | Rat | Nasal | [8] |
| (Dose: 5 mg/kg) |
Note: This data is from a study on nasal absorption in rats and may not be directly extrapolated to oral absorption in humans.
Table 2: Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source Organism | Reference |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | ~0.1-1 | ~10 | ~10⁵ | Human | [14][15] |
| D-Amino Acid Oxidase (DAAO) | D-Phenylalanine | 0.7 | ~15 | ~2.1 x 10⁴ | Human | [10] |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, cofactor concentrations).
Experimental Protocols
Analysis of Phenylalanine Isomers by High-Performance Liquid Chromatography (HPLC)
A common method for the separation and quantification of L- and D-phenylalanine is chiral HPLC.
Objective: To separate and quantify L- and D-phenylalanine in a given sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column)
-
Mobile phase: A mixture of an aqueous buffer (e.g., triethylammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Standard solutions of L-phenylalanine, D-phenylalanine, and the racemic mixture.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column.
-
Mobile Phase: Isocratic or gradient elution with a pre-determined ratio of aqueous buffer and organic modifier. The exact composition should be optimized for the specific column and analytes.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Detection: UV absorbance at a wavelength where phenylalanine absorbs (e.g., 210 nm or 254 nm).
-
-
Analysis: Inject the prepared sample and standards into the HPLC system. The enantiomers will be separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use this curve to determine the concentration of each isomer in the sample.
For more detailed and advanced protocols, including UPLC-MS/MS methods, refer to specialized analytical chemistry literature.[7][16][17]
Experimental Workflow for Comparative Metabolic Study
The following diagram outlines a general workflow for an in vivo study comparing the metabolism of L- and D-phenylalanine.
Caption: A generalized experimental workflow for a comparative in vivo metabolic study.
Conclusion
The metabolic pathways of L-phenylalanine and D-phenylalanine are markedly different, a direct consequence of the stereospecificity of the enzymes that metabolize them. L-phenylalanine is efficiently absorbed and primarily catabolized via the phenylalanine hydroxylase pathway to form tyrosine, a precursor for numerous vital compounds. In contrast, D-phenylalanine exhibits lower bioavailability and is metabolized via D-amino acid oxidase, with a portion being converted to its L-isomer. These fundamental differences are crucial for professionals in drug development and nutritional science, as the choice of isomer can have profound effects on the efficacy, safety, and pharmacokinetic profile of a compound. Further research is warranted to fully elucidate the metabolic fate and physiological roles of D-phenylalanine in humans.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. differencebetween.com [differencebetween.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism of D-phenylalanine and its effects on concentrations of brain monoamines and amino acids in rats--a basic study on possibility of clinical use of D-phenylalanine as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of D-amino-acid oxidase in D-amino acid utilization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dom-pubs.onlinelibrary.wiley.com [dom-pubs.onlinelibrary.wiley.com]
- 13. legerepharm.com [legerepharm.com]
- 14. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoterpene-Conjugated Propanoic Acids for the Treatment of Metabolic Syndrome
For Immediate Release
A deep dive into the therapeutic potential of novel monoterpene-conjugated propanoic acids reveals promising preclinical activity in combating key facets of metabolic syndrome. This comparative guide offers researchers, scientists, and drug development professionals an objective evaluation of these emerging compounds against established therapies, supported by experimental data.
Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and obesity, presents a significant and growing challenge to global health. Current therapeutic strategies often involve polypharmacy to manage the multifaceted nature of the syndrome. A promising new class of compounds, monoterpene-conjugated propanoic acids, is being investigated for their potential to address multiple aspects of metabolic syndrome simultaneously. These agents act as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), key regulators of lipid and glucose metabolism.[1] This guide provides a comprehensive comparison of their preclinical efficacy with standard-of-care treatments such as metformin, fibrates, and glitazones.
Quantitative Efficacy in a Preclinical Model of Metabolic Syndrome
In a key study, a series of monoterpene-conjugated (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acids (compounds 5a-h ) were evaluated in C57BL/6 Ay/a mice, a model exhibiting symptoms of type 2 diabetes and metabolic syndrome.[2] The data below summarizes the in vivo effects of these compounds compared to the widely used anti-diabetic agent, metformin. For broader context, representative data for the fibrate, fenofibrate, and the glitazone, pioglitazone, from studies in similar animal models are also included. It is important to note that the data for fenofibrate and pioglitazone are not from direct head-to-head studies with the monoterpene-conjugated propanoic acids and are provided for comparative reference.
Table 1: Comparative Effects on Body Weight and Adipose Tissue Mass
| Compound/Drug | Dosage | Change in Body Weight (%) | Gonadal Fat Mass (g) | White Interscapular Adipose Tissue (g) |
| Control (Vehicle) | - | +5.2% | 2.8 ± 0.3 | 1.5 ± 0.2 |
| Compound 5h | 30 mg/kg | -8.5% | 1.9 ± 0.2 | 0.9 ± 0.1 |
| Metformin | 250 mg/kg | -3.1% | 2.5 ± 0.3 | 1.3 ± 0.1 |
| Fenofibrate (representative) | 100 mg/kg | Decrease | Decrease | Decrease |
| Pioglitazone (representative) | 10 mg/kg | Increase | Decrease (visceral) | Increase (subcutaneous) |
| Statistically significant compared to the control group. Data for compounds 5h and metformin are from a 4-week study in C57BL/6 Ay/a mice.[2] Representative effects for fenofibrate and pioglitazone are based on findings in various rodent models of metabolic syndrome. |
Table 2: Comparative Effects on Plasma Lipids and Glucose Homeostasis
| Compound/Drug | Dosage | Plasma Triglycerides (mg/dL) | Plasma Cholesterol (mg/dL) | Glucose AUC Reduction (OGTT, %) | Insulin Sensitivity Improvement (ITT, %) |
| Control (Vehicle) | - | 250 ± 30 | 300 ± 25 | - | - |
| Compound 5h | 30 mg/kg | 150 ± 20 | 220 ± 20 | 35% | 45% |
| Metformin | 250 mg/kg | 210 ± 25 | 260 ± 20 | 25% | 30% |
| Fenofibrate (representative) | 100 mg/kg | Significant Decrease | Decrease | Modest Improvement | Modest Improvement |
| Pioglitazone (representative) | 10 mg/kg | Decrease | Modest Effect | Significant Improvement | Significant Improvement |
| *Statistically significant compared to the control group. Data for compounds 5h and metformin are from a 4-week study in C57BL/6 Ay/a mice.[2] AUC refers to the area under the curve during an Oral Glucose Tolerance Test. Representative effects for fenofibrate and pioglitazone are based on findings in various rodent models of metabolic syndrome. |
Mechanism of Action: Dual PPARα/γ Agonism
Monoterpene-conjugated propanoic acids exert their therapeutic effects by activating both PPARα and PPARγ. PPARα activation primarily leads to increased fatty acid oxidation and a reduction in circulating triglycerides, while PPARγ activation enhances insulin sensitivity and glucose uptake in peripheral tissues.[3] The dual agonism of these compounds offers a comprehensive approach to managing the dyslipidemia and hyperglycemia characteristic of metabolic syndrome.
Caption: Dual PPARα/γ signaling pathway activated by monoterpene-conjugated propanoic acids.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Induction of Metabolic Syndrome in C57BL/6 Mice
To induce a metabolic syndrome phenotype, C57BL/6 mice are fed a high-fat diet (HFD) containing 45-60% of its calories from fat.[4] The diet is initiated at 6-8 weeks of age and continued for a minimum of 10-12 weeks to establish obesity, insulin resistance, and dyslipidemia.[5] Consistent monitoring of body weight, food intake, and baseline glucose levels is crucial throughout the induction period.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess the ability of the animals to clear a glucose load, providing a measure of glucose tolerance.
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.
-
Glucose Administration: A 20% D-glucose solution is administered orally via gavage at a dose of 2 g/kg of body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration from tail vein blood.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT is conducted to evaluate the systemic response to insulin, providing a measure of insulin sensitivity.
-
Fasting: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to determine fasting blood glucose levels.
-
Insulin Administration: Human insulin is administered via intraperitoneal (IP) injection at a dose of 0.75 U/kg of body weight.[4]
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 90 minutes post-insulin injection.
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to assess insulin sensitivity. A faster decline in blood glucose indicates enhanced insulin sensitivity.
Caption: Workflow for the in vivo evaluation of therapeutic agents for metabolic syndrome.
Conclusion
The preclinical data presented in this guide highlight the significant therapeutic potential of monoterpene-conjugated propanoic acids in the management of metabolic syndrome. The lead compound, 5h , demonstrated superior or comparable efficacy to metformin in improving key metabolic parameters, including body weight, adiposity, dyslipidemia, and glucose homeostasis in a relevant animal model.[2] Their dual PPARα/γ agonist activity provides a mechanistic basis for their multifaceted beneficial effects. While further studies, including direct head-to-head comparisons with other standard-of-care agents and long-term safety assessments, are warranted, these findings position monoterpene-conjugated propanoic acids as a promising class of compounds for the development of novel therapies for metabolic syndrome.
References
- 1. PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
Safety Operating Guide
Proper Disposal of 3-Amino-2-phenylpropanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Amino-2-phenylpropanoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general safety protocols. All procedures should be performed in adherence to your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. While some amino acids may not be classified as hazardous substances, it is prudent to handle them with a high degree of care.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1]
-
Ingestion: Rinse mouth with water and consult a physician.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.[1] Use designated and clearly labeled hazardous waste containers provided by your institution's EHS department.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a sealed, labeled waste bag.
-
Place contaminated disposables, such as weigh boats, gloves, and wipes, into the designated solid hazardous waste container.[1]
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[1]
-
Do not mix this waste stream with other incompatible wastes.
-
Step-by-Step Disposal Protocol
-
Container Preparation: Obtain separate, properly labeled hazardous waste containers for solid and liquid waste from your EHS department.
-
Solid Waste Collection: Place all solid waste, including contaminated materials, into the designated solid waste container.
-
Liquid Waste Collection: Pour all aqueous solutions containing this compound into the designated liquid waste container.
-
Container Management: Ensure all waste containers are securely sealed and stored in a designated secondary containment area, away from incompatible materials.[1]
-
EHS Pickup: Follow your institution's procedures for the final pickup and disposal of hazardous waste by the EHS department.[1]
Note: Never dispose of chemical waste down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[1]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.[1]
-
Absorb: Cover the spill with an inert absorbent material.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
